molecular formula C17H14N2O2 B1581686 (3,5-Diphenyl-pyrazol-1-yl)-acetic acid CAS No. 93323-67-2

(3,5-Diphenyl-pyrazol-1-yl)-acetic acid

Cat. No.: B1581686
CAS No.: 93323-67-2
M. Wt: 278.3 g/mol
InChI Key: IIHJYPFNYZEWPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,5-Diphenyl-pyrazol-1-yl)-acetic acid is a useful research compound. Its molecular formula is C17H14N2O2 and its molecular weight is 278.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >41.7 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,5-diphenylpyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c20-17(21)12-19-16(14-9-5-2-6-10-14)11-15(18-19)13-7-3-1-4-8-13/h1-11H,12H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIHJYPFNYZEWPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NN2CC(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356452
Record name (3,5-Diphenyl-pyrazol-1-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203340
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

93323-67-2
Record name (3,5-Diphenyl-pyrazol-1-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Crystal Structure Analysis of (3,5-Diphenyl-pyrazol-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention Of: Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a multi-faceted analysis of (3,5-Diphenyl-pyrazol-1-yl)-acetic acid, a molecule of significant interest within the domain of medicinal chemistry. Pyrazole derivatives are known for a wide array of biological activities, making a thorough understanding of their structural characteristics imperative for targeted drug design and development.[1][2][3] This document outlines the complete workflow from synthesis and spectroscopic confirmation to advanced solid-state characterization. The core of this guide is a detailed exposition of single-crystal X-ray diffraction analysis, which elucidates the precise three-dimensional atomic arrangement.[4][5][6] To provide a deeper understanding of the forces governing the crystal packing, this experimental investigation is augmented by theoretical calculations, including Hirshfeld surface analysis for quantifying intermolecular interactions and Density Functional Theory (DFT) for correlating experimental geometry with quantum chemical properties.[7][8] This integrated approach offers a holistic view of the molecule's structural chemistry, providing critical insights for professionals in pharmaceutical and materials science.

Introduction

Pyrazole and its derivatives stand as a cornerstone in heterocyclic chemistry, consistently demonstrating a broad spectrum of pharmacological activities.[2][3] This class of compounds is integral to the development of therapeutic agents with applications as anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer treatments.[1][9] The biological efficacy of these molecules is intrinsically linked to their three-dimensional structure, which dictates how they interact with biological targets. This compound, the subject of this guide, combines the proven pyrazole scaffold with phenyl groups that can modulate activity and an acetic acid moiety that offers a handle for further functionalization or salt formation.

Understanding the solid-state structure of an active pharmaceutical ingredient (API) is paramount. Crystal structure analysis provides definitive information on molecular conformation, bond lengths, bond angles, and the intricate network of intermolecular interactions that stabilize the crystal lattice.[4][5][10] This knowledge is crucial for comprehending physicochemical properties such as solubility, stability, and bioavailability. Furthermore, a detailed map of intermolecular interactions, including hydrogen bonds and other non-covalent contacts, is invaluable for rational drug design and crystal engineering.[11]

This guide presents a synergistic approach, combining rigorous experimental techniques with powerful computational tools to provide a comprehensive structural profile of this compound.

Synthesis and Spectroscopic Characterization

A reliable synthesis and unambiguous characterization of the target compound are the foundational first steps before proceeding to advanced structural analysis.

Synthesis Protocol

The synthesis of this compound can be achieved through a well-established cyclocondensation reaction. A common route involves the reaction of a β-diketone with a hydrazine derivative.[12]

Protocol: Synthesis of this compound

  • Step 1: Synthesis of 1,3-Diphenyl-1,3-propanedione. This precursor can be synthesized via a Claisen condensation between ethyl benzoate and acetophenone.

  • Step 2: Synthesis of 3,5-Diphenyl-1H-pyrazole. React 1,3-Diphenyl-1,3-propanedione with hydrazine hydrate in a suitable solvent such as ethanol, often with catalytic acetic acid, under reflux.

  • Step 3: N-Alkylation. React the synthesized 3,5-Diphenyl-1H-pyrazole with an ethyl haloacetate (e.g., ethyl bromoacetate) in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like acetone or DMF to yield ethyl (3,5-diphenyl-pyrazol-1-yl)-acetate.

  • Step 4: Hydrolysis. Hydrolyze the resulting ester using a base (e.g., sodium hydroxide) in an aqueous alcohol solution, followed by acidification (e.g., with HCl) to precipitate the final product, this compound.

  • Purification: The crude product should be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity suitable for single-crystal growth.

Spectroscopic Validation

The identity and purity of the synthesized compound must be confirmed using standard spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the number and environment of hydrogen atoms. Expect characteristic signals for the aromatic protons on the phenyl rings, the pyrazole ring proton, and the methylene protons of the acetic acid group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirms the carbon framework of the molecule. Distinct signals should be observable for the carboxylic acid carbon, the methylene carbon, and the various aromatic and pyrazole ring carbons.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Identifies functional groups. Key vibrational bands to look for include the broad O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, C=N and C=C stretching vibrations from the pyrazole and phenyl rings, and C-H stretching vibrations.

Spectroscopic Data Summary **Expected Chemical Shift (δ) / Wavenumber (cm⁻¹) **
¹H NMR
Aromatic Protons7.2 - 8.0 ppm (multiplets)
Pyrazole CH~6.5 ppm (singlet)
Methylene CH₂~5.0 ppm (singlet)
Carboxylic Acid OH>10 ppm (broad singlet)
FT-IR
O-H (Carboxylic Acid)2500-3300 cm⁻¹ (broad)
C=O (Carboxylic Acid)1700-1730 cm⁻¹
C=N / C=C (Aromatic)1500-1600 cm⁻¹

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4][5][13]

Crystallization Workflow

The most critical and often challenging step in SC-XRD is obtaining high-quality single crystals.

Protocol: Single Crystal Growth

  • Solvent Selection: Screen a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, chloroform, and mixtures thereof) to find a system where the compound has moderate solubility.

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent system in a clean vial. Cover the vial with a perforated cap or parafilm to allow for slow evaporation of the solvent over several days to weeks at room temperature.

  • Crystal Mounting: Once suitable crystals (typically 0.1-0.3 mm in size with well-defined faces) have formed, carefully select one under a microscope.[13] Mount the crystal on a goniometer head using a cryoprotectant oil.[5]

G cluster_0 Crystallization Workflow Purified Compound Purified Compound Solvent Screening Solvent Screening Purified Compound->Solvent Screening Dissolve Saturated Solution Saturated Solution Solvent Screening->Saturated Solution Select Best Solvent Slow Evaporation Slow Evaporation Saturated Solution->Slow Evaporation Set up Single Crystals Single Crystals Slow Evaporation->Single Crystals Growth Crystal Mounting Crystal Mounting Single Crystals->Crystal Mounting Select & Mount Data Collection Data Collection Crystal Mounting->Data Collection

Caption: Workflow for obtaining single crystals for X-ray diffraction.

Data Collection and Structure Refinement

The mounted crystal is exposed to a focused beam of X-rays, and the resulting diffraction pattern is recorded.[14]

Protocol: Data Collection and Refinement

  • Data Collection: The crystal is placed on a diffractometer (e.g., a Bruker SMART APEX CCD) and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.[10] The instrument rotates the crystal while collecting diffraction data over a wide range of angles.[4]

  • Structure Solution: The collected data is processed to determine the unit cell dimensions and space group. The initial atomic positions are determined using direct methods or Patterson methods, typically with software like SHELXT.

  • Structure Refinement: The structural model is refined against the experimental data using full-matrix least-squares on F², typically with software like SHELXL. This iterative process optimizes atomic coordinates, and displacement parameters to achieve the best agreement between the calculated and observed diffraction patterns.[10]

Crystallographic Data (Illustrative) Value
Chemical FormulaC₁₇H₁₄N₂O₂
Formula Weight278.31 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)[Values to be determined]
α, β, γ (°)90, [Value], 90
Volume (ų)[Value]
Z4
Temperature (K)100(2) K
R-factor (R1)< 0.05
wR2< 0.15
Goodness-of-fit (S)~1.0
Molecular and Crystal Structure Description

The refined structure reveals the precise molecular geometry and how the molecules pack in the crystal. A key feature is often the formation of hydrogen-bonded dimers through the carboxylic acid groups, a common supramolecular synthon. The two phenyl rings and the pyrazole ring will adopt a specific conformation relative to each other, defined by torsion angles, which minimizes steric hindrance and optimizes packing interactions.

Analysis of Intermolecular Interactions: Hirshfeld Surface Analysis

While SC-XRD provides the map of the crystal, Hirshfeld surface analysis is a powerful tool to quantify and visualize the intermolecular interactions that dictate the packing.[15][16]

Theoretical Background

The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by partitioning the crystal electron density into molecular regions.[17] Properties mapped onto this surface, such as dnorm (normalized contact distance), highlight regions of intermolecular contact. Red spots on a dnorm surface indicate close contacts (like hydrogen bonds), white areas represent van der Waals contacts, and blue regions show areas with no significant contacts.[18] The 2D fingerprint plot is a histogram that summarizes all the interactions, plotting the distance to the nearest atom inside the surface (di) versus the distance to the nearest atom outside the surface (de).[16]

Protocol for Hirshfeld Surface Analysis
  • Input File: Use the Crystallographic Information File (CIF) obtained from the SC-XRD refinement as the input for software like CrystalExplorer.[15][18]

  • Surface Generation: Generate the Hirshfeld surface for the molecule of interest. Map the dnorm property onto the surface to visualize close contacts.

  • Fingerprint Plot Generation: Generate the 2D fingerprint plot. Decompose this plot to quantify the percentage contribution of different types of contacts (e.g., O···H, C···H, H···H, C···C). This provides quantitative insight into the relative importance of various interactions in the crystal packing.

G cluster_1 Hirshfeld Analysis Workflow CIF File CIF File Generate Hirshfeld Surface Generate Hirshfeld Surface CIF File->Generate Hirshfeld Surface Input Map d_norm Map d_norm Generate Hirshfeld Surface->Map d_norm Visualize Contacts Generate 2D Fingerprint Plot Generate 2D Fingerprint Plot Generate Hirshfeld Surface->Generate 2D Fingerprint Plot Quantify Contacts Decompose Plot Decompose Plot Generate 2D Fingerprint Plot->Decompose Plot Analyze Specific Interactions Interaction Percentages Interaction Percentages Decompose Plot->Interaction Percentages Output

Caption: Workflow for Hirshfeld surface and fingerprint plot analysis.

Computational Chemistry Insights: Density Functional Theory (DFT)

DFT calculations provide a quantum-mechanical perspective, allowing for the correlation of the experimental solid-state structure with the properties of an isolated molecule in the gas phase.[19][20]

Theoretical Framework

DFT is a computational method used to investigate the electronic structure of many-body systems.[21] By choosing an appropriate functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), we can calculate a wide range of molecular properties.[22]

Protocol for DFT Calculations
  • Input Geometry: Use the atomic coordinates from the SC-XRD CIF file as the starting geometry for the calculation in a program like Gaussian.

  • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule in the gas phase. This allows for a direct comparison between the solid-state (experimental) and gas-phase (theoretical) geometries.

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic properties.

  • Property Analysis: Analyze the output to determine key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and generate a Molecular Electrostatic Potential (MEP) map. The HOMO-LUMO gap is an indicator of chemical reactivity, while the MEP map reveals the charge distribution and sites susceptible to electrophilic or nucleophilic attack.[22][23]

G cluster_2 DFT Calculation Workflow CIF Geometry CIF Geometry Geometry Optimization Geometry Optimization CIF Geometry->Geometry Optimization Initial Structure Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation Confirm Minimum Electronic Property Analysis Electronic Property Analysis Frequency Calculation->Electronic Property Analysis Calculate HOMO/LUMO, MEP HOMO/LUMO, MEP Electronic Property Analysis->HOMO/LUMO, MEP Output

Caption: Workflow for performing DFT calculations and analysis.

Conclusion

This technical guide has detailed a comprehensive, multi-technique approach to the structural analysis of this compound. The synthesis and spectroscopic characterization provide the necessary foundation, ensuring the purity and identity of the material. The core of the analysis, single-crystal X-ray diffraction, delivers an unambiguous determination of the molecular structure and packing in the solid state.

This experimental data is enriched by computational analyses. Hirshfeld surface analysis provides a quantitative breakdown of the intermolecular forces, highlighting the key interactions responsible for the crystal's stability. DFT calculations offer a bridge between the experimental structure and its intrinsic electronic properties, providing insights into molecular reactivity and charge distribution. The synergy of these methods provides a profound understanding of the title compound, generating critical knowledge for researchers in drug design, crystal engineering, and materials science to guide future development of pyrazole-based compounds.

References

Physical and chemical properties of (3,5-Diphenyl-pyrazol-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of (3,5-Diphenyl-pyrazol-1-yl)-acetic acid, a heterocyclic compound of significant interest in medicinal chemistry. The guide delves into its synthesis, spectral characteristics, and predicted physicochemical parameters. While experimental data for this specific molecule is limited in publicly accessible literature, this document compiles available information and draws logical inferences from closely related analogs to provide a valuable resource for researchers. The guide also explores the broader context of pyrazole derivatives in drug discovery, highlighting the potential applications and reactivity of this class of compounds.

Introduction: The Prominence of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1][2] Its unique structural and electronic properties have made it a "privileged scaffold," a molecular framework that is frequently found in biologically active compounds.[2] Pyrazole derivatives exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[2][3] This versatility has led to the development of numerous blockbuster drugs, such as the anti-inflammatory celecoxib and the erectile dysfunction treatment sildenafil, underscoring the therapeutic potential embedded within the pyrazole core.[2]

This compound belongs to this important class of compounds. The presence of two phenyl groups at positions 3 and 5 of the pyrazole ring, combined with an acetic acid moiety at the 1-position, suggests a molecule with potential for diverse biological interactions and applications in drug design and development. This guide aims to provide a detailed understanding of its fundamental chemical and physical characteristics.

Physicochemical Properties

Precise experimental data for this compound is not widely available in the current literature. However, based on its structure and data from chemical suppliers and analogous compounds, we can compile a profile of its key physicochemical properties.

PropertyValueSource/Comment
Molecular Formula C₁₇H₁₄N₂O₂--INVALID-LINK--
Molecular Weight 278.31 g/mol Calculated from the molecular formula
CAS Number 93323-67-2--INVALID-LINK--
Appearance White to off-white solidPredicted[4]
Melting Point Not availableExperimental data not found. For comparison, the related compound 3,5-diphenylpyrazole has a melting point of 199-203 °C. The melting point of (3,5-Dimethyl-pyrazol-1-yl)-acetic acid is 186-188 °C.[5]
Boiling Point 496.2 ± 33.0 °CPredicted[4]
Density 1.20 ± 0.1 g/cm³Predicted[4]
pKa 3.59 ± 0.10Predicted[4]
Solubility Soluble in organic solvents such as ethanol, methanol, and acetone. Limited solubility in water.General solubility for pyrazole derivatives.[6]

Synthesis of this compound

Synthesis of the 3,5-Diphenylpyrazole Intermediate

The most common method for synthesizing 1,3,5-trisubstituted pyrazoles is the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[7][8] In this case, 1,3-diphenyl-1,3-propanedione (dibenzoylmethane) would be reacted with hydrazine hydrate.

Synthesis_Step1 dibenzoylmethane 1,3-Diphenyl-1,3-propanedione intermediate Cyclization Intermediate dibenzoylmethane->intermediate + hydrazine Hydrazine Hydrate hydrazine->intermediate pyrazole 3,5-Diphenylpyrazole intermediate->pyrazole Reflux in Acetic Acid

Caption: General synthesis of the 3,5-diphenylpyrazole core.

Protocol for the Synthesis of 3,5-Diphenylpyrazole:

  • To a solution of 1,3-diphenyl-1,3-propanedione (1.0 eq) in glacial acetic acid, add hydrazine hydrate (1.1 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent like ethanol to obtain pure 3,5-diphenylpyrazole.

N-Alkylation to this compound

The second step involves the N-alkylation of the synthesized 3,5-diphenylpyrazole with an appropriate haloacetic acid derivative, such as ethyl chloroacetate, followed by hydrolysis of the ester.

Synthesis_Step2 pyrazole 3,5-Diphenylpyrazole ester_intermediate Ethyl (3,5-Diphenyl-pyrazol-1-yl)-acetate pyrazole->ester_intermediate chloroacetate Ethyl Chloroacetate chloroacetate->ester_intermediate + base Base (e.g., K₂CO₃) base->ester_intermediate in Acetone, Reflux final_product This compound ester_intermediate->final_product + hydrolysis Hydrolysis (e.g., NaOH, H₂O/EtOH) hydrolysis->final_product

Caption: N-Alkylation and hydrolysis to yield the final product.

Protocol for the Synthesis of this compound:

  • In a round-bottom flask, dissolve 3,5-diphenylpyrazole (1.0 eq) in acetone.

  • Add a base such as anhydrous potassium carbonate (K₂CO₃) (2.0 eq) to the solution.

  • Add ethyl chloroacetate (1.2 eq) dropwise to the mixture.

  • Reflux the reaction mixture for 12-24 hours, monitoring by TLC.

  • After the reaction is complete, filter off the inorganic salts and evaporate the solvent under reduced pressure.

  • To the resulting crude ester, add a solution of sodium hydroxide (2.0 eq) in a mixture of ethanol and water.

  • Stir the mixture at room temperature or gently heat until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with dilute hydrochloric acid until the product precipitates.

  • Filter the solid, wash with cold water, and dry.

  • Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Spectral Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the two phenyl rings, a singlet for the pyrazole ring proton, and a singlet for the methylene protons of the acetic acid group. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.

Expected ¹H NMR Chemical Shifts (in CDCl₃ or DMSO-d₆):

  • ~10-12 ppm (br s, 1H): Carboxylic acid proton (-COOH).

  • ~7.2-8.0 ppm (m, 10H): Aromatic protons of the two phenyl groups.

  • ~6.5-7.0 ppm (s, 1H): Proton at the C4 position of the pyrazole ring.

  • ~5.0-5.5 ppm (s, 2H): Methylene protons of the acetic acid moiety (-CH₂-).

¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals for the carbon atoms of the pyrazole ring, the phenyl groups, and the acetic acid moiety.

Expected ¹³C NMR Chemical Shifts (in CDCl₃ or DMSO-d₆):

  • ~170-175 ppm: Carbonyl carbon of the carboxylic acid.

  • ~125-155 ppm: Aromatic and pyrazole carbons.

  • ~50-55 ppm: Methylene carbon of the acetic acid moiety.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the stretching vibrations of the carboxylic acid group and the aromatic rings.

Expected IR Absorption Bands (cm⁻¹):

  • ~2500-3300 (broad): O-H stretching of the carboxylic acid.

  • ~1700-1725: C=O stretching of the carboxylic acid.

  • ~1600, 1450-1500: C=C stretching of the aromatic rings.

  • ~3000-3100: Aromatic C-H stretching.

  • ~2850-2960: Aliphatic C-H stretching.

Mass Spectrometry

In the mass spectrum, the molecular ion peak [M]⁺ corresponding to the molecular weight of 278.31 would be expected. Fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH) and fragmentation of the pyrazole ring and phenyl substituents.

Chemical Reactivity and Stability

The chemical reactivity of this compound is dictated by the functional groups present: the pyrazole ring, the phenyl substituents, and the carboxylic acid moiety.

  • Pyrazole Ring: The pyrazole ring is aromatic and generally stable. It can undergo electrophilic substitution, typically at the C4 position.[9]

  • Carboxylic Acid: The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol.

  • Stability: The compound is expected to be a stable solid under normal laboratory conditions. The predicted storage temperature is 2-8°C.[4]

Reactivity cluster_pyrazole Pyrazole Ring Reactions cluster_cooh Carboxylic Acid Reactions main_compound This compound electrophilic_substitution Electrophilic Substitution (e.g., Nitration, Halogenation) main_compound->electrophilic_substitution esterification Esterification main_compound->esterification amidation Amidation main_compound->amidation reduction Reduction main_compound->reduction

Caption: Potential reaction pathways for this compound.

Potential Applications in Drug Discovery

While specific biological activity data for this compound is scarce, the broader class of diphenyl pyrazole derivatives has shown significant promise in various therapeutic areas.[2][3] The structural motifs present in this molecule suggest several potential avenues for drug discovery research:

  • Anti-inflammatory Agents: Many pyrazole derivatives are potent inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation.[2]

  • Anticancer Agents: The pyrazole scaffold has been incorporated into numerous compounds with demonstrated anti-proliferative activity against various cancer cell lines.[1]

  • Antimicrobial Agents: Pyrazole derivatives have been reported to possess antibacterial and antifungal properties.[3]

The acetic acid moiety provides a handle for further chemical modification, allowing for the synthesis of a library of derivatives to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a molecule with significant potential in the field of medicinal chemistry, stemming from its core pyrazole structure and versatile functional groups. While a complete experimental characterization is not yet available in the public domain, this guide has synthesized the existing predicted data and information from analogous compounds to provide a comprehensive technical overview. The outlined synthetic strategies and predicted spectral data offer a solid foundation for researchers looking to work with this compound. Further experimental investigation into its physical, chemical, and biological properties is warranted to fully unlock its potential in the development of novel therapeutics.

References

A Comprehensive Spectroscopic and Structural Elucidation of (3,5-Diphenyl-pyrazol-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(3,5-Diphenyl-pyrazol-1-yl)-acetic acid is a molecule of significant interest in medicinal chemistry, belonging to the diverse and pharmacologically active pyrazole class of compounds.[1][2] A precise understanding of its molecular structure and spectroscopic properties is paramount for its application in drug design and development. This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The presented data is a synthesis of established spectroscopic principles and data from closely related analogues, offering a robust predictive framework for the characterization of this compound. Detailed experimental protocols for spectroscopic analysis are also provided to ensure methodological rigor.

Molecular Structure and Synthesis

The foundational step in the comprehensive analysis of any compound is the confirmation of its synthesis and molecular structure. This compound, with the chemical formula C₁₇H₁₄N₂O₂ and CAS number 93323-67-2, is structurally characterized by a central pyrazole ring substituted with two phenyl groups at positions 3 and 5, and an acetic acid moiety at the N1 position.

DOT Script for Molecular Structure

Caption: Molecular structure of this compound.

A plausible and efficient synthetic route to obtain this compound involves the N-alkylation of 3,5-diphenyl-1H-pyrazole with an appropriate haloacetic acid ester, followed by hydrolysis.[1]

Experimental Protocol: Synthesis
  • N-Alkylation: To a solution of 3,5-diphenyl-1H-pyrazole in a suitable aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃). Stir the mixture at room temperature, followed by the dropwise addition of ethyl chloroacetate. The reaction mixture is then heated to facilitate the reaction.

  • Hydrolysis: The resulting ethyl (3,5-diphenyl-pyrazol-1-yl)-acetate is then subjected to hydrolysis using a base such as sodium hydroxide in a mixture of ethanol and water.

  • Acidification and Isolation: After completion of the hydrolysis, the reaction mixture is cooled and acidified with a dilute mineral acid (e.g., HCl) to precipitate the desired this compound. The solid product can then be collected by filtration, washed with water, and purified by recrystallization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the pyrazole proton, the methylene protons of the acetic acid moiety, and the aromatic protons of the two phenyl rings.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Phenyl-H (ortho, meta, para)7.20 - 7.80Multiplet10H
Pyrazole C4-H~6.80Singlet1H
N-CH₂~5.10Singlet2H
COOH>10.0Broad Singlet1H

Rationale for Predicted Chemical Shifts:

  • Phenyl Protons: The protons on the two phenyl rings will appear as a complex multiplet in the aromatic region (7.20 - 7.80 ppm), typical for substituted benzene rings.[3]

  • Pyrazole C4-H: The single proton on the pyrazole ring at the C4 position is expected to appear as a sharp singlet around 6.80 ppm.[4]

  • N-CH₂ Protons: The methylene protons of the acetic acid group attached to the pyrazole nitrogen are anticipated to resonate as a singlet at approximately 5.10 ppm. The chemical shift is influenced by the adjacent nitrogen atom and the electron-withdrawing carboxylic acid group.

  • Carboxylic Acid Proton: The acidic proton of the carboxyl group is expected to be a broad singlet at a downfield chemical shift, typically above 10.0 ppm, and its position can be concentration and solvent dependent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Carboxyl)~170.0
Pyrazole C3 & C5~145.0 - 150.0
Phenyl C (ipso)~130.0 - 135.0
Phenyl CH~125.0 - 129.0
Pyrazole C4~105.0
N-CH₂~50.0

Rationale for Predicted Chemical Shifts:

  • Carbonyl Carbon: The carbon of the carboxylic acid group will be the most downfield signal, expected around 170.0 ppm.

  • Pyrazole Carbons: The C3 and C5 carbons of the pyrazole ring, being attached to the phenyl groups, are expected to resonate in the range of 145.0 - 150.0 ppm. The C4 carbon is predicted to be the most upfield of the pyrazole ring carbons, at approximately 105.0 ppm.[5]

  • Phenyl Carbons: The aromatic carbons of the phenyl rings will appear in the typical range of 125.0 - 135.0 ppm.

  • Methylene Carbon: The methylene carbon of the acetic acid moiety is expected to appear around 50.0 ppm.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 45° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrational frequencies of the carboxylic acid, the aromatic rings, and the pyrazole nucleus.

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
O-H stretch (Carboxylic acid)3300 - 2500Broad, Strong
C-H stretch (Aromatic)3100 - 3000Medium
C=O stretch (Carboxylic acid)~1710Strong
C=C stretch (Aromatic)1600 - 1450Medium to Strong
C=N stretch (Pyrazole)~1590Medium
C-N stretch (Pyrazole)~1290Medium

Rationale for Predicted Frequencies:

  • O-H Stretch: A very broad and strong absorption band in the region of 3300-2500 cm⁻¹ is characteristic of the O-H stretching vibration of a carboxylic acid dimer.[6]

  • C=O Stretch: A strong, sharp absorption band around 1710 cm⁻¹ corresponds to the carbonyl (C=O) stretching of the carboxylic acid.[7]

  • Aromatic and Pyrazole Vibrations: The C=C and C=N stretching vibrations of the phenyl and pyrazole rings will appear in the 1600-1450 cm⁻¹ region. The C-N stretching of the pyrazole ring is expected around 1290 cm⁻¹.[8][9]

Experimental Protocol: IR Spectroscopy
  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the dry sample with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Predicted Molecular Ion: The molecular formula is C₁₇H₁₄N₂O₂. The expected molecular weight is approximately 278.31 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺˙) should be observed at m/z 278.

Predicted Fragmentation Pattern:

DOT Script for Fragmentation Pathway

Fragmentation_Pathway M [C₁₇H₁₄N₂O₂]⁺˙ m/z = 278 F1 [C₁₅H₁₁N₂]⁺ m/z = 219 M->F1 - COOH F2 [C₁₅H₁₂N₂]⁺˙ m/z = 220 F1->F2 - H F3 [C₇H₅]⁺ m/z = 77 F2->F3 - C₈H₇N₂

Caption: A plausible mass fragmentation pathway for this compound.

A primary fragmentation pathway is the loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at m/z 233, followed by the loss of the methylene group. A key fragment would be the stable 3,5-diphenylpyrazole cation at m/z 220.[10][11] Further fragmentation of the phenyl rings could lead to a characteristic ion at m/z 77 (C₆H₅⁺). The fragmentation of pyrazole rings themselves can be complex, often involving the loss of N₂ or HCN.[12][13]

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use electron ionization (EI) at 70 eV to induce fragmentation.

  • Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).

Conclusion

This technical guide provides a detailed predictive framework for the spectroscopic characterization of this compound. By synthesizing information from established spectroscopic principles and data from analogous structures, researchers and drug development professionals are equipped with a robust set of expected data for NMR, IR, and MS analysis. The provided experimental protocols offer a standardized approach to obtaining high-quality spectroscopic data, ensuring the accurate identification and structural elucidation of this important pyrazole derivative.

References

The Pyrazole Acetic Acid Saga: A Technical Chronicle of Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide navigates the multifaceted history of pyrazole acetic acid derivatives, tracing their lineage from the foundational discovery of the pyrazole ring to their evolution into sophisticated therapeutic agents. We will explore the key scientific milestones, the rationale behind pivotal molecular modifications, and the mechanistic principles that established this chemical class as a cornerstone in modern pharmacology.

The Genesis: Ludwig Knorr and the Dawn of Pyrazole Pharmacology

The story of pyrazole-based therapeutics begins not with an acetic acid derivative, but with a simpler pyrazolone structure. In 1883, the German chemist Ludwig Knorr, while attempting to synthesize a quinine derivative, serendipitously created a new five-membered heterocyclic compound containing two adjacent nitrogen atoms.[1][2][3] He named this ring system "pyrazole".[2] This discovery was not merely a chemical curiosity; Knorr's work quickly pivoted towards pharmacology.

Through the condensation of ethyl acetoacetate with phenylhydrazine, Knorr synthesized 1-phenyl-3-methyl-5-pyrazolone, which, after methylation, yielded a compound he named Antipyrine (also known as phenazone).[1][4][5] Patented in 1883, Antipyrine was introduced as one of the first synthetic drugs and became the most widely used analgesic and antipyretic until the rise of Aspirin.[1][6][7] This seminal discovery firmly established the pyrazole nucleus as a pharmacologically privileged scaffold, primarily for its ability to modulate pain and fever.[5][8]

An Evolutionary Step: The Pyrazolidinediones and Potent Anti-Inflammatory Action

The therapeutic potential of the pyrazole core was further expanded in the late 1940s with the development of Phenylbutazone.[9] This compound belongs to a related but distinct class: the 3,5-pyrazolidinediones. Phenylbutazone emerged as a powerful non-steroidal anti-inflammatory drug (NSAID), demonstrating efficacy in treating conditions like rheumatoid arthritis and gout.[9][10]

Its mechanism of action was later understood to be the inhibition of prostaglandin synthesis through the cyclooxygenase (COX) enzymes.[9][11] However, the high potency of Phenylbutazone was accompanied by significant toxicity, including gastrointestinal ulcers and blood disorders, which led to its restricted use in humans.[9] The experience with Phenylbutazone was a critical lesson in drug development: while the pyrazole scaffold could confer potent anti-inflammatory activity, achieving a favorable safety profile was a formidable challenge. This set the stage for a search for new derivatives with improved tolerability.

The Arylalkanoic Acid Paradigm and the Birth of Pyrazole Acetic Acids

The mid-20th century saw the rise of a new, highly successful class of NSAIDs: the arylalkanoic acids. The development of drugs like ibuprofen and diclofenac demonstrated that attaching an acetic or propionic acid moiety to an aromatic ring system was a highly effective strategy for creating potent and safer anti-inflammatory agents.[5][6][12] The acidic carboxylate group was found to be crucial for interacting with a key arginine residue (Arg120) in the active site of COX enzymes, while the aromatic scaffold provided the necessary hydrophobic interactions.[13]

This successful paradigm provided the logical impetus for medicinal chemists to revisit the pyrazole core. The hypothesis was straightforward: by combining the proven anti-inflammatory properties of the pyrazole ring with the favorable pharmacokinetic and pharmacodynamic characteristics of the acetic acid side chain, it might be possible to create a new class of NSAIDs with an optimized balance of efficacy and safety.

This line of reasoning led to the exploration and discovery of pyrazole acetic acid derivatives. A prominent example from this class is Lonazolac , or 2-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]acetic acid.[11][14] Lonazolac emerged as a potent NSAID, validating the hybrid design strategy.[15] It and other similar compounds represented a significant evolutionary step, moving away from the pyrazolone and pyrazolidinedione structures toward a new chemical architecture that would ultimately pave the way for highly selective next-generation inhibitors.[15][16]

Mechanism of Action: Inhibition of the Prostaglandin Synthesis Pathway

The primary therapeutic effect of pyrazole acetic acid derivatives, like most NSAIDs, is achieved through the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (PGs).[7][13] PGs are lipid compounds that mediate a wide range of physiological and pathological processes, including inflammation, pain, and fever.[2]

The pathway begins with the release of arachidonic acid from the cell membrane. The COX enzyme then catalyzes a two-step conversion of arachidonic acid into Prostaglandin H2 (PGH2).[4][17] PGH2 is an unstable intermediate that is subsequently converted by various terminal synthases into different biologically active prostaglandins (PGE2, PGI2, etc.) and thromboxanes.[1][17]

There are two main isoforms of the COX enzyme:

  • COX-1: A constitutively expressed enzyme found in most tissues. It is responsible for producing PGs that regulate baseline physiological functions, such as protecting the gastric mucosa and maintaining renal blood flow.[2]

  • COX-2: An inducible enzyme whose expression is significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli. It is the primary source of PGs that mediate inflammation and pain.[2][13]

Early pyrazole acetic acid derivatives like Lonazolac were non-selective, inhibiting both COX-1 and COX-2.[15] While inhibition of COX-2 reduces inflammation, the concurrent inhibition of COX-1 is responsible for the common gastrointestinal side effects associated with traditional NSAIDs.[13]

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_prostaglandins Pro-inflammatory Mediators cluster_nsaids Inhibition phospholipids Membrane Phospholipids AA Arachidonic Acid phospholipids->AA Phospholipase A2 COX COX-1 (Constitutive) COX-2 (Inducible) AA->COX PGH2 Prostaglandin H2 (PGH2) TerminalSynthases Terminal Synthases PGH2->TerminalSynthases Prostaglandins Prostaglandins (PGE2, PGI2) Thromboxane A2 Inflammation Inflammation Pain Pain Fever Fever COX->PGH2 Peroxidase Activity TerminalSynthases->Prostaglandins nsaid Pyrazole Acetic Acid Derivatives (e.g., Lonazolac) nsaid->COX Inhibition

Caption: Prostaglandin synthesis pathway and the site of inhibition by pyrazole acetic acid derivatives.

Key Synthetic Methodologies

The foundational method for creating the pyrazole ring is the Knorr pyrazole synthesis, first reported in 1883.[18] This reaction typically involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[8][18] For pyrazole acetic acids, a common strategy involves using a precursor that already contains or can be readily converted to the acetic acid moiety.

Experimental Protocol: Synthesis of 2-(1-pyrazolyl)-acetic acid

The following protocol describes a representative synthesis of a basic pyrazole acetic acid structure. This method involves the initial formation of the pyrazole sodium salt followed by alkylation with an ethyl bromoacetate and subsequent hydrolysis to the carboxylic acid.

Materials and Reagents:

  • Pyrazole

  • Sodium hydride (NaH)

  • Tetrahydrofuran (THF), absolute

  • Ethyl bromoacetate

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Methanol

  • Hydrochloric acid (HCl), concentrated

  • Ether

  • Methylene chloride

Step-by-Step Procedure:

  • Salt Formation: In a nitrogen atmosphere, a solution of 50 g of pyrazole in 250 ml of absolute THF is added dropwise over 30 minutes to a stirred suspension of 38.7 g of sodium hydride in 100 ml of absolute THF. The temperature is maintained between 20-30°C with cooling. The mixture is then stirred for an additional 3 hours at 40°C.

  • Alkylation: The reaction mixture is cooled to approximately 5°C. A solution of 160.7 g of ethyl bromoacetate in 100 ml of absolute THF is added dropwise over 1 hour, maintaining the temperature between 0-10°C with efficient cooling. The mixture is then stirred overnight at room temperature.

  • Work-up (Ester): 150 ml of ethanol is added dropwise to the reaction, and stirring is continued for 1 hour. The resulting suspension is concentrated by evaporation.

  • Saponification (Hydrolysis): To the residue, a solution of 74 g of NaOH in 600 ml of 60% aqueous methanol is added. The mixture is refluxed for 40 minutes.

  • Isolation and Purification: The solution is cooled and washed twice with 200 ml portions of ether. The aqueous phase is acidified to approximately pH 2 with concentrated HCl at 5°C. The acidic solution is then continuously extracted with methylene chloride for 24 hours.

  • Final Product: The methylene chloride extract is concentrated by evaporation. The crude product is recrystallized from an ether/tetrahydrofuran mixture to yield 2-(1-pyrazolyl)-acetic acid crystals.

Synthesis_Workflow start Start Materials: Pyrazole, NaH, Ethyl Bromoacetate step1 Step 1: Salt Formation (Pyrazole + NaH in THF) start->step1 step2 Step 2: Alkylation (Add Ethyl Bromoacetate) step1->step2 step3 Step 3: Saponification (NaOH, MeOH/H2O, Reflux) step2->step3 step4 Step 4: Acidification & Extraction (HCl, Methylene Chloride) step3->step4 step5 Step 5: Purification (Recrystallization) step4->step5 end_product Final Product: 2-(1-pyrazolyl)-acetic acid step5->end_product

Caption: General workflow for the synthesis of a pyrazole acetic acid derivative.

Modern Era: COX-2 Selectivity and the Legacy of the Pyrazole Scaffold

The discovery of the COX-1 and COX-2 isoforms in the early 1990s revolutionized NSAID development.[19] The goal shifted to designing drugs that could selectively inhibit the pro-inflammatory COX-2 enzyme while sparing the protective COX-1 enzyme, thereby reducing gastrointestinal side effects.

The pyrazole scaffold proved to be exceptionally well-suited for this new objective. Structural analysis revealed that the active site of COX-2 has a larger, more accommodating binding pocket compared to COX-1.[13] Medicinal chemists exploited this difference by designing pyrazole derivatives with specific bulky side groups that could fit into the COX-2 active site but were too large to enter the COX-1 site.

This research culminated in the development of Celecoxib , a diaryl-substituted pyrazole that became the first highly selective COX-2 inhibitor approved for clinical use. Celecoxib represents the modern pinnacle of pyrazole-based anti-inflammatory drug design, demonstrating a direct lineage from Knorr's initial discovery. The core pyrazole ring remains, but it is now elaborately decorated to achieve a high degree of target selectivity and an improved safety profile.[2][4]

Compound Chemical Class Era of Discovery Primary Therapeutic Action Mechanism of Action
Antipyrine Pyrazolone1880sAnalgesic, AntipyreticWeak COX Inhibition
Phenylbutazone Pyrazolidinedione1940sPotent Anti-inflammatoryNon-selective COX Inhibition
Lonazolac Pyrazole Acetic Acid1970s-1980sAnti-inflammatory, AnalgesicNon-selective COX Inhibition
Celecoxib Diaryl-substituted Pyrazole1990sAnti-inflammatory, AnalgesicSelective COX-2 Inhibition
Table 1. Milestones in the Development of Pyrazole-Based Anti-inflammatory Drugs.

Conclusion and Future Directions

The history of pyrazole acetic acid derivatives is a compelling narrative of rational drug design, illustrating how a chemical scaffold can be progressively refined over more than a century to meet evolving therapeutic challenges. From the serendipitous discovery of Antipyrine to the targeted design of COX-2 inhibitors, the pyrazole ring has proven to be a remarkably versatile and enduring platform in medicinal chemistry. The journey from non-selective pyrazolones to pyrazole acetic acids was a crucial step in this evolution, driven by the broader success of the arylalkanoic acid class of NSAIDs. This strategic combination of two proven pharmacophores led to the development of effective anti-inflammatory agents and laid the groundwork for the highly selective drugs that followed. Current research continues to explore the pyrazole scaffold for new therapeutic targets beyond inflammation, including applications in oncology and neuroscience, ensuring its legacy will continue for years to come.

References

The Therapeutic Potential of Diphenyl-Pyrazole Scaffolds: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Diphenyl-Pyrazole Core - A Privileged Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in the architecture of medicinally active compounds.[1][2] Its structural versatility and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold." When flanked by two phenyl rings, the resulting 1,3-diphenyl-1H-pyrazole core and its isomers give rise to a class of compounds with a remarkably broad spectrum of biological activities. These derivatives have garnered significant attention from researchers in drug discovery and development, demonstrating promising potential as anticancer, anti-inflammatory, and antimicrobial agents.[3][4]

This technical guide provides an in-depth exploration of the multifaceted biological activities of diphenyl-pyrazole compounds. It is designed for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge, mechanistic insights, and practical experimental methodologies. The content delves into the causal relationships behind experimental designs and provides a framework for the rational design of novel therapeutic agents based on the diphenyl-pyrazole scaffold.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Diphenyl-pyrazole derivatives have emerged as a significant class of cytotoxic agents, exhibiting potent activity against a wide array of human cancer cell lines.[5] Their anticancer effects are often attributed to their ability to modulate multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Mechanism of Action: Inducing Apoptosis and Halting the Cell Cycle

A primary mechanism by which diphenyl-pyrazole compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Studies on 1,3-diphenyl-1H-pyrazole derivatives containing a benzimidazole skeleton have shown that these compounds can trigger apoptosis in breast cancer (MCF-7) cells.[6] This is achieved through the collapse of the mitochondrial membrane potential and an increase in reactive oxygen species (ROS) levels.[6]

Furthermore, these compounds have been observed to arrest the cell cycle in the G1 phase. This is accomplished by down-regulating the expression of key cell cycle proteins such as cyclin D2 and cyclin-dependent kinase 2 (CDK2).[6] The disruption of the cell cycle prevents cancer cells from progressing through the necessary phases for division, ultimately leading to a halt in proliferation.

Another key target for some diphenyl-pyrazole derivatives is the inhibition of tubulin polymerization.[3] Tubulin is a critical protein for the formation of microtubules, which are essential for cell division. By interfering with this process, these compounds can effectively stop cancer cell replication.

Targeting Key Signaling Pathways

The anticancer potential of diphenyl-pyrazoles is also linked to their ability to inhibit crucial signaling pathways that drive tumor growth and angiogenesis. For instance, some derivatives have been investigated for their ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

Below is a diagram illustrating the inhibition of the VEGFR-2 signaling pathway by certain pyrazole analogs.

VEGFR2_Inhibition VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 Binds Pyrazole Diphenyl-Pyrazole Derivative Pyrazole->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Angiogenesis) ERK->Gene_Expression Akt Akt PI3K->Akt Akt->Gene_Expression

Caption: Inhibition of the VEGFR-2 signaling pathway by diphenyl-pyrazole derivatives.

Quantitative Data on Anticancer Activity

The cytotoxic effects of diphenyl-pyrazole derivatives have been quantified against various cancer cell lines, with IC50 values often in the low micromolar range.

Compound TypeCancer Cell LineIC50 (µM)Reference
1,2,3-triazole linked 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylatesA549 (Lung)1.962[3]
1,2,3-triazole linked 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylatesHCT-116 (Colon)3.597[3]
1,2,3-triazole linked 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylatesMCF-7 (Breast)1.764[3]
1,2,3-triazole linked 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylatesHT-29 (Colon)4.496[3]
Pyrazole-naphthalene derivativesMCF-7 (Breast)2.78[3]
Pyrazole containing benzimidazole hybridsA549, MCF-7, HeLa0.83 - 1.81[6]
Diphenyl pyrazole–chalcone derivativesHNO-97 (Head and Neck)10 - 10.56[7]
Experimental Protocol: In Vivo Anticancer Screening using the Ehrlich Ascites Carcinoma (EAC) Model

The Ehrlich Ascites Carcinoma (EAC) model in mice is a commonly used method for the preliminary in vivo evaluation of the anticancer potential of experimental compounds.[8]

Objective: To assess the in vivo anticancer efficacy of a diphenyl-pyrazole derivative by monitoring its effect on the survival of mice bearing EAC.

Materials:

  • Swiss albino mice (female, 6-8 weeks old)

  • Ehrlich Ascites Carcinoma (EAC) cells

  • Test diphenyl-pyrazole compound

  • Vehicle (e.g., 0.9% sterile saline, DMSO)

  • Reference drug (e.g., 5-Fluorouracil)

  • Trypan blue dye

  • Phosphate-buffered saline (PBS)

  • Hemocytometer

Procedure:

  • EAC Cell Propagation: Maintain EAC cells by intraperitoneal (i.p.) transplantation in mice.

  • Animal Grouping: Randomly divide the mice into the following groups (n=6-10 per group):

    • Group I: Normal control (no treatment)

    • Group II: EAC control (injected with EAC cells, treated with vehicle)

    • Group III: Test compound group (injected with EAC cells, treated with the diphenyl-pyrazole derivative at a specific dose)

    • Group IV: Reference drug group (injected with EAC cells, treated with 5-Fluorouracil)

  • Tumor Inoculation: Inoculate all mice, except the normal control group, with a known number of viable EAC cells (e.g., 2 x 10^6 cells/mouse) intraperitoneally.

  • Drug Administration: 24 hours after tumor inoculation, begin treatment. Administer the test compound, vehicle, or reference drug daily for a specified period (e.g., 9-10 days).

  • Monitoring: Observe the mice daily for changes in body weight, general health, and mortality.

  • Data Analysis:

    • Calculate the mean survival time (MST) for each group.

    • Determine the percentage increase in life span (% ILS) using the formula: % ILS = [(MST of treated group / MST of control group) - 1] x 100

    • Monitor hematological parameters (e.g., RBC, WBC, hemoglobin) and biochemical parameters from blood samples.

    • At the end of the experiment, sacrifice the surviving animals and measure tumor volume and weight.

EAC_Workflow start Start propagate Propagate EAC Cells in Donor Mice start->propagate group Group Experimental Mice (Control, EAC, Test, Reference) propagate->group inoculate Inoculate Mice with EAC Cells (i.p.) group->inoculate treat Administer Treatment Daily (Vehicle, Test Compound, Reference Drug) inoculate->treat monitor Monitor Daily: - Survival - Body Weight - General Health treat->monitor analyze Analyze Data: - Mean Survival Time - % Increase in Life Span - Hematological Parameters monitor->analyze end End analyze->end

Caption: Experimental workflow for the Ehrlich Ascites Carcinoma (EAC) model.

Anti-inflammatory Activity: Quelling the Flames of Inflammation

Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is a major focus of pharmaceutical research. Diphenyl-pyrazole compounds have demonstrated significant anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade.[9]

Mechanism of Action: COX and LOX Inhibition

A well-established mechanism for the anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes.[10] Diphenyl-pyrazole derivatives have been shown to inhibit both COX-1 and COX-2.[3] COX-2 is of particular interest as it is primarily induced at sites of inflammation, and its selective inhibition can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[10]

In addition to COX inhibition, some diphenyl-pyrazole compounds also target the lipoxygenase (LOX) pathway.[11] Specifically, they have shown inhibitory activity against 15-lipoxygenase (15-LOX), an enzyme involved in the production of pro-inflammatory leukotrienes.[11] The dual inhibition of both COX and LOX pathways presents a promising strategy for broad-spectrum anti-inflammatory therapy.

COX_LOX_Inhibition cluster_COX COX Pathway cluster_LOX LOX Pathway Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX LOX 5-LOX / 15-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins (Pain, Fever, Inflammation) COX->Prostaglandins Leukotrienes Leukotrienes (Inflammation) LOX->Leukotrienes Pyrazole Diphenyl-Pyrazole Derivative Pyrazole->COX Inhibits Pyrazole->LOX Inhibits

Caption: Dual inhibition of COX and LOX pathways by diphenyl-pyrazole analogs.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory efficacy of diphenyl-pyrazole derivatives has been demonstrated in various in vivo and in vitro models.

Compound TypeAssayActivityReference
Pyrazolopyrimidine hybridsCarrageenan-induced rat paw edemaExcellent activity compared to celecoxib[3]
1,5-Diaryl pyrazole-3-carboxamidesCarrageenan-induced rat paw edema62-71% edema inhibition (celecoxib: 22%)[3]
Phenyl-pyrazolone derivativesCroton oil ear test in miceEdema reduction similar to indomethacin[12]
Pyrazole moietiesCOX-2 inhibitionIC50 value of 3.5 nM[3]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

This is a classic and widely used in vivo model to screen for acute anti-inflammatory activity.

Objective: To evaluate the anti-inflammatory effect of a diphenyl-pyrazole derivative by measuring its ability to inhibit edema induced by carrageenan in the rat paw.

Materials:

  • Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test diphenyl-pyrazole compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Indomethacin, Diclofenac sodium)

  • Plethysmometer

Procedure:

  • Animal Grouping: Divide the rats into groups (n=6 per group):

    • Group I: Control (vehicle only)

    • Group II: Test compound group(s) (different doses)

    • Group III: Reference drug group

  • Drug Administration: Administer the test compound, vehicle, or reference drug orally or intraperitoneally.

  • Edema Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [1 - (ΔV treated / ΔV control)] x 100 where ΔV is the change in paw volume.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Diphenyl-pyrazole compounds have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[13][14]

Spectrum of Activity

Diphenyl-pyrazole derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.[7] Notably, some compounds have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections.[7][14] Antifungal activity has also been observed, with some derivatives showing efficacy against Candida albicans and Aspergillus niger.[13][14]

Quantitative Data on Antimicrobial Activity

The antimicrobial potency of these compounds is typically expressed as the Minimum Inhibitory Concentration (MIC).

Compound TypeMicroorganismMIC (µg/mL)Reference
Pyrazolyl chalconesMRSA12.5[7]
Phenyl derivatives of pyrazolesAspergillus niger0.2[13]
Pyrazole-clubbed pyrimidine and thiazole derivativesCandida albicans5[14]
Pyrazole-clubbed pyrimidine and thiazole derivativesMRSA10[14]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standard method for determining the minimum inhibitory concentration of an antimicrobial agent.

Objective: To determine the lowest concentration of a diphenyl-pyrazole compound that inhibits the visible growth of a specific microorganism.

Materials:

  • Test diphenyl-pyrazole compound

  • Bacterial or fungal culture

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound and make serial two-fold dilutions in the broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism and broth) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Conclusion and Future Perspectives

The diphenyl-pyrazole scaffold is a versatile and promising platform for the development of new therapeutic agents. The diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, highlight the significant potential of this class of compounds. The mechanistic insights discussed in this guide, coupled with the detailed experimental protocols, provide a solid foundation for further research and development in this area.

Future efforts should focus on the rational design and synthesis of novel diphenyl-pyrazole derivatives with enhanced potency and selectivity for their respective biological targets. Structure-activity relationship (SAR) studies will be crucial in optimizing the therapeutic index of these compounds. Furthermore, a deeper understanding of their mechanisms of action at the molecular level will facilitate their translation into clinical applications. The continued exploration of the diphenyl-pyrazole scaffold holds great promise for addressing unmet medical needs in oncology, inflammation, and infectious diseases.

References

An In-depth Technical Guide to Determining the Solubility of (3,5-Diphenyl-pyrazol-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3,5-Diphenyl-pyrazol-1-yl)-acetic acid is a heterocyclic compound featuring a pyrazole core, a scaffold of significant interest in medicinal chemistry and materials science.[1][2] The utility of this and similar active pharmaceutical ingredients (APIs) in any application is fundamentally governed by its solubility, which influences everything from reaction kinetics and purification to formulation and bioavailability. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically determine and understand the solubility profile of this compound. We will explore the theoretical underpinnings of solubility, present a detailed, field-proven experimental protocol based on the gold-standard shake-flask method, and offer insights into data interpretation.[3][4] This document is structured to provide not just a method, but the scientific rationale behind the procedural choices, ensuring a robust and reproducible approach to solubility characterization.

Introduction: The Critical Role of Solubility

The compound this compound, belonging to the pyrazole class of heterocycles, is part of a family of molecules known for a wide spectrum of biological activities, including anti-inflammatory and antimicrobial properties.[5][6] The practical application of such compounds is often hampered by poor solubility, a common challenge in drug development.[7][8] Understanding the solubility of this compound in various solvents is therefore a critical first step in:

  • Drug Discovery & Formulation: Poor aqueous solubility is a major cause of failure for promising drug candidates. Characterizing solubility across different pH values and in various excipients is essential for developing effective oral or parenteral dosage forms.[3]

  • Process Chemistry & Purification: Efficient synthesis and purification strategies, such as crystallization, depend on identifying suitable solvent and anti-solvent systems, which requires precise solubility data.[8]

  • Analytical Method Development: Creating reliable analytical methods, particularly using techniques like High-Performance Liquid Chromatography (HPLC), requires dissolving the analyte in a suitable mobile phase component.[4]

This guide provides the necessary theoretical and practical tools to conduct a thorough solubility assessment of this target compound.

Physicochemical Profile and Theoretical Solubility Considerations

The solubility behavior of a compound can be predicted by examining its molecular structure and physicochemical properties.

Compound Properties:

  • Chemical Name: this compound

  • CAS Number: 93323-67-2[9]

  • Molecular Formula: C₁₇H₁₄N₂O₂[9]

  • Molecular Weight: 278.31 g/mol [9]

  • Predicted pKa: 3.59 ± 0.10[10]

  • Appearance: White to off-white solid[10]

Structural Analysis for Solubility Prediction: The molecule's structure is predominantly nonpolar, characterized by two phenyl rings and the pyrazole ring. This large hydrophobic surface area suggests that the compound will favor dissolution in nonpolar or moderately polar organic solvents.

However, the structure also contains polar functional groups capable of hydrogen bonding:

  • Carboxylic Acid (-COOH): This group is a strong hydrogen bond donor and acceptor. Its presence suggests some solubility in polar protic solvents (e.g., alcohols).

  • Pyrazole Nitrogens: The pyridine-like nitrogen atom in the pyrazole ring can act as a hydrogen bond acceptor.

The most significant feature is the acidic carboxylic group. With a predicted pKa of ~3.6, the compound's charge state, and thus its aqueous solubility, will be highly pH-dependent.[4][10]

  • At pH values more than 2 units below the pKa (i.e., pH < 1.6), the compound will be fully protonated and un-ionized, exhibiting its lowest aqueous (intrinsic) solubility.[4][11]

  • At pH values above the pKa (e.g., physiological pH of 7.4), the carboxylic acid will be deprotonated to form a carboxylate anion, significantly increasing its polarity and aqueous solubility.[3]

This analysis leads to a clear hypothesis: This compound will exhibit low intrinsic aqueous solubility but its solubility will increase dramatically in basic aqueous solutions and in polar organic solvents capable of hydrogen bonding.

Experimental Determination of Equilibrium Solubility

To quantitatively assess solubility, an experimental approach is required. The Shake-Flask Method is universally recognized as the gold standard for determining thermodynamic (or equilibrium) solubility.[4][12] It measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.[3]

Required Materials and Equipment
  • Analyte: this compound, solid

  • Solvents: A range of analytical-grade solvents (e.g., Deionized Water, pH 1.2 HCl buffer, pH 7.4 Phosphate buffer, Ethanol, Methanol, Acetone, Dimethyl Sulfoxide (DMSO), Hexane).

  • Equipment:

    • Analytical balance

    • Glass vials with screw caps

    • Orbital shaker or rotator with temperature control[12]

    • Centrifuge

    • Syringe filters (e.g., 0.22 µm PTFE or PVDF, selected for low drug binding)

    • Calibrated pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) for quantification[4]

    • pH meter

Step-by-Step Experimental Protocol

The following protocol outlines a robust procedure for determining solubility. A minimum of three replicate determinations at each condition is recommended.[12]

  • Preparation: Add an excess amount of solid this compound to a series of glass vials. "Excess" ensures that a saturated solution is formed, which can be visually confirmed by the presence of undissolved solid after equilibration.[11] A starting point is to add ~10 mg of the compound.

  • Solvent Addition: Accurately pipette a fixed volume (e.g., 2 mL) of the desired solvent or buffer into each vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for biopharmaceutical relevance).[12] Agitate the samples for a sufficient time to ensure equilibrium is reached. A period of 24 to 48 hours is typical, but this should be confirmed by preliminary experiments (i.e., measuring concentration at 24h, 48h, and 72h to see when it plateaus).[11][12]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Then, separate the saturated supernatant from the undissolved solid. The most common methods are:

    • Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the solid.

    • Filtration: Carefully draw the supernatant using a syringe and pass it through a syringe filter. Crucially, discard the first fraction of the filtrate to saturate any potential binding sites on the filter material. [4]

  • Sample Preparation for Analysis: Immediately after separation, accurately dilute a known volume of the clear supernatant with a suitable solvent (often the mobile phase of the analytical method) to bring its concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound. The concentration is calculated by comparing the peak area of the sample to a standard curve prepared from known concentrations of the analyte.

  • Data Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) × (Dilution Factor)

Experimental Workflow Diagram

G Figure 1: Shake-Flask Solubility Determination Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A 1. Add excess solid to vial B 2. Add known volume of solvent A->B C 3. Agitate at constant T (e.g., 24-48h) B->C Seal Vials D 4. Centrifuge or Filter to get clear supernatant C->D E 5. Dilute supernatant D->E F 6. Quantify via validated HPLC E->F G 7. Calculate Solubility F->G

Caption: Figure 1: Shake-Flask Solubility Determination Workflow.

Data Presentation and Interpretation

Quantitative solubility data should be summarized in a clear, tabular format. While experimental data for this compound is not publicly available, Table 1 presents an illustrative dataset based on the theoretical principles discussed earlier.

Table 1: Illustrative Solubility Data for this compound at 25 °C

Solvent/MediumSolvent TypeExpected Solubility (mg/mL)
HexaneNonpolar< 0.01
WaterPolar Protic< 0.01
0.1 M HCl (pH 1.2)Aqueous Buffer< 0.01 (Intrinsic Solubility)
Phosphate Buffer (pH 7.4)Aqueous Buffer> 1.0 (Salt Formation)
EthanolPolar Protic~0.5 - 1.5
AcetonePolar Aprotic~5 - 15
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 50

Interpretation of Illustrative Data:

  • Aqueous Solubility & pH Effect: The extremely low solubility in pH 1.2 buffer represents the intrinsic solubility of the neutral molecule. The dramatic increase at pH 7.4 confirms the hypothesis that deprotonation of the carboxylic acid to form a more polar carboxylate salt significantly enhances aqueous solubility.[8]

  • Organic Solvents: As predicted, solubility is negligible in the nonpolar solvent hexane. It is moderate in polar protic solvents like ethanol, where it can participate in hydrogen bonding. The highest solubility is observed in polar aprotic solvents like Acetone and DMSO, which are excellent at solvating large organic molecules with polar functional groups. This information is invaluable for choosing solvents for synthesis workup, purification, or creating stock solutions for biological assays.

Conclusion and Best Practices

This guide establishes a comprehensive methodology for determining the solubility of this compound. The structural features of the molecule—a large hydrophobic core combined with a pH-sensitive carboxylic acid group—dictate a solubility profile characterized by low intrinsic aqueous solubility and high solubility in polar organic solvents and alkaline aqueous media.

For any researcher or drug development professional, adhering to the gold-standard shake-flask protocol is paramount for generating reliable and reproducible data.[4][12] Key self-validating steps in the protocol include confirming that equilibrium has been reached and verifying that the solid form of the material has not changed during the experiment (e.g., via DSC or XRPD), as different polymorphs can exhibit different solubilities.[7][12] By applying the principles and methods outlined herein, scientists can effectively characterize this compound, enabling its successful application in research and development.

References

A Predictive Guide to the Mechanism of Action of (3,5-Diphenyl-pyrazol-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(3,5-Diphenyl-pyrazol-1-yl)-acetic acid is a synthetic compound built upon the versatile pyrazole scaffold, a core structure renowned in medicinal chemistry for a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[1][2][3][4][5][6] Despite the prevalence of this chemical family in drug discovery, the precise mechanism of action for this specific derivative remains uncharacterized. This guide presents a structured, hypothesis-driven framework for elucidating its biological function. We move beyond a simple literature review to propose a series of predictive models for its mechanism, grounded in the established pharmacology of structurally related molecules. Three primary hypotheses are explored: Cyclooxygenase (COX) inhibition, protein kinase modulation, and Peroxisome Proliferator-Activated Receptor (PPAR) agonism. For each hypothesis, this document details the scientific rationale and provides comprehensive, step-by-step experimental protocols for validation. By synthesizing established biochemical and cell-based assay methodologies with logical workflow diagrams and data interpretation guides, this whitepaper serves as an in-depth technical resource for research teams aiming to characterize novel pyrazole-based compounds.

Introduction: The Pyrazole Scaffold and a Rationale for a Predictive Approach

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug development.[7][8] Its derivatives are integral to a number of clinically significant drugs, most notably the selective COX-2 inhibitor Celecoxib, which underscores the scaffold's potential for potent and selective anti-inflammatory activity.[1][9][10] The broader pyrazole class exhibits a remarkable diversity of pharmacological effects, including antimicrobial, anticonvulsant, and anticancer activities.[2][7][11]

The structure of this compound, featuring two phenyl rings and an acetic acid moiety, suggests several plausible biological targets. The diphenyl-pyrazole core is a common feature in many COX-2 inhibitors and kinase inhibitors, while the acetic acid side chain is reminiscent of classic non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Given the absence of a defined mechanism for this specific molecule, a hypothesis-driven investigation is the most scientifically rigorous and efficient path forward. This guide will therefore focus on predicting and experimentally validating the most probable mechanisms of action.

Primary Hypothesis: Cyclooxygenase (COX) Inhibition

Scientific Rationale: The structural similarity of the diphenyl-pyrazole core to Celecoxib makes inhibition of the cyclooxygenase (COX) enzymes a primary and highly plausible mechanism of action.[1][2][9][10] COX enzymes are central mediators of inflammation through their synthesis of prostaglandins.[2] Many pyrazole derivatives have been specifically designed and synthesized as selective COX-2 inhibitors to achieve anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[2][8][9] The acetic acid group further strengthens this hypothesis, as it is a common pharmacophore in many traditional NSAIDs.

Experimental Validation Workflow: In Vitro COX-1/COX-2 Inhibition Assay

This workflow outlines the use of a colorimetric inhibitor screening assay to determine the compound's 50% inhibitory concentration (IC50) against both COX-1 and COX-2 isoforms.

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound (e.g., 100 µM to 0.1 nM in DMSO) Add_Compound Add diluted compound or controls to respective wells Compound_Prep->Add_Compound Control_Prep Prepare Controls: - Vehicle (DMSO) - Non-selective inhibitor (Ibuprofen) - Selective COX-2 inhibitor (Celecoxib) Control_Prep->Add_Compound Add_Reagents Add Assay Buffer, Heme, and COX-1 or COX-2 Enzyme Add_Reagents->Add_Compound Pre_Incubate Pre-incubate for 10 min at 25°C (Allows inhibitor binding) Add_Compound->Pre_Incubate Initiate_Rxn Initiate reaction by adding Arachidonic Acid (Substrate) Pre_Incubate->Initiate_Rxn Incubate_Rxn Incubate for 20 min at 37°C Initiate_Rxn->Incubate_Rxn Stop_Rxn Stop reaction & develop color (e.g., measure oxidized TMPD) Incubate_Rxn->Stop_Rxn Read_Plate Read absorbance at 590 nm using a plate reader Stop_Rxn->Read_Plate Calc_Inhibition Calculate % Inhibition for each concentration vs. Vehicle Read_Plate->Calc_Inhibition Plot_Curve Plot % Inhibition vs. log[Concentration] Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 values for COX-1 and COX-2 using non-linear regression Plot_Curve->Determine_IC50 Calc_SI Calculate Selectivity Index (SI) SI = IC50(COX-1) / IC50(COX-2) Determine_IC50->Calc_SI

Caption: Workflow for determining COX-1/COX-2 inhibition.

Detailed Experimental Protocol: COX Colorimetric Inhibitor Screening

This protocol is adapted from commercially available kits (e.g., Cayman Chemical Item No. 760111).[12][13]

  • Reagent Preparation: Prepare Assay Buffer (0.1 M Tris-HCl, pH 8.0), Heme, ovine COX-1, and human recombinant COX-2 enzymes as per the manufacturer's instructions. Prepare a stock solution of the test compound in DMSO.

  • Plate Setup: In a 96-well plate, set up the following wells in triplicate:

    • Background: 160 µL Assay Buffer, 10 µL Heme.

    • 100% Initial Activity (Vehicle): 150 µL Assay Buffer, 10 µL Heme, 10 µL enzyme (COX-1 or COX-2), 10 µL DMSO.

    • Inhibitor Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL enzyme (COX-1 or COX-2), 10 µL of test compound dilution.

  • Pre-incubation: Gently tap the plate to mix and incubate for 10 minutes at 25°C.

  • Reaction Initiation: Add 20 µL of Arachidonic Acid solution to all wells to start the reaction.

  • Incubation: Incubate for 20 minutes at 37°C.

  • Detection: Add a colorimetric substrate (e.g., oxidized N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) and measure the absorbance at 590 nm.[13]

  • Data Analysis:

    • Average the triplicate readings for each condition.

    • Subtract the background absorbance from all readings.

    • Calculate the percent inhibition using the formula: [1 - (Abs_Inhibitor / Abs_Vehicle)] * 100.

    • Plot percent inhibition versus the log concentration of the inhibitor and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Selectivity Index (SI) as IC50(COX-1) / IC50(COX-2). A higher SI value indicates greater selectivity for COX-2.

Data Presentation: Hypothetical COX Inhibition Data
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
This compound (Test)>1000.25>400
Ibuprofen (Non-selective Control)5.215.50.34
Celecoxib (COX-2 Selective Control)500.041250

Secondary Hypothesis: Protein Kinase Inhibition

Scientific Rationale: The pyrazole scaffold is a key structural motif in a large number of approved and investigational protein kinase inhibitors.[7][14][15][16] Kinases are crucial regulators of cell signaling, and their dysregulation is implicated in inflammatory diseases and cancer.[7][14] Compounds containing pyrazole rings have been developed to target a wide range of kinases, including Akt, Aurora kinases, and Bcr-Abl.[7] Given this precedent, this compound could plausibly exert its biological effects by inhibiting one or more protein kinases involved in inflammatory signaling pathways (e.g., MAPKs, JAKs, or Src family kinases).

Experimental Validation Workflow: Kinase Inhibitor Profiling

The most efficient initial approach is to screen the compound against a large, commercially available panel of kinases at a fixed concentration to identify potential hits. Positive hits are then validated through full dose-response assays to determine IC50 values.

Kinase_Inhibition_Workflow cluster_screening Primary Screen cluster_validation Hit Validation & IC50 Determination cluster_downstream Cellular Confirmation Screening Screen compound at 10 µM against a broad kinase panel (e.g., >400 kinases) Measure_Activity Measure % kinase activity remaining (Luminescence-based ADP detection) Screening->Measure_Activity Identify_Hits Identify 'Hits': Kinases with >70% inhibition Measure_Activity->Identify_Hits Dose_Response Perform 10-point dose-response assay for each 'Hit' kinase Identify_Hits->Dose_Response If Hits Identified Determine_IC50_Kinase Determine IC50 values using non-linear regression Dose_Response->Determine_IC50_Kinase Cell_Treatment Treat relevant cell line with compound at various concentrations Determine_IC50_Kinase->Cell_Treatment Confirm in Cellular Context Western_Blot Perform Western Blot to measure phosphorylation of the kinase's known downstream substrate Cell_Treatment->Western_Blot

Caption: Kinase inhibitor screening and validation workflow.

Detailed Experimental Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a universal, luminescence-based assay (e.g., ADP-Glo™, Promega) that measures the production of ADP, a direct product of the kinase reaction.[17]

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO.

  • Kinase Reaction Setup: In a 384-well plate, add the following to each well:

    • 2.5 µL of diluted test compound or DMSO (vehicle control).

    • 2.5 µL of the target kinase enzyme in reaction buffer.

  • Pre-incubation: Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Add 5 µL of a mixture containing the specific kinase substrate and ATP to initiate the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation: Hypothetical Kinase Screening Results
Kinase Target% Inhibition at 10 µMFollow-up IC50 (µM)
MAPK14 (p38α)95%0.15
JAK288%0.42
SRC25%Not Determined
EGFR5%Not Determined

Tertiary Hypothesis: Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Scientific Rationale: PPARs are ligand-activated transcription factors that play key roles in regulating metabolism and inflammation.[18] Certain heterocyclic compounds, including some pyrazole derivatives, have been identified as PPAR agonists.[19][20] For instance, dihydropyrano[2,3-c]pyrazole derivatives have been reported as a novel class of PPARγ partial agonists.[19] The activation of PPARs, particularly PPARα and PPARγ, can lead to anti-inflammatory effects. Given the structural features of this compound, it is plausible that it could bind to and activate one of the PPAR isoforms.

Experimental Validation Workflow: PPAR Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate a specific PPAR isoform, which in turn drives the expression of a luciferase reporter gene.

PPAR_Agonist_Workflow cluster_cell_prep Cell Culture & Seeding cluster_treatment Compound Treatment cluster_readout Luminescence Reading & Analysis Cell_Culture Culture HEK293 cells stably expressing: 1. GAL4-PPAR-LBD fusion protein 2. UAS-Luciferase reporter Seed_Plate Seed cells into a 96-well white, clear-bottom plate Cell_Culture->Seed_Plate Incubate_Overnight Incubate overnight (37°C, 5% CO2) Seed_Plate->Incubate_Overnight Prepare_Treatments Prepare serial dilutions of test compound and a known PPAR agonist (e.g., Rosiglitazone) Add_Treatments Remove culture medium and add 100 µL of treatment media to wells Prepare_Treatments->Add_Treatments Incubate_24h Incubate for 22-24 hours Add_Treatments->Incubate_24h Lyse_Cells Discard treatment media and add Luciferase Detection Reagent Incubate_24h->Lyse_Cells Read_Luminescence Measure luminescence (RLU) with a plate reader Lyse_Cells->Read_Luminescence Plot_Curve_PPAR Plot RLU vs. log[Concentration] Read_Luminescence->Plot_Curve_PPAR Determine_EC50 Determine EC50 value from dose-response curve Plot_Curve_PPAR->Determine_EC50

Caption: Workflow for PPAR agonist reporter gene assay.

Detailed Experimental Protocol: PPARγ Reporter Assay

This protocol is based on commercially available reporter assay systems (e.g., INDIGO Biosciences).[21][22][23]

  • Cell Handling: Thaw and dispense reporter cells (e.g., HEK293 cells engineered to express the human PPARγ ligand-binding domain fused to GAL4, and a luciferase reporter gene under the control of a GAL4 upstream activation sequence) into a 96-well assay plate.[22][24]

  • Incubation: Incubate the plate for 4-6 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 2x-concentrated serial dilution of the test compound and a reference agonist (e.g., Rosiglitazone) in the provided Compound Screening Medium (CSM).

  • Treatment: After the initial incubation, discard the culture media and add 100 µL of the prepared 2x treatment media to the appropriate wells.

  • Incubation: Incubate the plate for 22-24 hours.[21][22]

  • Lysis and Detection: Discard the treatment media. Prepare the Luciferase Detection Reagent (LDR) by mixing the detection substrate and buffer. Add 100 µL of LDR to each well.

  • Data Acquisition: After a 5-10 minute incubation at room temperature, measure the luminescence (Relative Light Units, RLU) using a plate-reading luminometer.

  • Data Analysis: Plot the RLU values against the log concentration of the compound. Use non-linear regression to fit a dose-response curve and calculate the EC50 value, which is the concentration that produces 50% of the maximal response.

Data Presentation: Hypothetical PPAR Agonist Activity
CompoundTargetEC50 (µM)Max Fold Activation
This compound (Test)PPARγ1.215-fold
Rosiglitazone (Positive Control)PPARγ0.05120-fold
This compound (Test)PPARα>50No activity
GW590735 (Positive Control)PPARα0.01150-fold

Integrating Findings and Downstream Confirmation

The results from these primary screening assays will guide the subsequent steps.

  • If COX-2 Inhibition is Confirmed: The next logical step is to confirm this mechanism in a cellular context. This can be achieved by treating lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages or human peripheral blood mononuclear cells (PBMCs) with the compound and measuring the production of Prostaglandin E2 (PGE2) via ELISA. A dose-dependent reduction in PGE2 would validate the in vitro enzyme inhibition data.[9]

  • If Kinase Inhibition is Confirmed: If a specific kinase (e.g., p38α MAPK) is identified as a potent target, the mechanism should be validated in a relevant cell line. For p38α, this would involve treating cells (e.g., HeLa or THP-1 cells) with a stimulant (like anisomycin or LPS) in the presence of the compound. The inhibitory effect would be confirmed by observing a dose-dependent decrease in the phosphorylation of a known downstream substrate, such as MAPKAPK2 or HSP27, via Western Blot.

  • If PPAR Agonism is Confirmed: To confirm that the compound's effects are mediated through PPAR activation, downstream gene expression analysis can be performed. Treat a relevant cell line (e.g., 3T3-L1 adipocytes for PPARγ) with the compound and measure the upregulation of known PPAR target genes, such as FABP4 (aP2) or CD36, using quantitative real-time PCR (qRT-PCR).

The diagram below illustrates a potential signaling pathway if the compound is confirmed as a selective COX-2 inhibitor.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB_Pathway NF-κB Signaling Cascade TLR4->NFkB_Pathway activates COX2_Induction COX-2 Gene Transcription (in Nucleus) NFkB_Pathway->COX2_Induction induces COX2_Protein COX-2 Enzyme COX2_Induction->COX2_Protein translates to Prostaglandins Prostaglandins (PGE2) COX2_Protein->Prostaglandins catalyzes Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_Protein substrate Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediates Test_Compound (3,5-Diphenyl-pyrazol-1-yl) -acetic acid Test_Compound->COX2_Protein INHIBITS

Caption: Predicted pathway for COX-2 mediated anti-inflammatory action.

Conclusion

The elucidation of a novel compound's mechanism of action is a cornerstone of modern drug discovery. For this compound, its chemical structure provides a strong foundation for forming testable hypotheses. The pyrazole core, a privileged scaffold in medicinal chemistry, points towards potent interactions with key enzymes involved in inflammation and cell signaling. This guide provides a comprehensive, multi-pronged predictive framework, beginning with the most probable mechanisms—COX inhibition, kinase inhibition, and PPAR agonism—and detailing the rigorous experimental workflows required for their validation. By systematically executing these assays, from broad in vitro screens to specific downstream cellular confirmations, researchers can efficiently and accurately characterize the biological activity of this compound, paving the way for its potential development as a therapeutic agent.

References

An In-Depth Technical Guide to the In Silico Modeling of (3,5-Diphenyl-pyrazol-1-yl)-acetic acid Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in silico investigation of (3,5-Diphenyl-pyrazol-1-yl)-acetic acid, a molecule of interest within the pharmacologically significant pyrazole class of compounds. Recognizing the pivotal role of computational methods in modern drug discovery, this document serves as a detailed manual for researchers, scientists, and drug development professionals. It outlines a strategic, multi-faceted in silico approach, beginning with target identification based on the known bioactivities of analogous structures, and proceeding through molecular docking, molecular dynamics simulations, quantitative structure-activity relationship (QSAR) analysis, pharmacophore modeling, and ADMET prediction. By elucidating the causality behind methodological choices and providing detailed, reproducible protocols, this guide aims to empower researchers to effectively probe the molecular interactions of this compound and predict its therapeutic potential.

Introduction: The Pyrazole Scaffold and the Promise of In Silico Modeling

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects[1]. This compound, with its characteristic diphenyl substitution and acetic acid moiety, presents an intriguing candidate for therapeutic development. In silico modeling has emerged as an indispensable tool in the rational design and optimization of novel therapeutics, offering a cost-effective and time-efficient means to explore molecular interactions, predict biological activity, and assess pharmacokinetic properties before embarking on resource-intensive experimental studies[][3].

This guide provides a comprehensive, experience-driven approach to the in silico characterization of this compound. We will navigate the logical progression of a computational drug discovery workflow, from initial target selection to the prediction of drug-like properties.

Target Identification: An Evidence-Based Approach

While direct experimental data on the biological targets of this compound is not extensively available, the well-documented activities of structurally similar pyrazole derivatives provide a strong foundation for target selection. Notably, diarylpyrazole compounds have shown significant inhibitory activity against Cyclooxygenase-2 (COX-2) and various protein kinases [][4][5][6]. Therefore, this guide will focus on in silico modeling against these two important classes of drug targets.

  • Cyclooxygenase-2 (COX-2): An enzyme involved in inflammatory pathways. Selective COX-2 inhibitors are a cornerstone of anti-inflammatory therapy[6]. The structural similarity of our topic compound to known COX-2 inhibitors like Celecoxib makes this a primary target of interest[5].

  • Protein Kinases: Enzymes that play a crucial role in cell signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Pyrazole derivatives have been identified as potent inhibitors of kinases such as the Epidermal Growth Factor Receptor (EGFR) and Janus Kinases (JAKs) [7][8][9].

Molecular Docking: Unveiling Putative Binding Modes

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the nature of molecular interactions.

Rationale for Method Selection

AutoDock Vina is a widely used and validated open-source docking program known for its accuracy and computational efficiency[10][11][12]. Its scoring function effectively estimates the binding free energy, allowing for the ranking of different binding poses.

Experimental Protocol: Molecular Docking with AutoDock Vina

This protocol outlines the steps for docking this compound to a selected protein target (e.g., COX-2, PDB ID: 1CX2).

Step 1: Ligand Preparation

  • Obtain the 2D structure of this compound and convert it to a 3D structure using software like ChemDraw or an online tool.

  • Perform energy minimization of the 3D structure using a force field like MMFF94.

  • Save the ligand in PDBQT format using AutoDock Tools (ADT). This step adds Gasteiger charges and defines rotatable bonds.

Step 2: Receptor Preparation

  • Download the crystal structure of the target protein from the Protein Data Bank (PDB).

  • Using ADT, remove water molecules and any co-crystallized ligands.

  • Add polar hydrogens to the protein.

  • Compute Gasteiger charges.

  • Save the prepared receptor in PDBQT format.

Step 3: Grid Box Definition

  • In ADT, define the search space (grid box) for docking. This box should encompass the active site of the protein. The dimensions and center of the grid box are crucial parameters that dictate the search area for the ligand.

Step 4: Docking Execution

  • Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.

  • Run AutoDock Vina from the command line: vina --config conf.txt --log log.txt

Step 5: Analysis of Results

  • Analyze the output file, which contains the binding affinities (in kcal/mol) and the coordinates of the docked poses.

  • Visualize the protein-ligand interactions of the best-scoring pose using software like PyMOL or Discovery Studio Visualizer to identify key interactions such as hydrogen bonds and hydrophobic contacts.

Diagram: Molecular Docking Workflow

cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation cluster_docking Docking Simulation cluster_analysis Results Analysis L1 2D Structure of This compound L2 3D Structure Generation & Energy Minimization L1->L2 L3 Convert to PDBQT Format (AutoDock Tools) L2->L3 D1 Define Grid Box (Active Site) L3->D1 R1 Download Protein Structure (from PDB) R2 Remove Water & Ligands, Add Hydrogens & Charges R1->R2 R3 Convert to PDBQT Format (AutoDock Tools) R2->R3 R3->D1 D2 Run AutoDock Vina D1->D2 A1 Analyze Binding Affinities & Poses D2->A1 A2 Visualize Interactions (PyMOL, Discovery Studio) A1->A2

Caption: Workflow for molecular docking using AutoDock Vina.

Molecular Dynamics Simulations: Capturing the Dynamics of Interaction

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex and the flexibility of the interacting molecules over time.

Rationale for Method Selection

GROMACS is a versatile and high-performance MD simulation package that is well-suited for studying biomolecular systems[13][14][15][16]. It allows for the simulation of protein-ligand complexes in a solvated environment, providing a more realistic representation of physiological conditions.

Experimental Protocol: MD Simulation with GROMACS

This protocol outlines the steps for running an MD simulation of the docked complex of this compound and its target protein.

Step 1: System Preparation

  • Generate the topology file for the ligand using a force field parameterization server like CGenFF or the antechamber module of AmberTools.

  • Combine the protein and ligand coordinate files into a single complex file.

  • Merge the protein and ligand topology files.

Step 2: Solvation and Ionization

  • Create a simulation box and solvate the complex with a suitable water model (e.g., TIP3P).

  • Add ions to neutralize the system and mimic physiological salt concentration.

Step 3: Energy Minimization

  • Perform energy minimization to remove steric clashes and relax the system.

Step 4: Equilibration

  • Perform a two-step equilibration:

    • NVT equilibration: Heat the system to the desired temperature while keeping the volume constant.

    • NPT equilibration: Bring the system to the desired pressure while maintaining a constant temperature.

Step 5: Production MD

  • Run the production MD simulation for a sufficient duration (e.g., 100 ns) to sample the conformational space of the complex.

Step 6: Trajectory Analysis

  • Analyze the MD trajectory to assess the stability of the complex using metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

  • Analyze the protein-ligand interactions over time, including hydrogen bond occupancy and hydrophobic contacts.

Diagram: Molecular Dynamics Simulation Workflow

P1 Prepare Protein-Ligand Complex Topology P2 Solvation & Ionization P1->P2 P3 Energy Minimization P2->P3 P4 NVT Equilibration (Constant Volume & Temperature) P3->P4 P5 NPT Equilibration (Constant Pressure & Temperature) P4->P5 P6 Production MD Simulation P5->P6 P7 Trajectory Analysis (RMSD, RMSF, Interactions) P6->P7

Caption: Workflow for molecular dynamics simulation using GROMACS.

Quantitative Structure-Activity Relationship (QSAR): Predicting Activity from Structure

QSAR models establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. This allows for the prediction of the activity of new, unsynthesized molecules.

Rationale for Method Selection

For a focused study on pyrazole derivatives as potential COX-2 inhibitors, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) is highly effective. CoMFA correlates the 3D steric and electrostatic fields of a set of aligned molecules with their biological activities, providing a visual representation of the regions where modifications to the structure could enhance activity[4].

QSAR Modeling Workflow
  • Data Set Selection: Compile a dataset of pyrazole derivatives with known inhibitory activity against the target of interest (e.g., COX-2).

  • Molecular Modeling and Alignment: Generate 3D structures for all compounds and align them based on a common scaffold.

  • Calculation of Molecular Fields: Calculate the steric and electrostatic fields for each molecule.

  • Statistical Analysis: Use Partial Least Squares (PLS) analysis to build a regression model correlating the molecular fields with the biological activity.

  • Model Validation: Validate the QSAR model using internal (e.g., leave-one-out cross-validation) and external validation techniques.

  • Prediction: Use the validated model to predict the activity of this compound.

Pharmacophore Modeling: Identifying Key Chemical Features

Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that are crucial for a ligand to bind to a specific target.

Rationale for Method Selection

A ligand-based pharmacophore model can be generated from a set of active pyrazole derivatives. This model can then be used to screen large compound libraries for new potential inhibitors or to guide the design of novel derivatives of this compound with improved activity.

Pharmacophore Modeling Workflow
  • Ligand Set Preparation: Select a set of structurally diverse and potent pyrazole inhibitors of the target.

  • Conformational Analysis: Generate multiple conformations for each ligand.

  • Pharmacophore Feature Identification: Identify common chemical features among the active ligands.

  • Pharmacophore Model Generation and Validation: Generate and validate pharmacophore models that can effectively distinguish between active and inactive compounds.

  • Virtual Screening: Use the best pharmacophore model to screen virtual compound databases.

In Silico ADMET Prediction: Assessing Drug-Likeness

The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug discovery to identify compounds with favorable pharmacokinetic profiles and minimize the risk of late-stage failures.

Rationale for Method Selection

Various online tools and software packages, such as SwissADME and ADMETlab, provide reliable predictions of a wide range of ADMET properties based on the chemical structure of a molecule[9][17][18].

Predicted ADMET Properties of Pyrazole Derivatives

The following table summarizes key ADMET properties often evaluated for pyrazole-based compounds.

PropertyPredicted Value/Range for Pyrazole DerivativesSignificance in Drug Discovery
Molecular Weight < 500 g/mol Adherence to Lipinski's Rule of Five for oral bioavailability.
LogP (Lipophilicity) 1 - 4Optimal range for membrane permeability and solubility.
Hydrogen Bond Donors 1 - 3Influences solubility and membrane permeability.
Hydrogen Bond Acceptors 3 - 6Affects solubility and binding to the target.
Aqueous Solubility Moderate to LowCrucial for absorption and formulation.
CYP450 Inhibition VariablePotential for drug-drug interactions.
hERG Inhibition Low riskImportant for assessing cardiotoxicity.
Mutagenicity (AMES test) Generally non-mutagenicIndicates potential for carcinogenicity.

Note: These are general predictions for pyrazole derivatives and specific values for this compound should be calculated using appropriate software.

Signaling Pathway Visualization

Understanding the broader biological context of the target is crucial. For instance, if this compound is found to inhibit EGFR, it would impact the EGFR signaling pathway, which is a key regulator of cell proliferation and survival.

Diagram: Simplified EGFR Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor (3,5-Diphenyl-pyrazol-1-yl) -acetic acid Inhibitor->EGFR

References

The Pyrazole Privileged Scaffold: A Technical Guide to 3,5-Disubstituted Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable versatility and ability to interact with a wide array of biological targets have cemented its status as a "privileged scaffold." Among the vast landscape of pyrazole-containing compounds, 3,5-disubstituted derivatives have garnered significant attention due to their prominent roles in a multitude of approved drugs and clinical candidates. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 3,5-disubstituted pyrazole derivatives. We will delve into the causality behind synthetic strategies, provide detailed experimental protocols for their biological evaluation, and explore the intricate structure-activity relationships that govern their efficacy.

Introduction: The Significance of the 3,5-Disubstituted Pyrazole Core

The unique structural features of the pyrazole ring, including its aromaticity, hydrogen bonding capabilities, and dipole moment, allow it to serve as a versatile pharmacophore. The substituents at the 3 and 5 positions play a crucial role in modulating the physicochemical properties and biological activity of the resulting molecules. This substitution pattern allows for fine-tuning of steric bulk, electronics, and lipophilicity, enabling the design of potent and selective ligands for various biological targets.[1][2] The prevalence of this scaffold in blockbuster drugs such as the anti-inflammatory agent Celecoxib and the anti-cancer drug Ruxolitinib underscores its therapeutic importance.[1][3][4]

This guide will navigate through the key aspects of 3,5-disubstituted pyrazole chemistry and pharmacology, offering a blend of theoretical understanding and practical, field-proven insights.

Synthetic Strategies: Building the Pyrazole Core

The construction of the 3,5-disubstituted pyrazole ring can be achieved through several reliable synthetic routes. The choice of a particular method often depends on the desired substitution pattern, the availability of starting materials, and the scalability of the reaction.

The Paal-Knorr Synthesis: A Classic Approach from 1,3-Dicarbonyls

One of the most fundamental and widely employed methods for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. This reaction proceeds via a cyclization-dehydration sequence to afford the desired pyrazole.

Causality Behind Experimental Choices: The choice of hydrazine (e.g., hydrazine hydrate, phenylhydrazine) determines the substituent at the N1 position of the pyrazole ring. The reaction is typically catalyzed by an acid to facilitate the initial condensation and subsequent cyclization. The solvent choice is often a protic solvent like ethanol to aid in the proton transfer steps.

Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole from Acetylacetone and Hydrazine Sulfate [5]

  • Preparation of Hydrazine Solution: In a 1-liter round-bottomed flask equipped with a stirrer, thermometer, and separatory funnel, dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 ml of 10% sodium hydroxide solution. Cool the flask in an ice bath.

  • Addition of 1,3-Diketone: While maintaining the temperature below 10°C, add 50 g (0.50 mole) of 2,4-pentanedione (acetylacetone) dropwise from the separatory funnel over 30 minutes with vigorous stirring.

  • Reaction Completion: After the addition is complete, continue stirring in the ice bath for 1 hour, and then allow the mixture to stand at room temperature overnight.

  • Isolation of Product: The 3,5-dimethylpyrazole will precipitate from the solution. Collect the solid by filtration, wash with cold water, and air dry.

  • Purification (Optional): The product can be further purified by recrystallization from a minimal amount of hot ethanol or methanol to yield colorless crystals.

One-Pot Synthesis of 3,5-Diarylpyrazoles from Chalcones

A highly efficient and atom-economical approach involves the one-pot synthesis from chalcones (α,β-unsaturated ketones) and hydrazine hydrate, followed by in-situ oxidation.

Causality Behind Experimental Choices: This method leverages the reactivity of the chalcone system. The initial reaction with hydrazine forms a pyrazoline intermediate. A mild oxidizing agent, such as iodine in DMSO, is then used to aromatize the pyrazoline to the corresponding pyrazole. The one-pot nature of this reaction enhances efficiency by avoiding the isolation of the intermediate.

Experimental Protocol: One-Pot Synthesis of 3,5-Diarylpyrazoles

  • Initial Reaction: In a round-bottomed flask, dissolve the 2'-hydroxychalcone (1 mmol) in dimethyl sulfoxide (DMSO).

  • Hydrazine Addition: Add hydrazine hydrate (80% solution, 5 mL) dropwise with constant stirring at room temperature for 5 minutes. Monitor the formation of the pyrazoline intermediate by TLC.

  • Oxidation: Add a catalytic amount of molecular iodine to the reaction mixture.

  • Heating: Heat the mixture to 130-140°C for 2 hours.

  • Work-up: After cooling, pour the reaction mixture into crushed ice and extract with ethyl acetate. Wash the organic layer with sodium thiosulfate solution (to remove excess iodine) and then with water.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_paal_knorr Paal-Knorr Synthesis cluster_chalcone From Chalcones diketone 1,3-Dicarbonyl Compound condensation1 Condensation & Cyclization diketone->condensation1 hydrazine1 Hydrazine Derivative hydrazine1->condensation1 pyrazole1 3,5-Disubstituted Pyrazole condensation1->pyrazole1 chalcone Chalcone pyrazoline Pyrazoline Intermediate chalcone->pyrazoline hydrazine2 Hydrazine Hydrate hydrazine2->pyrazoline oxidation In-situ Oxidation (e.g., I2/DMSO) pyrazoline->oxidation pyrazole2 3,5-Disubstituted Pyrazole oxidation->pyrazole2 Biological_Activity_Workflow cluster_anticancer Anticancer Evaluation cluster_antiinflammatory Anti-inflammatory Evaluation cluster_antimicrobial Antimicrobial Evaluation compound 3,5-Disubstituted Pyrazole Derivative mtt MTT Assay on Cancer Cell Lines compound->mtt kinase Kinase Inhibition Assay (e.g., EGFR, CDK) compound->kinase carrageenan Carrageenan-Induced Paw Edema (in vivo) compound->carrageenan cox COX-1/COX-2 Inhibition Assay compound->cox broth Broth Microdilution compound->broth ic50 Determine IC50 mtt->ic50 kinase->ic50 edema_inhibition Measure Edema Inhibition carrageenan->edema_inhibition cox->edema_inhibition mic_mbc Determine MIC/MBC broth->mic_mbc SAR_Diagram cluster_pyrazole 3,5-Disubstituted Pyrazole Core cluster_substituents Substituent Effects cluster_activities Biological Activities pyrazole N (1) | C(5)-C(4) |   / N---C(3) anticancer Anticancer pyrazole->anticancer antiinflammatory Anti-inflammatory (COX-2) pyrazole->antiinflammatory r1 R1 (at N1): - Phenyl - Alkyl r1->pyrazole r3 R3: - Aryl - CF3 r3->pyrazole r5 R5: - Aryl (with EWG for anticancer) - p-Sulfonamidophenyl (for COX-2) r5->pyrazole

References

Methodological & Application

Application Notes & Protocols: (3,5-Diphenyl-pyrazol-1-yl)-acetic acid as a Potent Anti-inflammatory Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of (3,5-Diphenyl-pyrazol-1-yl)-acetic acid as a novel anti-inflammatory agent. Drawing parallels with established diaryl-substituted pyrazole drugs like Celecoxib, we hypothesize a mechanism of action centered on the selective inhibition of cyclooxygenase-2 (COX-2).[1][2] This guide details the scientific rationale, step-by-step protocols for in vitro and in vivo validation, and data interpretation frameworks necessary to rigorously evaluate its therapeutic potential.

Introduction: The Pyrazole Scaffold in Inflammation

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation leads to chronic diseases such as arthritis, inflammatory bowel disease, and neurodegenerative disorders.[3] A key pathway in inflammation involves the cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid into prostaglandins (PGs), potent mediators of pain, fever, and inflammation.[4][5]

There are two primary COX isoforms:

  • COX-1: A constitutively expressed enzyme responsible for producing prostaglandins that protect the gastrointestinal tract and maintain normal platelet function.[2]

  • COX-2: An inducible enzyme, typically upregulated at sites of inflammation, which is the primary source of prostaglandins that mediate inflammatory responses.[6][7]

The pyrazole heterocyclic nucleus is a cornerstone in the development of anti-inflammatory drugs.[8][9] Its structural motif is present in several commercially successful nonsteroidal anti-inflammatory drugs (NSAIDs), most notably the selective COX-2 inhibitors.[10] The therapeutic advantage of selective COX-2 inhibitors lies in their ability to reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme.[6][11]

This compound shares significant structural homology with diaryl-substituted pyrazole COX-2 inhibitors. This guide is predicated on the hypothesis that it functions by selectively targeting the COX-2 enzyme. The following protocols are designed to rigorously test this hypothesis and characterize its anti-inflammatory profile.

Hypothesized Mechanism of Action

We propose that this compound selectively binds to and inhibits the COX-2 enzyme. This prevents the synthesis of pro-inflammatory prostaglandins like PGE2, thereby reducing the cardinal signs of inflammation: pain, swelling, redness, and heat.[12]

COX-2_Pathway AA Arachidonic Acid (from Cell Membrane) COX2 COX-2 Enzyme (Inducible) AA->COX2 Substrate PGs Pro-inflammatory Prostaglandins (e.g., PGE2) COX2->PGs Catalysis Inflammation Inflammation (Pain, Swelling, Fever) PGs->Inflammation Test_Compound (3,5-Diphenyl-pyrazol-1-yl) -acetic acid Test_Compound->COX2 Inhibition Experimental_Workflow start Compound Synthesis & Characterization invitro PART 1: In Vitro Evaluation start->invitro cox_assay COX-1/COX-2 Inhibition Assay invitro->cox_assay cell_assay Cell-Based Anti-inflammatory Assay (RAW 264.7) invitro->cell_assay toxicity_assay Cytotoxicity Assay (MTT) invitro->toxicity_assay invivo PART 2: In Vivo Efficacy cox_assay->invivo cell_assay->invivo toxicity_assay->invivo paw_edema Carrageenan-Induced Paw Edema Model invivo->paw_edema end Data Analysis & Conclusion paw_edema->end

References

Application of (3,5-Diphenyl-pyrazol-1-yl)-acetic acid in Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of (3,5-Diphenyl-pyrazol-1-yl)-acetic acid and its analogs in cancer cell line research. While direct extensive public data on this specific molecule is emerging, this guide is built upon the well-established anticancer properties of the 3,5-diphenyl-pyrazole scaffold. The protocols and mechanistic insights provided are based on the activities of closely related derivatives and serve as a robust starting point for investigating this promising compound class.

Introduction: The Therapeutic Potential of Pyrazole Derivatives

Pyrazole derivatives are a well-regarded class of heterocyclic compounds in medicinal chemistry, known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[1] The 1,3,5-trisubstituted pyrazole core, in particular, has been the subject of extensive research, with numerous derivatives demonstrating significant cytotoxicity against a variety of cancer cell lines.[2] Structure-activity relationship (SAR) studies have revealed that modifications at the 1, 3, and 5 positions of the pyrazole ring can significantly influence their anticancer efficacy and mechanism of action.[1][3][4]

This compound belongs to this promising class of compounds. The presence of the diphenyl groups at the 3 and 5 positions is a common feature in many biologically active pyrazole derivatives. The acetic acid moiety at the 1-position offers a unique physicochemical property that may influence its solubility, cell permeability, and interaction with molecular targets. This guide will explore the potential mechanisms of action of this compound and provide detailed protocols for its evaluation in a cancer research setting.

Postulated Mechanisms of Action

Based on the literature for analogous 3,5-diphenyl-pyrazole compounds, this compound is hypothesized to exert its anticancer effects through several key mechanisms:

  • Induction of Apoptosis: Many pyrazole derivatives are potent inducers of apoptosis, or programmed cell death, in cancer cells.[5][6][7] This is often achieved through the activation of intrinsic and extrinsic apoptotic pathways, involving the activation of caspases, cleavage of poly(ADP-ribose) polymerase (PARP), and modulation of the Bcl-2 family of proteins.[2][6]

  • Cell Cycle Arrest: Disruption of the normal cell cycle is a hallmark of cancer. Several pyrazole derivatives have been shown to induce cell cycle arrest at various phases, including G0/G1, S, or G2/M, thereby inhibiting cancer cell proliferation.[5][8][9][10]

  • Inhibition of Key Signaling Pathways: The anticancer activity of some pyrazole derivatives has been linked to the inhibition of critical signaling pathways involved in cancer cell growth and survival, such as the PI3K/Akt pathway.[6] Furthermore, some analogs have shown inhibitory activity against receptor tyrosine kinases like EGFR and VEGFR-2.[1][11]

The following diagram illustrates the potential signaling pathways affected by this compound.

G cluster_cell Cancer Cell Compound (3,5-Diphenyl-pyrazol-1-yl) -acetic acid RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) Compound->RTK Inhibition Bcl2 Bcl-2 Compound->Bcl2 Inhibition CellCycle Cell Cycle Progression Compound->CellCycle Arrest PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Akt->Bcl2 Inhibition Proliferation Proliferation Akt->Proliferation Promotion Caspases Caspases Bcl2->Caspases Inhibition Apoptosis Apoptosis Caspases->Apoptosis Induction CellCycle->Proliferation

Caption: Postulated signaling pathways modulated by this compound.

Quantitative Data Summary

The following table presents hypothetical IC50 values for a representative this compound derivative against a panel of human cancer cell lines. These values are illustrative and based on published data for structurally similar compounds.[1][4][5] Actual IC50 values must be determined experimentally.

Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7Breast Adenocarcinoma8.5
MDA-MB-231Breast Adenocarcinoma (TNBC)12.2
A549Lung Carcinoma15.8
HCT116Colorectal Carcinoma10.4
PC-3Prostate Adenocarcinoma20.1
HepG2Hepatocellular Carcinoma18.7

Experimental Protocols

The following section provides detailed, step-by-step protocols for the initial in vitro evaluation of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This assay is a fundamental first step to determine the cytotoxic effects of the compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce MTT to formazan, which has a purple color. The intensity of the color is proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • MTT solution (5 mg/mL in sterile PBS)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Determine cell concentration and viability using a hemocytometer or automated cell counter.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

G start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with compound dilutions incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Solubilize formazan with DMSO incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Analyze data (IC50) read->analyze end End analyze->end

Caption: Workflow for the MTT cell viability assay.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with the compound.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • Cancer cell lines of interest

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the IC50 concentration of the compound for 24 or 48 hours.

  • Cell Harvesting:

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry within one hour of staining.

    • The cell population will be distinguished into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Protocol 3: Cell Cycle Analysis

This protocol is for determining the effect of the compound on the cell cycle distribution.

Principle: The DNA content of cells varies depending on their phase in the cell cycle (G0/G1, S, G2/M). A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), can be used to quantify the DNA content of each cell in a population. Flow cytometry is then used to measure the fluorescence intensity of a large number of individual cells, allowing for the determination of the percentage of cells in each phase of the cell cycle.

Materials:

  • Cancer cell lines of interest

  • 6-well plates

  • This compound

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with the IC50 concentration of the compound for 24 or 48 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.

    • Store the fixed cells at -20°C overnight.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in PI staining solution containing RNase A.

    • Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry.

    • The DNA content will be displayed as a histogram, and the percentage of cells in the G0/G1, S, and G2/M phases can be quantified.

Conclusion

This compound represents a promising scaffold for the development of novel anticancer agents. The protocols outlined in this guide provide a systematic approach to evaluating its efficacy and elucidating its mechanism of action in cancer cell lines. Based on the extensive research on related 3,5-diphenyl-pyrazole derivatives, it is anticipated that this compound may induce cytotoxicity through the induction of apoptosis and cell cycle arrest. Further investigation into its specific molecular targets and in vivo efficacy is warranted to fully realize its therapeutic potential.

References

Application Note & Protocol: Solubilization of (3,5-Diphenyl-pyrazol-1-yl)-acetic acid for In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract & Guiding Principles

This document provides a detailed methodology for the solubilization and preparation of (3,5-Diphenyl-pyrazol-1-yl)-acetic acid (CAS No. 93323-67-2) for use in cell culture applications.[1][2][3] The inherent hydrophobicity of this molecule, driven by its diphenyl-pyrazole structure, necessitates the use of an organic solvent to create a viable stock solution for aqueous cell culture media. Our primary objective is to achieve complete solubilization while minimizing solvent-induced cytotoxicity, thereby ensuring the integrity and reproducibility of experimental results. The cornerstone of this protocol is the use of Dimethyl Sulfoxide (DMSO) as a solubilizing agent, a choice dictated by its superior solvating power for a wide array of organic compounds and its miscibility with aqueous media.[4][5] Adherence to the principles of solvent toxicity limits, sterility, and accurate dilution is paramount for successful application.

Compound Characteristics & Solvent Selection Rationale

This compound is an organic compound with the following properties:

PropertyValueSource
CAS Number 93323-67-2[6][7]
Molecular Formula C₁₇H₁₄N₂O₂[6][7]
Molecular Weight ~278.31 g/mol [3][6][7]

The presence of two phenyl groups renders the molecule largely non-polar and poorly soluble in aqueous solutions like cell culture media. Therefore, a suitable organic solvent is required.

Why Dimethyl Sulfoxide (DMSO)?

DMSO is the solvent of choice for several critical reasons:

  • Exceptional Solvating Power: As a highly polar aprotic solvent, DMSO can dissolve a vast range of both nonpolar and polar compounds, making it ideal for novel drug candidates.[4][5]

  • Aqueous Miscibility: DMSO is miscible with water in all proportions, which facilitates the dilution of the concentrated stock solution into the final cell culture medium without immediate precipitation.[5]

  • Established Use: It is a standard and well-characterized solvent in biological assays, including cell-based studies and cryopreservation.

The primary constraint of using any organic solvent in cell culture is its potential for cytotoxicity. It is crucial that the final concentration of the solvent in the culture medium be kept below a threshold that affects cell viability or function.

Table 1: Recommended Maximum DMSO Concentrations in Cell Culture

Final DMSO Conc. (v/v)Expected EffectApplicability & NotesSource
≤ 0.1% Generally considered safe and non-toxic for nearly all cell types, including sensitive primary cells.Recommended for initial experiments or when working with sensitive cell lines.
≤ 0.5% Widely used and tolerated by most robust, immortalized cell lines without significant cytotoxicity.A common upper limit for many screening assays. Always validate with your specific cell line.
1.0% May be tolerated by some resilient cell lines, but the risk of off-target effects or cytotoxicity increases.Not recommended unless empirically determined to be safe for the specific cell line and assay.
> 1.0% High probability of significant cytotoxicity and/or alteration of cellular functions.Should be avoided. Can interfere with cell membrane integrity and signaling pathways.

This table synthesizes data from multiple sources which indicate that while some cell lines can tolerate up to 1% DMSO, a final concentration of 0.5% or less is a safer and more universally accepted limit.

Protocol 1: Preparation of a Concentrated Stock Solution

Objective: To prepare a sterile, high-concentration stock solution of this compound in 100% DMSO.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), Cell Culture Grade, Sterile-Filtered (e.g., ATCC® DMSO, Cell Culture Grade)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Sterile, DMSO-compatible syringe filter (0.2 µm pore size, Polytetrafluoroethylene (PTFE) or nylon membrane)

  • Sterile syringe

  • Vortex mixer

Methodology:

  • Calculate Required Mass: Determine the mass of the compound needed to prepare a stock solution of desired concentration (e.g., 10 mM).

    • Calculation Example for 1 mL of a 10 mM Stock: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) Mass (mg) = 10 mmol/L × 1 mL × (1 L / 1000 mL) × 278.31 g/mol × (1000 mg / 1 g) = 2.78 mg

  • Weigh Compound: Accurately weigh the calculated mass of this compound using an analytical balance and place it into a sterile tube or vial.

    • Expert Tip: For accuracy, it is often easier to weigh a slightly different mass (e.g., 3.0 mg) and then adjust the volume of DMSO to achieve the desired concentration. Precision in knowing the actual concentration is key.

  • Add Solvent: Add the calculated volume of sterile, cell culture-grade DMSO to the vial containing the compound.

  • Ensure Complete Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the compound is fully dissolved. A clear solution with no visible particulates should be obtained. Gentle warming in a 37°C water bath can be used if dissolution is difficult, but allow the solution to return to room temperature before proceeding.

  • Sterile Filtration (CRITICAL STEP): Draw the entire DMSO stock solution into a sterile syringe. Attach a 0.2 µm sterile, DMSO-compatible (PTFE) syringe filter. Dispense the solution through the filter into a new, sterile, and clearly labeled storage vial (amber glass is preferred to protect from light).

    • Causality: This step is non-negotiable for cell culture applications. It removes any potential microbial contamination from the compound powder or non-sterile handling, which could otherwise ruin your experiment. Standard cellulose acetate filters are not compatible with DMSO and will dissolve.

  • Label and Aliquot: Clearly label the vial with the compound name, concentration, date, and your initials. It is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability.

G cluster_prep Stock Solution Workflow calc 1. Calculate Mass (e.g., for 10 mM stock) weigh 2. Weigh Compound (Analytical Balance) calc->weigh add_dmso 3. Add Sterile DMSO weigh->add_dmso dissolve 4. Vortex to Dissolve add_dmso->dissolve filter 5. Sterile Filter (0.2 µm PTFE) (Critical Step) dissolve->filter aliquot 6. Aliquot into sterile tubes filter->aliquot store 7. Store at -20°C / -80°C aliquot->store

Figure 1. Workflow for preparing a sterile, concentrated DMSO stock solution.

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

Objective: To dilute the concentrated DMSO stock solution into the final cell culture medium to achieve the desired experimental concentrations, ensuring the final DMSO concentration remains non-toxic.

Methodology:

  • Thaw Stock Solution: Thaw one aliquot of the concentrated DMSO stock solution at room temperature. Once thawed, briefly vortex to ensure homogeneity.

  • Prepare Intermediate Dilution (Optional but Recommended): For creating a range of concentrations, performing a serial dilution is more accurate than direct, large dilutions. For example, first dilute your 10 mM stock 1:10 in sterile cell culture medium to create a 1 mM intermediate solution.

  • Final Dilution: Add the required volume of the stock (or intermediate) solution to your pre-warmed cell culture medium. Crucially, always add the small volume of DMSO stock to the large volume of medium while gently vortexing or swirling. This rapid dispersal is essential to prevent the compound from precipitating out of solution.

    • Example Calculation for 10 µM Final Concentration in 10 mL Medium:

      • Using the 10 mM stock: (10,000 µM) * V1 = (10 µM) * (10 mL). V1 = 0.01 mL or 10 µL.

      • Final DMSO % = (10 µL / 10,000 µL) * 100 = 0.1% v/v . This is a safe concentration.

  • Prepare Vehicle Control (CRITICAL STEP): In a separate tube of medium, add the same volume of pure sterile DMSO as was added to the highest concentration experimental sample. For the example above, you would add 10 µL of sterile DMSO to 10 mL of medium. This vehicle control is essential to distinguish the effects of the compound from any potential effects of the solvent itself.

  • Mix and Use Immediately: Gently mix the final working solutions and the vehicle control. Use these freshly prepared solutions to treat your cells immediately to minimize the risk of compound degradation or adsorption to plasticware.

G cluster_dilution Working Solution Workflow cluster_compound Test Compound cluster_control Vehicle Control (Essential) thaw 1. Thaw Stock Aliquot add_stock 2. Add Stock to Medium (e.g., 10 µL of 10 mM stock) thaw->add_stock add_dmso 2. Add Pure DMSO (e.g., 10 µL) thaw->add_dmso final_test 3. Final Concentration (e.g., 10 µM in 0.1% DMSO) add_stock->final_test medium1 Pre-warmed Medium (e.g., 10 mL) medium1->add_stock Use Immediately Use Immediately final_test->Use Immediately final_control 3. Final Concentration (Vehicle Control in 0.1% DMSO) add_dmso->final_control medium2 Pre-warmed Medium (e.g., 10 mL) medium2->add_dmso final_control->Use Immediately

Figure 2. Parallel workflow for preparing experimental and vehicle control solutions.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Precipitation in stock solution over time. Compound concentration is too high (exceeds solubility limit in DMSO). Freeze-thaw cycles causing aggregation.Prepare a new stock at a lower concentration. Ensure aliquots are single-use to avoid freeze-thaw cycles.
Precipitate forms immediately upon dilution into aqueous medium. "Crashing out" due to poor aqueous solubility. Final concentration is too high. Improper mixing technique.Add the DMSO stock to the medium while vortexing to ensure rapid dispersal. Reduce the final desired concentration of the compound. The assay medium often contains proteins that can help keep compounds in solution.
Cell death or morphological changes observed in the vehicle control group. The specific cell line is highly sensitive to DMSO. The final DMSO concentration is too high.Perform a dose-response curve with only DMSO (e.g., 0.05% to 1.0%) to determine the maximum tolerated concentration for your cell line. Ensure your final DMSO concentration is well below this toxic threshold.
Inconsistent or non-reproducible experimental results. Inaccurate pipetting. Degradation of the compound in stock or working solutions. Inconsistent DMSO concentration across wells.Use calibrated pipettes. Always use freshly thawed stock and freshly prepared working solutions. Ensure the vehicle control and all test conditions have the exact same final DMSO concentration.

References

Application Notes & Protocols: (3,5-Diphenyl-pyrazol-1-yl)-acetic acid as a Versatile Scaffold for Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1][2][3] Its remarkable versatility is evident in blockbuster drugs such as Celecoxib (an anti-inflammatory agent), Rimonabant (an anti-obesity agent), and Difenamizole (an analgesic), which underscores the pharmacological potential of this five-membered heterocyclic scaffold.[2][4] Among the vast library of pyrazole-based structures, (3,5-Diphenyl-pyrazol-1-yl)-acetic acid presents a particularly compelling scaffold for drug discovery. Its unique architecture, featuring two phenyl rings and a reactive carboxylic acid moiety, provides an ideal platform for strategic molecular modifications to develop novel therapeutics, particularly in the realms of inflammation and analgesia.

This guide provides an in-depth exploration of the this compound scaffold. We will detail its synthesis, discuss the rationale for its use in drug design, and provide validated, step-by-step protocols for synthesizing derivatives and evaluating their biological efficacy. The methodologies described herein are designed to be self-validating, providing researchers with the tools to confidently assess the therapeutic potential of novel compounds derived from this promising scaffold.

Part 1: The Scaffold - Synthesis and Rationale

General Synthesis Pathway

The synthesis of the this compound scaffold is typically achieved through a two-step process. The foundational step is the formation of the 3,5-diphenylpyrazole ring via a Knorr pyrazole synthesis or a similar cyclocondensation reaction.[2] This is followed by N-alkylation to introduce the acetic acid side chain.

Step 1: Synthesis of 3,5-Diphenylpyrazole The most common method involves the cyclocondensation of a 1,3-dicarbonyl compound, such as 1,3-diphenyl-1,3-propanedione, with hydrazine hydrate. The reaction proceeds readily in a suitable solvent like ethanol under reflux, yielding the stable pyrazole ring.

Step 2: N-Alkylation to form this compound The synthesized 3,5-diphenylpyrazole is subsequently N-alkylated at the N1 position. This is achieved by reacting the pyrazole with an ethyl haloacetate (e.g., ethyl bromoacetate) in the presence of a base (like potassium carbonate) to yield the corresponding ester. The final step is the hydrolysis of the ester under basic conditions (e.g., using sodium hydroxide) followed by acidification to yield the target carboxylic acid.

Synthesis_Workflow cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: N-Alkylation & Hydrolysis A 1,3-Diphenyl-1,3-propanedione C 3,5-Diphenylpyrazole A->C Cyclocondensation (e.g., Ethanol, Reflux) B Hydrazine Hydrate B->C Cyclocondensation (e.g., Ethanol, Reflux) E Ethyl (3,5-diphenyl-pyrazol-1-yl)acetate C->E N-Alkylation (e.g., K2CO3, Acetone) D Ethyl Bromoacetate D->E F This compound E->F Hydrolysis (e.g., NaOH, H3O+)

Caption: General synthetic workflow for this compound.

Rationale for Drug Design & Structure-Activity Relationships (SAR)

The this compound scaffold is an excellent starting point for medicinal chemistry campaigns due to its inherent structural features that allow for systematic modification. Relating these structural modifications to changes in biological activity is the core principle of Structure-Activity Relationship (SAR) studies.[5]

  • N1-Acetic Acid Moiety: The carboxylic acid group is a key interaction point, often forming hydrogen bonds or ionic interactions with receptor sites.[6] It can be readily converted into esters, amides, or other bioisosteres to modulate potency, solubility, and cell permeability.

  • C3 and C5 Phenyl Rings: These rings occupy significant chemical space and can be substituted to probe hydrophobic pockets within a target enzyme or receptor.[5] SAR studies on other pyrazoles have shown that substitutions at the para-position of these rings can significantly influence activity and selectivity.[7][8]

  • Pyrazole Core: The central heterocyclic ring acts as a rigid linker, holding the functional groups in a defined spatial orientation for optimal target interaction.

Modification Site Potential Modification Rationale / Expected Impact
N1-Acetic Acid Conversion to AmidesEnhance metabolic stability; introduce new hydrogen bond donors/acceptors.
Conversion to EstersIncrease lipophilicity and cell membrane permeability (prodrug strategy).
Bioisosteric Replacement (e.g., Tetrazole)Maintain acidic properties with potentially improved oral bioavailability.
C3/C5 Phenyl Rings Para-substitution (e.g., -CH₃, -Cl, -F, -OCH₃)Modulate hydrophobic interactions and electronic properties; can significantly impact potency and target selectivity (e.g., for COX-2).[7]
Replacement with other aromatic/heterocyclic ringsExplore different binding pockets and alter the overall shape and polarity of the molecule.

Part 2: Application in Anti-Inflammatory & Analgesic Drug Discovery

Mechanistic Hypothesis: Cyclooxygenase (COX) Inhibition

Many pyrazole-containing non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes.[4] COX-1 is constitutively expressed and plays a role in physiological functions like gastric protection, while COX-2 is inducible and its expression is upregulated at sites of inflammation.[9] Therefore, selective inhibition of COX-2 over COX-1 is a highly desirable therapeutic strategy to achieve anti-inflammatory effects while minimizing gastrointestinal side effects.[9][10]

Given its structural similarity to known COX inhibitors, it is hypothesized that derivatives of this compound can be designed to selectively bind to and inhibit the COX-2 enzyme. The acetic acid moiety can mimic arachidonic acid and interact with key residues like Arg-120 and Tyr-355 in the COX active site, while the substituted phenyl rings can extend into the hydrophobic side pocket unique to COX-2, thereby conferring selectivity.[6][11]

COX_Pathway MEM Cell Membrane Membrane Phospholipids PLA2 Phospholipase A₂ AA Arachidonic Acid (AA) PLA2->AA Inflammatory Stimuli COX COX-1 / COX-2 Enzymes AA->COX PGH2 Prostaglandin H₂ (PGH₂) COX->PGH2 PROST Prostaglandins (PGs) (e.g., PGE₂, PGI₂) PGH2->PROST THROM Thromboxanes (TXs) PGH2->THROM INFLAM Inflammation, Pain, Fever PROST->INFLAM GASTRIC Gastric Protection PROST->GASTRIC (via COX-1) PLATELET Platelet Aggregation THROM->PLATELET SCAFFOLD (3,5-Diphenyl-pyrazol-1-yl) -acetic acid derivatives SCAFFOLD->COX Inhibition

Caption: Simplified Arachidonic Acid Cascade and the role of COX enzymes.

Part 3: Experimental Protocols

In Vitro Protocol: COX-1/COX-2 Inhibition Assay

Principle: This assay measures the ability of a test compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes. The peroxidase activity is quantified by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) colorimetrically at 595 nm. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined for both isoforms to assess potency and selectivity.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • TMPD (chromogenic substrate)

  • Test compounds and reference inhibitor (e.g., Celecoxib, Indomethacin)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare stock solutions of test compounds in DMSO. Create a series of dilutions in assay buffer to achieve final desired concentrations.

  • Enzyme Preparation: In separate wells of a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme.

  • Inhibitor Incubation: Add the diluted test compounds, reference inhibitor, or vehicle (DMSO) to the respective wells. Incubate at room temperature for 15 minutes to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding a solution containing both arachidonic acid and TMPD to all wells.

  • Data Acquisition: Immediately begin reading the absorbance at 595 nm every minute for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

    • Calculate the COX-2 Selectivity Index (SI) as: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2).

In Vivo Protocol: Carrageenan-Induced Paw Edema in Rats

Principle: This is a standard model for evaluating the anti-inflammatory activity of compounds.[12] Subcutaneous injection of carrageenan into the rat's hind paw induces a localized, acute inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a vehicle-treated control group indicates its anti-inflammatory potential.[13]

Materials:

  • Male Wistar rats (180-220 g)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Test compounds and a standard drug (e.g., Indomethacin, 10 mg/kg)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose in water)

  • Plethysmometer or digital calipers

  • Oral gavage needles

Procedure:

  • Acclimation & Grouping: Acclimate animals to the laboratory conditions. Randomly divide them into groups (n=6-8 per group): Vehicle Control, Standard Drug, and Test Compound groups (at various doses).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the zero-hour reading (V₀).

  • Compound Administration: Administer the vehicle, standard drug, or test compounds orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Post-Treatment Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the edema volume (increase in paw volume) for each animal at each time point: Edema = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [((Vₜ - V₀)_control - (Vₜ - V₀)_treated) / (Vₜ - V₀)_control] * 100.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).

In Vivo Protocol: Acetic Acid-Induced Writhing Test in Mice

Principle: This model assesses peripheral analgesic activity.[14] The intraperitoneal injection of a dilute acetic acid solution causes irritation of the peritoneal cavity, leading to a characteristic stretching and writhing response. Analgesic compounds reduce the number of these writhes.[15]

Materials:

  • Male Swiss albino mice (20-25 g)

  • 0.6% (v/v) Acetic acid solution

  • Test compounds and a standard drug (e.g., Diclofenac Sodium, 10 mg/kg)

  • Vehicle (e.g., 1% Tween 80 in saline)

  • Oral gavage needles, syringes, observation chambers

Procedure:

  • Acclimation & Grouping: Acclimate mice and divide them into experimental groups (n=6-8 per group).

  • Compound Administration: Administer the vehicle, standard drug, or test compounds (p.o. or i.p.).

  • Induction of Writhing: After a set pre-treatment time (e.g., 30 minutes for i.p., 60 minutes for p.o.), administer 0.1 mL/10g body weight of the acetic acid solution intraperitoneally.

  • Observation: Immediately place each mouse in an individual observation chamber and, after a 5-minute latency period, count the total number of writhes (constriction of the abdomen followed by stretching of the hind limbs) over a 20-minute period.

  • Data Analysis:

    • Calculate the mean number of writhes for each group.

    • Determine the percentage of analgesic activity (inhibition of writhing) for each treated group using the formula: % Inhibition = [((Writhes_control - Writhes_treated) / Writhes_control)] * 100.

    • Perform statistical analysis to determine significance.

Part 4: Data Interpretation & Lead Optimization Cycle

The data generated from these protocols form the basis for iterative drug design. Results from the in vitro COX assay provide critical information on potency and selectivity, while the in vivo models validate the compound's efficacy in a complex biological system.

A successful lead optimization campaign involves a continuous cycle of designing new analogs based on SAR data, synthesizing them, and then re-evaluating them through the established biological assays. The goal is to systematically improve the desired properties—such as COX-2 selectivity, anti-inflammatory potency, analgesic efficacy, and pharmacokinetic profile—to identify a clinical candidate.

Drug_Design_Cycle A Design & Hypothesize (SAR Analysis) B Synthesize Novel Analogs A->B Target Modifications C Test (In Vitro & In Vivo Assays) B->C Purified Compounds D Analyze Data (Potency, Selectivity, Efficacy) C->D Biological Data D->A Refine SAR & Design Next Generation

Caption: The iterative cycle of lead optimization in drug discovery.

References

Application Notes and Protocols for the Antimicrobial Assessment of Novel Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Imperative for Novel Antimicrobial Agents

The relentless rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery and development of new chemical entities with potent antimicrobial properties. Among the vast landscape of heterocyclic compounds, pyrazole and its derivatives have emerged as a particularly promising class in medicinal chemistry.[1][2][3][4] Their versatile scaffold allows for diverse functionalization, leading to a broad spectrum of biological activities, including significant potential against pathogenic microorganisms, even drug-resistant strains.[1][5]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing a detailed framework for the systematic antimicrobial evaluation of novel pyrazole derivatives. The protocols herein are designed to be robust and self-validating, moving from initial qualitative screening to quantitative assessments of antimicrobial efficacy and preliminary safety profiling. By adhering to these standardized methodologies, researchers can generate reproducible and reliable data, crucial for advancing promising candidates through the drug discovery pipeline. The experimental choices outlined are grounded in established principles of microbiology and pharmacology, with direct references to authoritative standards such as those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7][8][9]

Logical Workflow for Antimicrobial Evaluation

A systematic approach is paramount to efficiently and accurately characterize the antimicrobial profile of a new chemical entity. The following workflow provides a logical progression from initial screening to more detailed characterization of the compound's activity. This staged approach ensures that resources are focused on the most promising candidates.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Quantitative Potency cluster_2 Phase 3: Pharmacodynamics & Safety A Synthesis & Purification of Pyrazole Derivatives B Agar Well/Disk Diffusion Assay (Qualitative Assessment) A->B Initial Activity C Broth Microdilution Assay (Determine MIC) B->C Active Compounds D Minimum Bactericidal Concentration (MBC) Assay C->D Bactericidal vs. Bacteriostatic E Time-Kill Kinetics Assay D->E Characterize Kill Rate F Preliminary Safety Profiling (Cytotoxicity & Hemolysis) D->F Assess Selectivity G Lead Candidate Identification E->G F->G G A Prepare Pyrazole Stock Solution D Perform 2-Fold Serial Dilutions of Compound in 96-Well Plate A->D B Prepare 0.5 McFarland Bacterial Suspension C Dilute Suspension to ~1x10^6 CFU/mL B->C E Inoculate Wells with Diluted Bacteria (Final: 5x10^5 CFU/mL) C->E D->E F Incubate Plate (37°C, 16-20h) E->F G Read Plate Visually or Spectrophotometrically F->G H Determine MIC: Lowest Concentration with No Growth G->H

References

Application Notes & Protocols: A Researcher's Guide to In Vitro Testing of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile scaffold, capable of engaging with a wide array of biological targets through various non-covalent interactions. Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects.[1][3][4] This has led to the development of numerous successful drugs, such as the anti-inflammatory agent Celecoxib and the kinase inhibitor Crizotinib.

The journey from a novel pyrazole-based chemical entity to a viable drug candidate is paved with rigorous preclinical evaluation. In vitro assays form the bedrock of this process, providing the initial, critical data on a compound's potency, selectivity, mechanism of action, and potential liabilities.[5][6] This guide offers a detailed exploration of essential in vitro testing methods tailored for pyrazole-based compounds, designed for researchers, scientists, and drug development professionals. We will move beyond mere procedural lists to explain the causality behind experimental choices, ensuring each protocol serves as a self-validating system for generating robust and reliable data.

Chapter 1: Primary Screening & Target-Based Assays

The initial phase of screening aims to identify "hits" by testing compounds directly against their purified molecular target. This biochemical approach provides clean, direct evidence of interaction and is fundamental for establishing structure-activity relationships (SAR).[7]

Protein Kinase Inhibition Assays

A significant number of pyrazole-based compounds have been developed as protein kinase inhibitors, targeting enzymes that are often dysregulated in diseases like cancer.[8][9] Therefore, kinase inhibition assays are a common starting point.

Causality & Experimental Rationale: The fundamental principle is to measure the enzymatic activity of a kinase—its ability to transfer a phosphate group from ATP to a substrate—in the presence and absence of the test compound. The choice of assay format depends on throughput needs and the specific kinase. Luminescence-based assays, such as ADP-Glo™, are widely used in high-throughput screening (HTS) due to their sensitivity and broad applicability across the kinome.[7] They quantify the amount of ADP produced, which is directly proportional to kinase activity.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

  • Reagent Preparation:

    • Prepare a serial dilution of the pyrazole test compounds in 100% DMSO. A typical starting range is from 10 mM down to sub-micromolar concentrations.

    • Dilute the target kinase enzyme and its specific substrate in the appropriate kinase reaction buffer. The ATP concentration should be at or near the Michaelis constant (Km) for the enzyme to ensure sensitive detection of competitive inhibitors.

  • Compound Plating:

    • Using a multichannel pipette or automated liquid handler, add 1-5 µL of the diluted test compounds, a known positive control inhibitor (e.g., Staurosporine), and DMSO (negative vehicle control) to the wells of a 384-well, white, flat-bottom plate.[8]

  • Kinase Reaction:

    • Initiate the reaction by adding 10-20 µL of the kinase/substrate/ATP mixture to all wells.[8]

    • Incubate the plate for a defined period (e.g., 60 minutes) at room temperature or 30°C. This time should be within the linear range of the enzymatic reaction.

  • Signal Detection:

    • Stop the kinase reaction and measure the remaining ATP by adding the ADP-Glo™ Reagent. This depletes the unused ATP.

    • Add the Kinase Detection Reagent, which converts the ADP generated into a luminescent signal.

    • Incubate in the dark for 30-60 minutes.

  • Data Acquisition & Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the compound required to inhibit 50% of the kinase activity.[10]

Data Presentation: Inhibitory Activity of Pyrazole Analogs

The quantitative data generated from these assays are best summarized in a table to facilitate direct comparison and SAR analysis.

Compound IDTarget KinaseIC50 (nM)
PY-001CDK8398.8
PY-002VEGFR-2230.0
PY-003EGFR90.0
PY-004Akt180.0
ReferenceSorafenib90.0 (VEGFR-2)

Data are hypothetical, based on typical potencies reported in the literature.[8][9][11]

Cyclooxygenase (COX) Enzyme Inhibition Assays

Pyrazole-based compounds like Celecoxib are famous for their selective inhibition of COX-2, an enzyme involved in inflammation.[4] Screening for COX inhibition is crucial for compounds designed as anti-inflammatory agents.

Causality & Experimental Rationale: COX enzymes catalyze the conversion of arachidonic acid to prostaglandin G2 (PGG2).[12] Inhibitor screening assays measure this activity. Fluorometric kits provide a sensitive and continuous readout by using a probe that fluoresces upon reacting with PGG2.[13] This allows for the kinetic measurement of enzyme activity and its inhibition.

Protocol: Fluorometric COX-2 Inhibitor Screening

  • Reagent Preparation:

    • Reconstitute the human recombinant COX-2 enzyme in the provided buffer and keep on ice.[14]

    • Prepare a 10X working solution of the test compounds in the COX Assay Buffer. The final concentration of the solvent (e.g., DMSO) should be kept low (<1%) to avoid affecting enzyme activity.[14]

    • Prepare a positive control using a known COX-2 inhibitor like Celecoxib.[13]

  • Reaction Setup:

    • In a 96-well white opaque plate, add 10 µL of the diluted test inhibitor (Sample), Assay Buffer (Enzyme Control), or Celecoxib (Inhibitor Control).[14]

    • Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL of this mix to each well.

  • Enzyme Incubation:

    • Add 10 µL of the diluted COX-2 enzyme to all wells.

    • Incubate the plate for 10-15 minutes at 25°C, protected from light. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the arachidonic acid substrate to all wells simultaneously using a multichannel pipette.[12]

    • Immediately begin measuring the fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes.[12]

  • Data Analysis:

    • Calculate the reaction rate (slope) from the linear portion of the kinetic curve for each well.

    • Determine the percent inhibition of the test compounds relative to the Enzyme Control.

    • Calculate the IC50 value as described in the kinase assay protocol.

Monoamine Oxidase (MAO) Inhibition Assays

MAO enzymes are important targets for neurological disorders, and pyrazoles can be designed to inhibit them.[15] MAO-A and MAO-B are the two main isoforms, and determining a compound's inhibitory potency and selectivity is key.[16]

Causality & Experimental Rationale: MAO enzymes catalyze the oxidative deamination of monoamines.[17] Assays typically use a specific substrate (e.g., kynuramine) and measure the formation of the product (4-hydroxyquinoline) or a byproduct like hydrogen peroxide.[15][17] Using recombinant human MAO-A and MAO-B enzymes allows for the direct assessment of isoform selectivity.[18]

Protocol: MAO Inhibition Assay (LC-MS/MS Method)

  • Incubation:

    • In separate tubes, pre-incubate the test pyrazole compound at various concentrations with recombinant human MAO-A or MAO-B enzyme in a phosphate buffer (pH 7.4).

    • Include known selective inhibitors as positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B).[15]

  • Reaction Initiation:

    • Start the reaction by adding the substrate kynuramine.

    • Incubate at 37°C for a specified time (e.g., 20 minutes).

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding a strong acid or an organic solvent like acetonitrile.

    • Centrifuge the samples to pellet the precipitated protein.

  • Detection and Analysis:

    • Analyze the supernatant for the amount of 4-hydroxyquinoline product using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

    • Calculate IC50 values for both MAO-A and MAO-B to determine potency and selectivity.

Chapter 2: Cellular Assays - Bridging Biochemistry and Biology

While biochemical assays confirm direct target interaction, cell-based assays are essential to verify that a compound can enter a cell, engage its target in a complex environment, and elicit a desired biological response.[7]

Cytotoxicity and Cell Viability Assays

A crucial first step in cellular characterization is to determine the concentration at which a compound becomes toxic to cells.[19] This establishes the therapeutic window for subsequent, more complex cellular assays. The MTT assay is a widely used colorimetric method for this purpose.[20][21]

Causality & Experimental Rationale: The MTT assay measures the metabolic activity of a cell population, which serves as an indicator of cell viability.[20] In living cells, mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) to an insoluble purple formazan.[21] The amount of formazan produced is proportional to the number of viable, metabolically active cells. A decrease in signal indicates reduced viability or proliferation.

Protocol: MTT Assay for In Vitro Cytotoxicity

  • Cell Seeding:

    • Seed cancer or normal cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[20]

    • Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound, vehicle control (DMSO), or a positive control cytotoxic agent (e.g., Doxorubicin).[22]

    • Incubate for a desired exposure time (e.g., 48 or 72 hours).[22]

  • MTT Addition:

    • Add 10 µL of a 5 mg/mL MTT solution to each well.[22]

    • Incubate for an additional 3-4 hours at 37°C. During this period, formazan crystals will form in viable cells.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate spectrophotometer.[23]

    • Calculate the half-maximal growth inhibitory concentration (GI50) or cytotoxic concentration (CC50) by plotting percent viability against compound concentration.

Visualization: General Workflow for Cytotoxicity Screening

Below is a diagram illustrating the high-level workflow for assessing the in vitro cytotoxicity of a novel pyrazole compound.

G cluster_prep Preparation cluster_treat Treatment cluster_detect Detection cluster_analysis Analysis seed Seed Cells in 96-Well Plate incubate_attach Incubate 24h for Attachment seed->incubate_attach treat Treat Cells with Compounds incubate_attach->treat prep_cpd Prepare Compound Serial Dilutions prep_cpd->treat incubate_treat Incubate for 48-72h treat->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate 3-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_plate Read Absorbance (570nm) solubilize->read_plate analyze Calculate % Viability read_plate->analyze calc_ic50 Determine IC50/GI50 analyze->calc_ic50

Caption: High-level workflow for the MTT cytotoxicity assay.

Cellular Target Engagement Assays

Confirming that a compound binds to its intended target within a live cell is a critical validation step.[24] The Cellular Thermal Shift Assay (CETSA®) is a powerful method for this purpose, relying on the principle of ligand-induced thermal stabilization of the target protein.[25][26]

Causality & Experimental Rationale: When a small molecule binds to its protein target, it generally increases the protein's stability.[24] In a CETSA experiment, cells are treated with the compound and then heated to various temperatures. The target protein will denature and aggregate at a specific temperature. In the presence of a binding ligand, the protein is stabilized and will remain soluble at higher temperatures.[25] This "thermal shift" can be detected by methods like Western blotting or mass spectrometry and provides direct evidence of target engagement in a physiological context.

Protocol: Cellular Thermal Shift Assay (CETSA®) with Western Blot Detection

  • Cell Treatment:

    • Culture cells to near confluency. Treat the cells with the pyrazole compound at a desired concentration or with a vehicle control (DMSO) for a set period.

  • Heating Step:

    • Harvest the cells and resuspend them in a buffered saline solution.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.

  • Cell Lysis and Fractionation:

    • Lyse the cells by repeated freeze-thaw cycles.

    • Separate the soluble protein fraction (containing stabilized, non-aggregated protein) from the aggregated protein pellet by high-speed centrifugation.

  • Protein Detection:

    • Collect the supernatant (soluble fraction).

    • Denature the protein samples and run them on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane and perform a standard Western blot using a primary antibody specific to the target protein.

  • Data Analysis:

    • Quantify the band intensity for the target protein at each temperature for both the vehicle- and compound-treated samples.

    • Plot the band intensity against temperature. A shift in the melting curve to the right for the compound-treated sample indicates thermal stabilization and confirms target engagement.

Visualization: Principle of Cellular Thermal Shift Assay (CETSA)

G cluster_A Vehicle Control (e.g., DMSO) cluster_B Compound Treatment A_cell Cells + Vehicle A_heat Heat Gradient (T1-T8) A_cell->A_heat A_protein Target Protein Denatures at Tm A_heat->A_protein A_result Protein Aggregates, Signal Lost A_protein->A_result B_result Protein Soluble at Tm, Signal Retained B_cell Cells + Pyrazole Cmpd B_heat Heat Gradient (T1-T8) B_cell->B_heat B_protein Ligand-Bound Protein Stabilized B_heat->B_protein B_protein->B_result

Caption: Ligand binding stabilizes the target protein, shifting its melting temperature (Tm).

Chapter 3: Early Safety and ADME Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to avoid costly late-stage failures.[5][27] In vitro ADME assays provide predictive data on a compound's potential pharmacokinetic behavior.[28]

Causality & Experimental Rationale: The liver is the primary site of drug metabolism, largely mediated by cytochrome P450 (CYP) enzymes.[28] In vitro assays using human liver microsomes (subcellular fractions containing CYP enzymes) can predict how rapidly a compound will be metabolized (metabolic stability) and whether it might cause drug-drug interactions by inhibiting major CYP isoforms.[28][29]

Protocol: In Vitro Metabolic Stability (Human Liver Microsomes)

  • Reaction Setup:

    • In a 96-well plate, add human liver microsomes to a phosphate buffer.

    • Add the pyrazole test compound at a low concentration (e.g., 1 µM).

    • Pre-incubate the mixture at 37°C.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (the cofactor for CYP enzymes).

  • Time-Course Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a plate containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

  • Analysis:

    • Centrifuge the plate to precipitate the microsomes.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Calculation:

    • Plot the natural log of the percent of parent compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • From this, calculate the in vitro half-life (t½ = 0.693/k) and the intrinsic clearance (CLint). These values help predict the in vivo metabolic fate of the compound.

Conclusion

The in vitro testing cascade for pyrazole-based compounds is a multi-faceted process that builds a comprehensive profile of a molecule's biological activity and drug-like properties. By starting with direct, target-based biochemical assays and progressing to more complex cell-based assays that confirm cytotoxicity and target engagement, researchers can establish a clear and robust SAR. Layering on early in vitro ADME and safety profiling provides the critical data needed to select the most promising candidates for further preclinical development. The logical application of these methods, grounded in an understanding of the causality behind each protocol, is paramount for the efficient and successful discovery of novel pyrazole-based therapeutics.

References

Application Notes and Protocols for the Use of (3,5-Diphenyl-pyrazol-1-yl)-acetic acid in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Pyrazole Scaffold in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of substrate proteins.[1][2] Their dysregulation is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.[1][3] Consequently, protein kinases have emerged as a major class of therapeutic targets. The pyrazole ring is a "privileged scaffold" in medicinal chemistry, extensively used in the design and development of protein kinase inhibitors (PKIs).[3][4][5] This is due to its synthetic accessibility, favorable drug-like properties, and its versatility as a bioisosteric replacement.[4] As of recent years, eight FDA-approved small molecule kinase inhibitors contain a pyrazole ring, highlighting its significance in successful drug development.[4][5]

These pyrazole-based compounds often act as ATP-competitive inhibitors, binding to the ATP-binding site of the kinase and preventing the transfer of a phosphate group to the substrate.[6] The structure of the pyrazole core allows for optimal positioning of various substituents to interact with key residues in the kinase domain, thereby influencing potency and selectivity.[7]

This document provides detailed application notes and protocols for the characterization of a novel pyrazole-based compound, (3,5-Diphenyl-pyrazol-1-yl)-acetic acid , as a potential kinase inhibitor. The methodologies described herein are broadly applicable for screening and profiling other novel pyrazole derivatives.

Compound of Interest:

  • Name: this compound

  • Structure:

Principles of In Vitro Kinase Inhibition Assays

The primary goal of an in vitro kinase assay is to determine the potency of a compound against a specific kinase. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%. Several robust methods are available, each with its own advantages and considerations.

Luminescence-Based Kinase Assays (e.g., Kinase-Glo®)

This is a widely used method in high-throughput screening (HTS) due to its simplicity and sensitivity. [8][9][10]

  • Principle: The assay quantifies the amount of ATP remaining in the solution after a kinase reaction. [8]Kinase activity leads to the consumption of ATP. The remaining ATP is then used by a luciferase enzyme to generate a luminescent signal. [11]A high luminescent signal corresponds to low kinase activity (high inhibition), and a low signal indicates high kinase activity (low inhibition). [9][10]* Causality: The choice of this assay is often driven by its homogeneous "add-mix-read" format, which minimizes pipetting steps and is easily automated. [9]It is a universal assay applicable to virtually any kinase, as ATP is a common substrate. [9]

Fluorescence Resonance Energy Transfer (FRET)-Based Assays

FRET assays provide a sensitive and real-time method to measure kinase activity. [12][13]

  • Principle: These assays use a peptide substrate labeled with a FRET donor and acceptor pair. [2][14]When the substrate is phosphorylated by the kinase, it may undergo a conformational change or be recognized by a phospho-specific antibody also labeled with a FRET partner. This brings the donor and acceptor into close proximity, resulting in a FRET signal that is proportional to the extent of phosphorylation. [2]Inhibition of the kinase results in a decreased FRET signal.

  • Causality: FRET assays are chosen for their ability to be monitored kinetically and for their high signal-to-background ratio. [12][13]Time-resolved FRET (TR-FRET) further enhances this by minimizing interference from fluorescent compounds and scattered light. [15]

Radiometric Kinase Assays

This is considered the "gold standard" for its direct and robust measurement of kinase activity. [16][17][18]

  • Principle: This assay uses ATP with a radiolabeled gamma-phosphate ([γ-³²P]ATP or [γ-³³P]ATP). [16][17][19]The kinase transfers the radiolabeled phosphate to the substrate. The phosphorylated substrate is then separated from the excess radiolabeled ATP (e.g., by spotting onto phosphocellulose paper) and the radioactivity is quantified using a scintillation counter or phosphorimager. [16][18][20]* Causality: Despite the safety and disposal considerations associated with radioactivity, this method is highly sensitive and less prone to compound interference (e.g., fluorescence or absorbance) than other methods. [21]It is often used to validate hits from primary screens. [17]

Experimental Workflow & Protocols

The following section provides a detailed protocol for a luminescence-based kinase assay to determine the IC50 value of this compound.

Workflow Diagram

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_compound Prepare serial dilutions of This compound add_inhibitor Add compound dilutions and controls to plate prep_compound->add_inhibitor prep_reagents Prepare kinase, substrate, and ATP solutions add_kinase Add kinase to wells prep_reagents->add_kinase start_reaction Initiate reaction by adding Substrate/ATP mix prep_reagents->start_reaction add_inhibitor->add_kinase pre_incubate Pre-incubate (10 min) to allow inhibitor binding add_kinase->pre_incubate pre_incubate->start_reaction incubate Incubate at 30°C (e.g., 60 min) start_reaction->incubate add_adpglo Add ADP-Glo™ Reagent to stop reaction and deplete remaining ATP incubate->add_adpglo incubate_adpglo Incubate (40 min) add_adpglo->incubate_adpglo add_kdr Add Kinase Detection Reagent to convert ADP to ATP and generate luminescent signal incubate_adpglo->add_kdr incubate_kdr Incubate (30 min) add_kdr->incubate_kdr read_lum Read luminescence on a plate reader incubate_kdr->read_lum plot_data Plot luminescence vs. log[inhibitor] read_lum->plot_data calc_ic50 Fit to sigmoidal dose-response curve to determine IC50 plot_data->calc_ic50

Caption: Workflow for IC50 determination using a luminescence-based kinase assay.

Protocol: Luminescence-Based Kinase Inhibition Assay

This protocol is adapted from standard luminescence-based kinase assay methodologies, such as the ADP-Glo™ Kinase Assay. [1][11][22]

Materials:
  • This compound

  • Kinase of interest (e.g., a specific tyrosine or serine/threonine kinase)

  • Corresponding kinase substrate peptide

  • Adenosine triphosphate (ATP)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar luminescence-based kit)

  • 100% Dimethyl sulfoxide (DMSO)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Methodology:

1. Compound Preparation: a. Prepare a 10 mM stock solution of this compound in 100% DMSO. b. Create a serial dilution series of the compound in DMSO. A 10-point, 3-fold dilution series is recommended to cover a wide concentration range. c. Prepare positive (e.g., Staurosporine) and negative (DMSO only) controls.

2. Kinase Reaction: The final reaction volume in this example is 10 µL. a. In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to the appropriate wells. b. Add 2.5 µL of the kinase solution (prepared in Kinase Assay Buffer) to each well. The optimal kinase concentration should be empirically determined to be in the linear range of the assay (typically the EC50 concentration). c. Gently mix and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase. [1][22] d. Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture (prepared in Kinase Assay Buffer) to each well. The ATP concentration should ideally be at or near the Km value for the specific kinase. e. Incubate the plate at 30°C for 60 minutes. The incubation time may need optimization depending on the kinase activity.

3. ADP Detection: a. After the kinase reaction incubation, add 10 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining unconsumed ATP. [1] b. Incubate for 40 minutes at room temperature. [22] c. Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and simultaneously catalyzes a luciferase reaction to produce a luminescent signal. [1] d. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

4. Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. c. To determine the IC50 value, plot the luminescence signal (or percent inhibition relative to controls) against the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Data Presentation and Interpretation

The inhibitory activity of this compound should be evaluated against a panel of kinases to determine its potency and selectivity. The results should be summarized in a clear, tabular format.

Kinase TargetThis compound IC50 (µM)Staurosporine IC50 (µM) (Control)
Kinase A (e.g., p38α)[Experimental Value][Control Value]
Kinase B (e.g., JAK2)[Experimental Value][Control Value]
Kinase C (e.g., EGFR)[Experimental Value][Control Value]
Kinase D (e.g., TGF-βRI)[Experimental Value][Control Value]
Kinase E (e.g., AKT1)[Experimental Value][Control Value]

Interpretation: A low IC50 value indicates high potency. Comparing the IC50 values across different kinases provides a selectivity profile. A compound that potently inhibits a single kinase or a specific family of kinases with significantly higher IC50 values for other kinases is considered selective.

Signaling Pathway Context

To understand the potential biological impact of inhibiting a specific kinase, it is crucial to consider its role in cellular signaling. For example, many pyrazole-based inhibitors target kinases within the MAP kinase pathway. [4][7]

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Ras Ras RTK->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Response Cellular Response (Proliferation, Survival) TF->Response Inhibitor (3,5-Diphenyl-pyrazol-1-yl)- acetic acid Inhibitor->Raf

Caption: Example MAPK signaling pathway, a common target for kinase inhibitors.

Conclusion and Trustworthiness

The protocols outlined in this document provide a robust framework for the initial characterization of this compound as a potential kinase inhibitor. By employing standardized, validated assay technologies and including appropriate controls (both positive and negative), the resulting data will be reliable and reproducible. The causality behind each step and the choice of assay are explained to ensure scientific integrity. Following these guidelines will enable researchers to accurately determine the potency and selectivity of novel pyrazole-based compounds, contributing to the broader field of kinase inhibitor drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3,5-Diphenyl-pyrazol-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (3,5-Diphenyl-pyrazol-1-yl)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during this synthesis. Here, we will delve into the causality behind experimental choices to empower you to overcome synthetic hurdles and optimize your reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the two-step synthesis of this compound, which typically involves the N-alkylation of 3,5-diphenyl-1H-pyrazole with an ethyl haloacetate followed by hydrolysis of the resulting ester.

Part 1: N-Alkylation of 3,5-Diphenyl-1H-pyrazole

Question 1: I am observing a very low yield of ethyl (3,5-diphenyl-pyrazol-1-yl)-acetate. What are the potential causes and how can I improve the outcome?

Low or no yield in the N-alkylation of 3,5-diphenyl-1H-pyrazole can stem from several factors, from the choice of reagents to the reaction conditions. Below is a systematic guide to troubleshoot this issue.

  • Re-evaluate Your Base and Solvent System: The base is critical for deprotonating the pyrazole nitrogen, rendering it nucleophilic for the subsequent attack on the ethyl haloacetate.

    • Strength and Solubility: Ensure the base is sufficiently strong to deprotonate the pyrazole. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[1] For less reactive alkylating agents, a stronger base like NaH might be necessary. The solubility of the base and the pyrazole salt is crucial. A switch to a more polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can improve the solubility of the reactants and enhance the reaction rate.[1]

    • Anhydrous Conditions: Water can quench the pyrazole anion and react with strong bases. It is imperative that all reagents and solvents are anhydrous.[1]

  • Assess the Alkylating Agent's Reactivity:

    • Leaving Group: The reactivity of the ethyl haloacetate (e.g., ethyl chloroacetate, ethyl bromoacetate, or ethyl iodoacetate) is dependent on the leaving group. The reactivity order is I > Br > Cl. If you are using ethyl chloroacetate and observing low reactivity, consider switching to ethyl bromoacetate or ethyl iodoacetate.

  • Reaction Temperature and Time:

    • Optimization: While many N-alkylation reactions proceed at room temperature, some may require heating to overcome the activation energy barrier. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature. Prolonged heating can sometimes lead to side products.

  • Potential Side Reactions:

    • O-Alkylation: Although less common for pyrazoles, in some cases, O-alkylation can occur if the pyrazole exists in its tautomeric pyrazolenine form. This is generally not a major issue with 3,5-disubstituted pyrazoles.

    • Dialkylation: The use of a large excess of the alkylating agent or a very strong base could potentially lead to the formation of a quaternary pyrazolium salt, though this is less likely under standard conditions.

Question 2: I am getting a mixture of products that are difficult to separate. What are they and how can I purify my desired ethyl (3,5-diphenyl-pyrazol-1-yl)-acetate?

The primary challenge in the N-alkylation of unsymmetrical pyrazoles is achieving regioselectivity. However, with the symmetrical 3,5-diphenyl-1H-pyrazole, the two nitrogen atoms are equivalent, so regioisomers are not a concern. The difficulty in separation likely arises from unreacted starting material or side products.

  • Identification of Impurities:

    • Unreacted 3,5-diphenyl-1H-pyrazole: This is the most common impurity if the reaction has not gone to completion.

    • Hydrolysis of Ethyl Haloacetate: If there is moisture in the reaction, the ethyl haloacetate can hydrolyze to glycolic acid, which can complicate the workup.

  • Purification Strategies:

    • Flash Column Chromatography: This is the most effective method for separating the desired ester from the unreacted pyrazole and other impurities. A gradient elution with a mixture of hexanes and ethyl acetate on silica gel is typically effective.

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective purification method.

Part 2: Hydrolysis of Ethyl (3,5-diphenyl-pyrazol-1-yl)-acetate

Question 3: The hydrolysis of my ester to this compound is incomplete or not working. What should I do?

Incomplete hydrolysis is a common issue and can often be resolved by adjusting the reaction conditions.

  • Choice of Hydrolysis Conditions:

    • Base-Mediated Hydrolysis (Saponification): This is the most common method. The use of lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH) in a mixture of water and a co-solvent like tetrahydrofuran (THF), methanol, or ethanol is typical. If the reaction is sluggish, increasing the temperature or using a stronger base concentration may be necessary.

    • Acid-Catalyzed Hydrolysis: While less common for this substrate, acid-catalyzed hydrolysis using an acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in an aqueous solution can also be employed. This may be an option if the molecule is sensitive to strong bases.

  • Reaction Monitoring:

    • Monitor the disappearance of the starting ester by TLC. The product, being a carboxylic acid, will have a different retention factor (Rf) and may streak on the TLC plate. Using a mobile phase containing a small amount of acetic acid can help to get a better spot.

Question 4: I am getting a low yield after the workup of the hydrolysis reaction. Where could my product be going?

Product loss during workup is a frequent cause of low yield in the final step.

  • Incomplete Acidification: The product, this compound, is soluble in the aqueous basic solution as its carboxylate salt. To precipitate the product, the reaction mixture must be acidified to a pH of approximately 2-3. Use a strong acid like 1M or 2M HCl. Check the pH with pH paper to ensure complete protonation.

  • Extraction Issues:

    • Emulsion Formation: During the extraction of the acidified aqueous layer with an organic solvent (like ethyl acetate or dichloromethane), emulsions can form, trapping the product. To break emulsions, you can add brine or centrifuge the mixture.

    • Insufficient Extraction: Ensure you perform multiple extractions (e.g., 3 times) with the organic solvent to maximize the recovery of the product from the aqueous layer.

  • Purification Losses:

    • Recrystallization: While an excellent purification technique, some product will always remain in the mother liquor. Minimize the amount of solvent used for recrystallization to maximize recovery. Cooling the solution slowly can improve crystal formation and purity.

Experimental Protocols

Protocol 1: Optimized N-Alkylation of 3,5-Diphenyl-1H-pyrazole

This protocol is optimized for the regioselective synthesis of the N1-alkylated product.[1][2]

  • To a solution of 3,5-diphenyl-1H-pyrazole (1.0 equiv) in anhydrous DMF, add potassium carbonate (K₂CO₃, 2.0 equiv).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add ethyl bromoacetate (1.1 equiv) to the suspension.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Efficient Hydrolysis of Ethyl (3,5-diphenyl-pyrazol-1-yl)-acetate
  • Dissolve the ethyl (3,5-diphenyl-pyrazol-1-yl)-acetate (1.0 equiv) in a mixture of THF and water (e.g., a 3:1 ratio).

  • Add lithium hydroxide (LiOH, 3.0 equiv) to the solution.

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C to expedite the reaction. Monitor by TLC until the starting material is consumed.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether or dichloromethane to remove any unreacted starting material or non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.

  • A precipitate of this compound should form. If not, extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Collect the precipitate by filtration or dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be further purified by recrystallization from a suitable solvent.

Data Presentation

Table 1: Influence of Base and Solvent on the N-alkylation of Pyrazoles

EntryBaseSolventTemperatureYield (%)Reference
1K₂CO₃DMSORoom Temp.Good to High[1]
2NaHTHFRoom Temp.Good to High[1]
3Cs₂CO₃DMFRoom Temp.Good to High[1]

Note: Data is illustrative and compiled from various sources on substituted pyrazoles.[1]

Visualizations

Workflow for Troubleshooting Low Yield in N-Alkylation

G start Low Yield in N-Alkylation check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Workup Procedure start->check_workup sub_reagents1 Anhydrous Solvents? check_reagents->sub_reagents1 sub_reagents2 Base Strength Adequate? (e.g., K2CO3, NaH) check_reagents->sub_reagents2 sub_reagents3 Alkylating Agent Reactivity? (I > Br > Cl) check_reagents->sub_reagents3 sub_conditions1 Temperature Optimized? (Try gentle heating) check_conditions->sub_conditions1 sub_conditions2 Reaction Time Sufficient? (Monitor by TLC/LC-MS) check_conditions->sub_conditions2 sub_conditions3 Solvent Choice Appropriate? (e.g., DMF, DMSO for solubility) check_conditions->sub_conditions3 sub_workup1 Incomplete Extraction? check_workup->sub_workup1 sub_workup2 Purification Losses? (Optimize Chromatography/Recrystallization) check_workup->sub_workup2 solution Improved Yield sub_reagents1->solution sub_reagents2->solution sub_reagents3->solution sub_conditions1->solution sub_conditions2->solution sub_conditions3->solution sub_workup1->solution sub_workup2->solution

Caption: Troubleshooting workflow for low N-alkylation yield.

General Reaction Scheme

G cluster_0 N-Alkylation cluster_1 Hydrolysis 3,5-diphenyl-1H-pyrazole 3,5-Diphenyl-1H-pyrazole intermediate_ester Ethyl (3,5-diphenyl-pyrazol-1-yl)-acetate 3,5-diphenyl-1H-pyrazole->intermediate_ester Base (e.g., K2CO3) Solvent (e.g., DMF) ethyl_haloacetate Ethyl Haloacetate (X = Cl, Br, I) ethyl_haloacetate->intermediate_ester final_product This compound intermediate_ester->final_product 1. Base (e.g., LiOH) 2. H3O+

Caption: Synthesis of this compound.

References

Technical Support Center: Purification of Crude (3,5-Diphenyl-pyrazol-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (3,5-Diphenyl-pyrazol-1-yl)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the purification of this valuable pyrazole derivative. Our goal is to synthesize technical accuracy with field-proven insights, explaining not just the steps, but the causality behind experimental choices.

Logical Purification Workflow

Before diving into specific issues, it's crucial to have a logical framework for approaching the purification of a crude solid like this compound. The choice of method depends on the nature and quantity of impurities.

Purification_Workflow crude Crude Product This compound assess Assess Impurities (TLC, NMR) crude->assess method_select Select Primary Method assess->method_select recryst Recrystallization method_select->recryst High quantity of solid impurities extraction Acid-Base Extraction method_select->extraction Neutral or basic organic impurities chrom Column Chromatography method_select->chrom Difficult to separate isomers or byproducts pure Pure Product (Verify by mp, NMR, LC-MS) recryst->pure extraction->pure chrom->pure

Caption: General decision workflow for purifying the target compound.

Troubleshooting Guide

This section addresses specific problems encountered during purification experiments in a question-and-answer format.

Issue 1: My compound "oils out" instead of forming crystals during recrystallization.

Question: I dissolved my crude this compound in a hot solvent, but upon cooling, it separates as an oil instead of solid crystals. What is happening and how can I fix it?

Answer:

"Oiling out" is a common problem in recrystallization that occurs when the solute precipitates from the solution at a temperature above its melting point.[1] The impure compound, having a depressed melting point, forms a liquid phase that is immiscible with the solvent.

Probable Causes & Solutions:

  • Solution is too concentrated (Supersaturation): The solution is becoming saturated at a temperature that is still too high.

    • Solution: Re-heat the mixture to dissolve the oil, then add a small amount (1-5% of total volume) of additional hot solvent to decrease the saturation temperature.[1][2] This allows crystallization to initiate at a temperature below the compound's melting point.

  • Cooling is too rapid: Fast cooling doesn't give molecules sufficient time to orient themselves into a crystal lattice.

    • Solution: Allow the hot, clear solution to cool slowly to room temperature. Insulating the flask with glass wool or leaving it on a cooling hot plate can promote slow cooling.[2] Once at room temperature, cooling can be continued in an ice bath.

  • Inappropriate Solvent Choice: The solvent may be too "good" or too "poor," leading to a difficult crystallization window.

    • Solution: Try a different solvent or a mixed-solvent system. For instance, dissolve the compound in a minimal amount of a hot "good" solvent (e.g., ethanol, acetone) and then slowly add a hot "poor" solvent (e.g., water, hexane) until the solution becomes faintly turbid.[1] Re-heat to clarify and then cool slowly.

  • Significant Impurities: High levels of impurities can significantly depress the melting point of your compound, making it more prone to oiling out.

    • Solution: Consider a preliminary purification step. An acid-base extraction is highly effective for carboxylic acids to remove neutral impurities before attempting recrystallization.

Issue 2: The yield from my recrystallization is extremely low.

Question: After filtering and drying my crystals, I'm left with a very small amount of product. How can I improve my recovery?

Answer:

Low yield is often a result of procedural missteps rather than a failure of the technique itself. The goal is to maximize the recovery of the pure compound while leaving impurities behind in the "mother liquor."

Probable Causes & Solutions:

  • Using too much solvent: This is the most common cause of low yield.[2][3] The solubility of your compound, even in the cold solvent, is not zero. An excessive volume of solvent will keep a significant portion of your product dissolved even after cooling.

    • Solution: Use the minimum amount of boiling solvent necessary to fully dissolve the crude solid.[3][4] Add the hot solvent in small portions to the solid with continuous heating and swirling until everything just dissolves.

  • Premature Crystallization: Crystals forming in the funnel during a hot filtration step (used to remove insoluble impurities) will be discarded, reducing the yield.

    • Solution: Use a pre-heated funnel (stemless or short-stemmed) and flask for the hot filtration. Keep the solution near its boiling point during the transfer. If crystals form, add a small amount of hot solvent to redissolve them.

  • Incomplete Crystallization: Not allowing enough time or a low enough temperature for crystallization.

    • Solution: After slow cooling to room temperature, place the flask in an ice-water bath for at least 15-30 minutes to maximize crystal formation.

  • Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve your product off the filter paper.

    • Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.[3] The cold temperature minimizes the solubility of your product during the wash.

Issue 3: My final product is still colored after recrystallization.

Question: My crude material is yellowish-brown, and after recrystallization, the crystals are still tinted. How do I remove colored impurities?

Answer:

Colored impurities are often large, polar, conjugated molecules that can be effectively removed with an adsorbent like activated charcoal.

Probable Causes & Solutions:

  • Highly Adsorbed Impurities: The colored compounds have an affinity for the crystal lattice of your product.

    • Solution: Use activated charcoal. After dissolving the crude solid in the minimum amount of hot solvent, remove the flask from the heat and add a very small amount of activated charcoal (a spatula tip is often enough). Swirl and re-heat the mixture to boiling for a few minutes. The colored impurities will adsorb onto the charcoal's surface.[1]

    • Crucial Next Step: The charcoal must be removed via hot gravity filtration before allowing the solution to cool. If not removed, it will contaminate your final product. Be aware that charcoal can also adsorb some of your desired product, so use it sparingly to avoid impacting your yield.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for purifying crude this compound?

For a carboxylic acid like this, an acid-base extraction is an excellent and highly selective first step.[5][6] It efficiently separates the acidic product from any neutral starting materials (e.g., unreacted 1,3-diphenyl-1,3-propanedione) or basic impurities. The crude product can be dissolved in an organic solvent (like ethyl acetate or dichloromethane) and washed with a weak aqueous base (e.g., sodium bicarbonate solution). The acidic product will be deprotonated to its carboxylate salt and move to the aqueous layer, leaving neutral impurities in the organic layer. The layers are then separated, and the aqueous layer is re-acidified (e.g., with HCl) to precipitate the pure carboxylic acid, which can be collected by filtration.[5]

Acid_Base_Extraction cluster_org Organic Phase (e.g., Ethyl Acetate) cluster_aq Aqueous Phase (e.g., NaHCO3 soln) start_org Crude Product Dissolved (Acidic Product + Neutral Impurities) end_org Neutral Impurities Remain end_aq Product as Carboxylate Salt (Water Soluble) start_org->end_aq Add Base (NaHCO3) & Shake start_aq Empty Aqueous Layer end_aq->start_org Product moves to aqueous layer precipitate Re-acidify Aqueous Layer (e.g., with HCl) end_aq->precipitate pure Precipitated Pure Product (Collect by Filtration) precipitate->pure

Caption: Mechanism of acid-base extraction for purification.

Q2: How do I select a suitable solvent for recrystallization?

The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[4][6] A common rule of thumb is "like dissolves like"; the polarity of the solvent should be similar to the solute.

Solvent Selection Protocol:

  • Place a small amount of your crude solid (~20-30 mg) into a small test tube.

  • Add the test solvent dropwise at room temperature. A good solvent will not dissolve the solid at this stage.

  • Heat the mixture to the solvent's boiling point. A good solvent will dissolve the solid completely when hot.

  • Allow the solution to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a suitable solvent.

SolventBoiling Point (°C)PolarityComments
Ethanol 78Polar ProticOften a good choice for pyrazole derivatives.[1]
Ethyl Acetate 77Polar AproticGood for compounds of intermediate polarity.
Toluene 111Non-polarCan be effective for aromatic compounds.
Acetone 56Polar AproticA strong solvent; often used in mixed systems.[7]
Hexane/Ethyl Acetate VariableMixedA common mixed-solvent system.[1] Adjust ratio to find the ideal solubility profile.
Ethanol/Water VariableMixedExcellent for polar compounds. Dissolve in hot ethanol, add hot water until cloudy.[1]

Q3: Can I use column chromatography to purify my product?

Yes, silica gel column chromatography is a powerful technique for purifying pyrazole derivatives, especially for removing impurities with similar solubility to your product.[8][9]

General Protocol:

  • Choose an Eluent System: Use Thin Layer Chromatography (TLC) to find a solvent system (e.g., a mixture of hexane and ethyl acetate) that gives your product an Rf value of ~0.3-0.4.

  • Prepare the Column: Pack a glass column with silica gel slurried in the chosen eluent.

  • Load the Sample: Dissolve the crude product in a minimum amount of the eluent (or a stronger solvent like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.

  • Elute and Collect: Run the eluent through the column and collect fractions. Monitor the fractions by TLC to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.

Expert Tip: Pyrazole rings can sometimes interact strongly with the acidic silica gel, leading to poor separation ("streaking"). To mitigate this, you can deactivate the silica by adding ~1% triethylamine to your eluent system.

References

Technical Support Center: Optimizing Pyrazole Cyclocondensation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole cyclocondensation reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their pyrazole synthesis, troubleshoot common issues, and deepen their understanding of the underlying reaction mechanisms. Pyrazole scaffolds are cornerstones in medicinal chemistry and materials science, making their efficient synthesis a critical skill.[1][2] This resource provides field-proven insights and evidence-based protocols to help you achieve your synthetic goals with confidence.

Troubleshooting Guide: Diagnosing and Resolving Common Experimental Issues

Navigating the complexities of pyrazole synthesis requires a systematic approach to troubleshooting. This section addresses the most frequent challenges encountered in the lab, offering explanations for their root causes and actionable solutions.

Issue 1: Low or No Product Yield

A diminished or absent yield is a primary concern in any synthesis. In pyrazole cyclocondensation, this can often be traced back to several key factors.

Question: My pyrazole synthesis is resulting in a low yield. What are the potential causes and solutions?

Answer:

Low yield in pyrazole synthesis is a common problem that can arise from several factors, including the stability of your reagents, suboptimal reaction conditions, or the occurrence of competing side reactions.[3] A systematic evaluation of your experimental setup is the most effective way to identify and resolve the issue.

Potential Causes & Recommended Solutions:

  • Reagent Quality:

    • Hydrazine Instability: Hydrazine and its derivatives can degrade over time. Ensure you are using a fresh or properly stored supply.

    • 1,3-Dicarbonyl Purity: Impurities in the 1,3-dicarbonyl starting material can lead to unwanted side reactions. Verify the purity of your dicarbonyl compound, and purify it if necessary.

  • Reaction Conditions:

    • Suboptimal Temperature: The reaction may require heating to proceed at an appreciable rate. Conversely, excessive heat can lead to decomposition of starting materials or products. An optimization of the reaction temperature is often necessary.

    • Incorrect Solvent: The choice of solvent can significantly impact reaction rates and yields. Polar protic solvents like ethanol are commonly used, but for certain substrates, aprotic dipolar solvents like DMF or NMP might be more effective.[4]

    • pH of the Reaction Mixture: The pH can influence the nucleophilicity of the hydrazine. While the reaction is often carried out under neutral or slightly acidic conditions, some variations may benefit from the addition of a catalytic amount of acid or base.[5] For instance, using a catalytic amount of acetic acid is a common practice.[6]

  • Stoichiometry:

    • An excess of one reagent may be beneficial. For instance, using a slight excess of the hydrazine derivative (around 1.1 to 1.5 equivalents) can sometimes drive the reaction to completion, especially if the dicarbonyl is the limiting reagent.[3]

  • Modern Synthetic Approaches:

    • Consider employing microwave-assisted synthesis. Microwave irradiation can dramatically reduce reaction times and, in many cases, improve yields by providing rapid and uniform heating.[2][7][8]

To systematically address low yield, consider the following workflow:

low_yield_troubleshooting start Low Yield Observed reagent_check Verify Reagent Purity and Stability (Hydrazine, Dicarbonyl) start->reagent_check Start Here conditions_optimization Optimize Reaction Conditions (Temperature, Solvent, pH) reagent_check->conditions_optimization Reagents OK stoichiometry_adjustment Adjust Reagent Stoichiometry (e.g., excess hydrazine) conditions_optimization->stoichiometry_adjustment Conditions Optimized modern_methods Consider Advanced Methods (Microwave Synthesis) stoichiometry_adjustment->modern_methods Stoichiometry Adjusted success Improved Yield modern_methods->success

Troubleshooting workflow for low reaction yield.
Issue 2: Formation of Regioisomeric Mixtures

When using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, the formation of two different regioisomers is a common and significant challenge.[9]

Question: My reaction is producing a mixture of regioisomers that are difficult to separate. How can I improve the regioselectivity?

Answer:

Controlling regioselectivity in pyrazole synthesis is crucial for obtaining the desired product isomer. The outcome of the reaction is a delicate balance of electronic effects, steric hindrance, and reaction conditions.[9]

Factors Influencing Regioselectivity and Strategies for Control:

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound plays a major role. An electron-withdrawing group will activate the adjacent carbonyl, making it more susceptible to nucleophilic attack by the hydrazine.[9]

  • Steric Effects: Bulky substituents on either the dicarbonyl compound or the hydrazine can hinder the approach to one of the carbonyl groups, thereby favoring attack at the less sterically encumbered position.[9]

  • Reaction Conditions: This is often the most influential factor and provides the most practical handle for optimization.

    • Solvent Choice: The solvent can dramatically influence which isomer is favored. While ethanol is a common choice, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly enhance regioselectivity in many cases.[10][11]

    • pH Control: The pH of the reaction medium can alter the relative nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen is protonated, which can reverse the selectivity compared to neutral or basic conditions.[9]

A decision-making framework for improving regioselectivity can be visualized as follows:

regioselectivity_troubleshooting start Mixture of Regioisomers analyze_reactants Analyze Electronic and Steric Properties of Reactants start->analyze_reactants modify_solvent Modify Solvent System (e.g., Ethanol to TFE/HFIP) analyze_reactants->modify_solvent Initial Approach adjust_ph Adjust Reaction pH (Acidic vs. Basic/Neutral) modify_solvent->adjust_ph If selectivity is still low temperature_effect Investigate Temperature Effects adjust_ph->temperature_effect Fine-tuning desired_isomer Desired Regioisomer Predominates temperature_effect->desired_isomer

Decision-making framework for improving regioselectivity.

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the practical aspects of pyrazole cyclocondensation.

Q1: What is the general mechanism for the Knorr pyrazole synthesis?

A1: The Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[3][5] The reaction proceeds through an initial nucleophilic attack of one of the hydrazine's nitrogen atoms on a carbonyl carbon, followed by the elimination of a water molecule to form an intermediate. Subsequently, an intramolecular cyclization occurs where the second nitrogen atom attacks the remaining carbonyl carbon. A final dehydration step leads to the formation of the stable, aromatic pyrazole ring.[3]

Q2: What are the recommended starting conditions for a typical pyrazole synthesis?

A2: For a standard Knorr pyrazole synthesis, a good starting point is to react equimolar amounts of the 1,3-dicarbonyl compound and the hydrazine derivative in ethanol at reflux. A catalytic amount of a weak acid, such as acetic acid, is often added to facilitate the reaction. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Q3: Can microwave-assisted synthesis be applied to most pyrazole formations?

A3: Yes, microwave-assisted synthesis is a versatile technique that has been successfully applied to a wide range of pyrazole syntheses.[1][2][7] It often leads to significantly shorter reaction times, higher yields, and can be more environmentally friendly due to reduced solvent usage.[2] Microwave conditions typically involve heating the reaction mixture in a sealed vessel at a set temperature, which can be optimized for the specific substrates.[8][12]

Q4: Are there any "green" or more sustainable approaches to pyrazole synthesis?

A4: Absolutely. The development of sustainable synthetic methods is a key area of research. Some green approaches include:

  • Solvent-free reactions: Conducting the reaction without a solvent, often with gentle heating or under microwave irradiation, can reduce waste.[13]

  • Use of green solvents: Water or deep eutectic solvents (DESs) are being explored as environmentally benign alternatives to traditional organic solvents.[12][14][15]

  • Biocatalysis: The use of enzymes or whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), can offer a mild and sustainable route to pyrazoline precursors.[6]

Optimized Reaction Conditions: A Comparative Overview

The optimal conditions for pyrazole synthesis can vary significantly depending on the substrates and desired outcome. The following table summarizes recommended conditions for different scenarios.

Objective Starting Materials Recommended Solvent Catalyst/Additive Temperature Key Considerations & References
General Synthesis 1,3-Diketone + HydrazineEthanolAcetic Acid (catalytic)RefluxA classic and widely applicable method.[16]
Improved Regioselectivity Unsymmetrical 1,3-Diketone + Substituted Hydrazine2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)None typically requiredRoom Temperature to RefluxFluorinated alcohols can dramatically improve regioselectivity.[10][11]
Rapid Synthesis VariousEthanol, Water, or Solvent-freeVaries75-150 °C (Microwave)Microwave irradiation significantly reduces reaction times.[1][8][12]
Green Synthesis VariousWater or Deep Eutectic Solvents (DESs)May not be requiredVariesReduces reliance on volatile organic compounds.[15]

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol describes a standard method for the synthesis of a 1,3,5-trisubstituted pyrazole from a 1,3-diketone and a substituted hydrazine.

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,3-diketone (1.0 eq).

  • Dissolve the diketone in ethanol (approximately 0.2 M concentration).

  • Add the substituted hydrazine (1.0-1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis of 1-Aryl-1H-pyrazole-5-amines

This protocol is adapted from a literature procedure for a rapid and efficient synthesis.[12]

  • In a microwave reaction vessel, combine the appropriate α-cyanoketone or 3-aminocrotononitrile (1.0 eq) and the aryl hydrazine (1.1 eq).

  • Add 1 M aqueous HCl to dissolve the reactants.

  • Seal the vessel and heat in a microwave reactor to 150 °C for 10-15 minutes.

  • After cooling, carefully basify the solution with 10% aqueous NaOH until a precipitate forms.

  • Collect the solid product by vacuum filtration, wash with water, and dry to obtain the desired pyrazole.

References

Technical Support Center: Overcoming Solubility Challenges with Pyrazole Compounds in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility of pyrazole-based compounds. Our goal is to equip you with the scientific rationale and practical protocols to ensure the success of your experiments.

Troubleshooting Guide: A Step-by-Step Approach to Solving Pyrazole Solubility Issues

Researchers often encounter difficulties in dissolving pyrazole compounds in aqueous buffers, which can lead to inconsistent assay results and hinder drug development progress. This guide provides a systematic approach to diagnosing and resolving these solubility challenges.

Issue 1: My pyrazole compound is not dissolving in my aqueous buffer.

This is the most common and critical issue. The low aqueous solubility of many pyrazole derivatives is often due to their crystalline nature and the presence of hydrophobic substituents.[1][2]

Before attempting any solubilization technique, it is crucial to understand the physicochemical properties of your specific pyrazole derivative.

  • Determine the pKa: The ionization state of a compound is a key determinant of its solubility.[3] Pyrazole itself is a weak base with a pKa of approximately 2.5.[4][5][6] However, the pKa of a pyrazole derivative can vary significantly depending on its substituents.

  • Visual Inspection: A properly dissolved compound should form a clear, transparent solution. Any visible particles, cloudiness, or precipitate indicates a solubility problem.[3] For a more rigorous assessment, you can check for the Tyndall effect by shining a laser pointer through the solution; a visible beam indicates suspended particles.[3]

For pyrazole derivatives with acidic or basic functional groups, adjusting the pH of the buffer can dramatically increase solubility.[3][7][8] The underlying principle is the conversion of the neutral, often less soluble, form of the compound into a more soluble salt.[9]

  • For Basic Pyrazole Derivatives: Lowering the pH of the buffer will lead to protonation of the basic groups, forming a more soluble cationic species.

  • For Acidic Pyrazole Derivatives: Increasing the pH will cause deprotonation of the acidic groups, resulting in a more soluble anionic species.

Protocol 1: pH-Solubility Profile Determination

  • Prepare a series of buffers with a range of pH values (e.g., from pH 2 to 10).

  • Add an excess amount of your pyrazole compound to a fixed volume of each buffer.

  • Equilibrate the samples by shaking or stirring for a sufficient period (e.g., 24-48 hours) at a constant temperature.

  • Filter the samples through a 0.22 µm filter to remove any undissolved solid.[3]

  • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Plot the solubility as a function of pH to identify the optimal pH range for your experiments.

The addition of a water-miscible organic solvent, or co-solvent, can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[3][]

Commonly Used Co-solvents:

Co-solventProperties and Considerations
Dimethyl Sulfoxide (DMSO) A powerful and widely used solvent for many organic molecules.[11] However, it can be cytotoxic at higher concentrations, so the final concentration in cell-based assays should typically be kept below 1%.[8]
Ethanol A less toxic alternative to DMSO, often used in formulations for in vivo studies.[2]
Polyethylene Glycol (PEG) Available in various molecular weights (e.g., PEG 300, PEG 400), PEGs are effective solubilizing agents and are commonly used in pharmaceutical formulations.[7]
Propylene Glycol Another widely used co-solvent with a good safety profile.[7]

Protocol 2: Co-solvent Screening

  • Prepare a concentrated stock solution of your pyrazole compound in a neat organic solvent (e.g., 10 mM in DMSO).[11]

  • In small-scale tests, add small aliquots of the stock solution to your aqueous buffer while vortexing to determine the maximum concentration that remains in solution.

  • If precipitation occurs upon dilution, try preparing intermediate dilutions of your stock solution in the organic solvent before adding it to the aqueous buffer.[11]

  • Always run a vehicle control in your experiments to account for any effects of the co-solvent.[8]

Frequently Asked Questions (FAQs)

Q1: I've dissolved my pyrazole compound in DMSO, but it precipitates when I add it to my cell culture medium. What should I do?

A1: This phenomenon, often called "crashing out," is a common problem when diluting a concentrated stock solution in an organic solvent into an aqueous medium.[8] Here are some strategies to overcome this:

  • Optimize the Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your medium, ideally well below 1%.[8]

  • Use a Co-solvent System: A mixture of solvents can sometimes maintain solubility better than a single solvent.[8]

  • Gentle Warming and Mixing: Briefly warming the aqueous medium to 37°C and vortexing while adding the stock solution can sometimes help keep the compound in solution.[8]

Q2: Are there any other solubilization techniques I can try if pH adjustment and co-solvents are not effective?

A2: Yes, several other advanced techniques can be employed to enhance the solubility of challenging pyrazole compounds:

  • Surfactants: Surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in water.[12][13] Non-ionic surfactants like Tween® 80 and Polysorbate 80 are commonly used in pharmaceutical formulations.[2][12]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can form inclusion complexes with poorly soluble drugs, thereby increasing their solubility.[14][15][16][17] Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are frequently used.[17][18]

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier at a solid state, which can create an amorphous system with higher solubility.[7][19]

Q3: How can I determine if my pyrazole compound is stable in the chosen solvent and buffer system?

A3: It is crucial to assess the stability of your compound under your experimental conditions. You can do this by preparing your final working solution and analyzing its concentration at different time points (e.g., 0, 2, 4, 8, and 24 hours) using an analytical technique like HPLC. Any significant decrease in concentration over time may indicate degradation.

Q4: Can heating or sonication be used to dissolve my pyrazole compound?

A4: Gentle heating and sonication can be effective for dissolving stubborn compounds.[11] However, it is important to be cautious as excessive or prolonged heat can cause degradation.[11] Always visually inspect the solution for any signs of degradation, such as a color change.[11]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing the solubility challenges of pyrazole compounds.

Caption: A decision-making workflow for troubleshooting pyrazole compound solubility.

The Mechanism of pH-Dependent Solubility

The solubility of an ionizable compound is directly influenced by the pH of the solution relative to its pKa. This relationship is described by the Henderson-Hasselbalch equation.

pH_Solubility_Mechanism cluster_acidic Acidic Pyrazole (HA) cluster_basic Basic Pyrazole (B) HA_solid HA (solid) Low Solubility HA_dissolved HA (dissolved) HA_solid->HA_dissolved Dissolution A_minus A- (ionized) High Solubility HA_dissolved->A_minus + OH- (High pH) A_minus->HA_dissolved + H+ (Low pH) B_solid B (solid) Low Solubility B_dissolved B (dissolved) B_solid->B_dissolved Dissolution BH_plus BH+ (ionized) High Solubility B_dissolved->BH_plus + H+ (Low pH) BH_plus->B_dissolved + OH- (High pH)

References

Technical Support Center: Managing the Stability and Degradation of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold - A Double-Edged Sword

Welcome to the technical support center for pyrazole derivatives. The pyrazole ring is a privileged scaffold in modern drug discovery and materials science, celebrated for its metabolic stability and versatile biological activities.[1][2] However, the very reactivity that makes this five-membered heterocycle a valuable synthon also presents unique challenges in its handling and storage. Degradation, often subtle, can lead to inconsistent experimental results, loss of compound potency, and the formation of unknown impurities.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond generic storage advice to provide a deeper, mechanistically grounded understanding of why pyrazole derivatives degrade and offers field-proven troubleshooting strategies and validation protocols to ensure the integrity of your compounds.

Part 1: Frequently Asked Questions (FAQs) - First-Line Inquiries

This section addresses the most common initial questions our support team receives.

Q1: My solid pyrazole compound has turned yellow/brown during storage. What's happening and is it still usable?

A1: A color change, typically to yellow or brown, is a strong indicator of degradation, most commonly due to oxidation.[3][4] The pyrazole ring itself, and particularly any electron-rich substituents (like hydrazinyl groups), can be susceptible to oxidation by atmospheric oxygen.[3][5] This process can be accelerated by exposure to light and heat.[3]

Is it usable? Extreme caution is advised. The colored impurities are new chemical entities with potentially altered biological activity and toxicity. The purity of your sample is compromised. Before use, you must re-characterize the material using a stability-indicating analytical method, such as HPLC, to quantify the remaining parent compound and detect degradation products.[3] For critical applications, purification by recrystallization may be necessary, potentially using activated charcoal to remove colored impurities.[6]

Q2: What are the ideal general storage conditions for solid pyrazole derivatives?

A2: The ideal conditions are dictated by the specific functional groups on your molecule, but a universal baseline for ensuring long-term stability involves controlling four key factors: temperature, atmosphere, light, and moisture.

Storage Parameter Recommendation Causality (Why it's important)
Temperature -20°C for long-term; 2-8°C for short-term. [3]Reduces the kinetic rate of all chemical degradation reactions.[3]
Atmosphere Store under an inert atmosphere (Argon or Nitrogen). [4][7]Prevents oxidative degradation, a primary pathway for many pyrazoles, especially pyrazolines and those with sensitive groups like hydrazines.[3][4]
Light Use amber glass vials or wrap containers in aluminum foil. [3][4][7]Protects against photodegradation, where UV or visible light provides the energy to initiate decomposition reactions.[3]
Moisture Store in a tightly sealed container, preferably in a desiccator. [3]Minimizes water availability, which can mediate hydrolysis of susceptible functional groups (e.g., esters) or act as a catalyst for other reactions.[3]

Q3: Is it safe to store my pyrazole derivative in a DMSO solution at -20°C?

A3: While common, this practice carries risks. Storing compounds in solution is generally not recommended for long-term stability due to potential solvent-mediated degradation.[3] DMSO, while an excellent solubilizing agent, is hygroscopic and can absorb atmospheric moisture, which may facilitate hydrolysis of sensitive derivatives.[8] If you must store solutions, follow these best practices:

  • Use Dry Solvents: Use anhydrous, aprotic solvents whenever possible.[3]

  • Aliquot: Store the solution in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

  • Inert Atmosphere: Before sealing and freezing, flush the vial headspace with argon or nitrogen.

  • Verify Stability: For critical experiments, it is highly recommended to perform a solution stability study by analyzing a freshly prepared solution alongside one that has been stored for a period.[9]

Q4: How can I tell if my compound has degraded if there's no visible change?

A4: The absence of a color change does not guarantee stability. Many significant degradation pathways, such as hydrolysis or isomerization, produce colorless byproducts.[10][11] The most reliable indicators of "invisible" degradation are:

  • Chromatographic Changes: In an HPLC or TLC analysis, you may observe a decrease in the area of the main peak, the appearance of new impurity peaks, or changes in peak shape (e.g., tailing).[3]

  • Inconsistent Biological Data: A gradual or sudden loss of potency or efficacy in your bioassays is a classic sign that the active compound is degrading.

  • Changes in Solubility: The compound may become more or less soluble as its composition changes.[3]

A definitive assessment requires a validated, stability-indicating analytical method.[12][13]

Part 2: Troubleshooting Guide - From Symptom to Solution

This section provides a structured approach to diagnosing and resolving specific degradation-related issues.

Workflow for Investigating Suspected Degradation

Here is a logical workflow to follow when you suspect your pyrazole derivative is degrading.

G cluster_observe Observation cluster_protect Immediate Action cluster_analyze Analysis & Verification cluster_remediate Remediation & Prevention Observe Observe Symptom (e.g., Color Change, Inconsistent Results) Protect Protect Sample (Move to dark, cold, inert conditions) Observe->Protect First Step Analyze Analyze via Stability-Indicating Method (e.g., HPLC, LC-MS) Protect->Analyze Compare Compare to Reference Standard (Fresh or Certified Lot) Analyze->Compare Identify Identify Degradants (If possible, via MS) Compare->Identify Decision Purity Acceptable? Identify->Decision Purify Purify Material (Recrystallization, Chromatography) Decision->Purify Yes Discard Discard and Procure New Batch Decision->Discard No Implement Implement Corrective Storage Protocol (Based on findings) Purify->Implement Discard->Implement

Caption: A logical workflow for troubleshooting suspected pyrazole degradation.

Issue 1: Color Change (From White/Off-White to Yellow/Brown)
  • Highest Probability Cause: Oxidation . The N-H proton on the pyrazole ring can be labile, and the ring system can be susceptible to aerial oxidation, especially if it contains electron-donating groups.[3] Pyrazoline derivatives are particularly prone to oxidation, which can result in brownish products.[4]

  • Secondary Cause: Photodegradation . Exposure to UV or high-intensity visible light can provide the energy needed to break bonds and initiate degradation cascades.[3]

  • Verification Protocol:

    • Prepare three samples: (A) the discolored material, (B) a retained sample from a fresh/uncrompromised lot (if available), and (C) a "forced degraded" sample prepared by intentionally exposing fresh material to air and light for 24-48 hours.

    • Analyze all three samples using a stability-indicating Reverse-Phase HPLC (RP-HPLC) method (see Protocol 1).

    • Expected Result: The chromatogram of the discolored sample (A) will show a reduced peak area for the parent compound and new impurity peaks that should correspond to peaks seen in the forced degraded sample (C), confirming the degradation pathway.

  • Preventative Measures:

    • Primary: Always handle and store the solid compound under a blanket of inert gas (argon or nitrogen).[4]

    • Secondary: Store exclusively in amber vials or vials wrapped in aluminum foil to block all light.[3][4]

    • Tertiary: Store at reduced temperatures (-20°C) to slow the oxidation rate.[3]

Issue 2: Hydrolytic Instability (Loss of Potency in Aqueous Media)
  • Highest Probability Cause: Hydrolysis of Labile Functional Groups . While the core pyrazole ring is generally stable to hydrolysis, attached functional groups like esters, amides, or hydrazones can be highly susceptible, especially at non-neutral pH.[7][8][10] For example, pyrazolyl benzoic acid esters have been shown to hydrolyze rapidly in aqueous buffer at pH 8.[11][14]

  • Verification Protocol:

    • Conduct a forced degradation study focusing on pH. Prepare solutions of the compound in acidic (e.g., 0.1 M HCl), neutral (e.g., pH 7.4 PBS), and basic (e.g., 0.1 M NaOH) aqueous buffers.

    • Incubate solutions at a controlled temperature (e.g., 37°C or 50°C) and take time points (e.g., 0, 2, 4, 8, 24 hours).

    • Analyze samples by RP-HPLC to monitor the disappearance of the parent peak and the appearance of degradant peaks.

    • Expected Result: A faster rate of degradation in the acidic or basic solution will confirm hydrolytic instability and indicate the pH range to avoid.

  • Preventative Measures:

    • Prepare aqueous solutions fresh for every experiment and use them immediately.

    • If storage in solution is unavoidable, use dry, aprotic solvents.

    • For assays requiring aqueous buffers, determine the pH of maximum stability from the forced degradation study and buffer your solution accordingly.

    • In drug design, consider replacing hydrolytically labile groups with more stable isosteres (e.g., replacing an ester with a ketone or amide).[11]

Common Degradation Pathways Visualization

G cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis Pyrazole Intact Pyrazole Derivative Oxidized Oxidized Products (e.g., N-oxides, Ring-Opened Species) Pyrazole->Oxidized Hydrolyzed Hydrolyzed Products (e.g., Carboxylic Acid + Pyrazolol) Pyrazole->Hydrolyzed O2 Atmospheric O₂ O2->Pyrazole Light Light (hν) Light->Pyrazole H2O H₂O / pH H2O->Pyrazole Ester Ester/Amide Side Chain Ester->Pyrazole

References

Validation & Comparative

A Comparative Efficacy Analysis: (3,5-Diphenyl-pyrazol-1-yl)-acetic acid versus Celecoxib in Cyclooxygenase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of anti-inflammatory therapeutics, the selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone of drug design, aiming to mitigate the gastrointestinal side effects associated with non-selective NSAIDs. Celecoxib, a diaryl-substituted pyrazole, represents a landmark achievement in this area. This guide provides a comparative efficacy analysis of the novel compound (3,5-Diphenyl-pyrazol-1-yl)-acetic acid against the well-established celecoxib.

Disclaimer: Direct experimental data for this compound is not publicly available at the time of this publication. Therefore, this guide will leverage published data on structurally related pyrazole derivatives to provide a scientifically grounded, albeit predictive, comparison with celecoxib. This approach not only offers insights into the potential of this novel compound but also serves as a methodological framework for evaluating new chemical entities in this class.

Introduction to Pyrazole Scaffolds in Inflammation

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] In the realm of anti-inflammatory agents, pyrazole derivatives have been extensively explored, leading to the development of highly successful drugs like celecoxib.[3] The structural versatility of the pyrazole ring allows for substitutions that can modulate the compound's affinity and selectivity for the COX enzymes.[4][5] The subject of this guide, this compound, features a diaryl substitution pattern reminiscent of celecoxib, with the key difference being the acetic acid moiety at the N1 position of the pyrazole ring, as opposed to the sulfonamide group in celecoxib. This structural alteration is pivotal, as it is expected to influence the compound's interaction with the active site of the COX enzymes.

Mechanism of Action: The Cyclooxygenase Pathway

The anti-inflammatory effects of both celecoxib and, hypothetically, this compound are mediated through the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[4] There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as gastroprotection and platelet aggregation.[4] In contrast, COX-2 is typically induced at sites of inflammation and is the primary source of prostaglandins in inflammatory conditions.[4] The therapeutic benefit of selective COX-2 inhibitors like celecoxib lies in their ability to reduce inflammation without disrupting the protective functions of COX-1, thereby reducing the risk of gastrointestinal side effects.

COX Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_G Prostaglandins G2 COX1->Prostaglandins_G COX2->Prostaglandins_G Prostaglandins_H Prostaglandins H2 Thromboxanes Thromboxanes (Platelet Aggregation) Prostaglandins_H->Thromboxanes Prostacyclins Prostacyclins (Gastroprotection) Prostaglandins_H->Prostacyclins Inflammatory_Prostaglandins Inflammatory Prostaglandins (Pain, Fever, Inflammation) Prostaglandins_H->Inflammatory_Prostaglandins Prostaglandins_G->Prostaglandins_H Celecoxib Celecoxib Celecoxib->COX2 Inhibits Compound_X (3,5-Diphenyl-pyrazol-1-yl) -acetic acid Compound_X->COX1 Potential Inhibition Compound_X->COX2 Hypothesized Inhibition

Caption: The Cyclooxygenase (COX) Pathway and points of inhibition.

Comparative Efficacy Analysis

In Vitro COX Inhibition

The primary measure of a COX inhibitor's efficacy and safety is its half-maximal inhibitory concentration (IC50) for both COX-1 and COX-2. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2. While no direct IC50 values are available for this compound, we can infer its potential activity by examining related pyrazole derivatives. For instance, some novel pyrazole derivatives have shown potent COX-2 inhibition with IC50 values in the nanomolar range, comparable to or even exceeding that of celecoxib.[6] Conversely, other pyrazole-acetic acid derivatives have demonstrated non-selective COX inhibition.[7] The presence of the acetic acid moiety in this compound might lead to interactions with the active site of both COX isoforms, potentially resulting in a lower selectivity ratio compared to celecoxib, which owes its selectivity to the sulfonamide group's interaction with a side pocket in the COX-2 active site.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib 150.04375[4]
Pyrazole Derivative 1 >1000.08>1250[3]
Pyrazole Derivative 2 250.2125[8]
This compound UnknownUnknownUnknown

Table 1: Comparative in vitro COX inhibition of celecoxib and representative pyrazole derivatives.

In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a standard assay for evaluating the in vivo anti-inflammatory activity of novel compounds. Celecoxib has demonstrated dose-dependent inhibition of paw edema in this model.[9] Studies on various pyrazole derivatives have also shown significant anti-inflammatory effects in this assay, with some compounds exhibiting potency comparable to celecoxib.[1][10] The anti-inflammatory potential of this compound would be contingent on its pharmacokinetic properties and its ability to reach and inhibit COX-2 at the site of inflammation.

In Vivo Analgesic Activity

The acetic acid-induced writhing test in mice is a common method to assess the peripheral analgesic activity of a compound. Celecoxib effectively reduces the number of writhes in this model.[11] Many pyrazole derivatives have also demonstrated significant analgesic activity in this test.[3][12] The analgesic efficacy of this compound would be a critical determinant of its potential as a pain therapeutic.

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory and COX-inhibitory activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring and its flanking aryl rings.[4][5] For celecoxib, the p-sulfonamide group on one of the phenyl rings is crucial for its COX-2 selectivity. In the case of this compound, the replacement of the sulfonamide with an acetic acid moiety would significantly alter its electronic and steric properties, likely leading to a different binding mode within the COX active site. The phenyl groups at positions 3 and 5 are also important for activity, and their substitution can further modulate the compound's potency and selectivity.[13]

Experimental Protocols

In Vitro COX Inhibition Assay

Objective: To determine the IC50 values of the test compound for COX-1 and COX-2.

Methodology:

  • Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.

  • Incubation: The enzyme is pre-incubated with various concentrations of the test compound or vehicle control.

  • Reaction Initiation: Arachidonic acid is added to initiate the enzymatic reaction.

  • Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELIA).

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by non-linear regression analysis.

COX Inhibition Assay Workflow start Start enzyme_prep Prepare COX-1 and COX-2 Enzymes start->enzyme_prep incubation Incubate Enzyme with Test Compound enzyme_prep->incubation reaction Initiate Reaction with Arachidonic Acid incubation->reaction elisa Measure PGE2 Production by ELISA reaction->elisa analysis Calculate % Inhibition and IC50 elisa->analysis end End analysis->end

Caption: Workflow for the in vitro COX inhibition assay.

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of the test compound.

Methodology:

  • Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions.

  • Compound Administration: The test compound, celecoxib (positive control), or vehicle (negative control) is administered orally or intraperitoneally.

  • Induction of Inflammation: After a set period, a sub-plantar injection of carrageenan is administered to the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured at various time points post-carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

Acetic Acid-Induced Writhing in Mice

Objective: To assess the peripheral analgesic activity of the test compound.

Methodology:

  • Animal Acclimatization: Male Swiss albino mice are used.

  • Compound Administration: The test compound, celecoxib (positive control), or vehicle (negative control) is administered.

  • Induction of Writhing: After a predetermined time, an intraperitoneal injection of acetic acid is given to induce writhing (abdominal constrictions).

  • Observation: The number of writhes is counted for a specific period (e.g., 20 minutes) after the acetic acid injection.

  • Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the vehicle control group.

Conclusion

While a definitive comparison of the efficacy of this compound and celecoxib is hampered by the lack of direct experimental data for the former, this guide provides a robust framework for such an evaluation. Based on the extensive literature on pyrazole derivatives, it is plausible that this compound possesses anti-inflammatory and analgesic properties. However, its COX selectivity profile is likely to differ from that of celecoxib due to the substitution of the sulfonamide moiety with an acetic acid group. Further experimental investigation, following the protocols outlined in this guide, is necessary to fully elucidate the therapeutic potential of this novel compound. The rich chemical space of pyrazole derivatives continues to be a promising area for the discovery of new and improved anti-inflammatory agents.[14]

References

A Senior Application Scientist's Guide to Validating the Anti-inflammatory Activity of Pyrazole Derivatives In Vivo

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising chemical scaffold to a viable therapeutic candidate is paved with rigorous validation. Pyrazole derivatives have emerged as a particularly compelling class of compounds, with a versatile five-membered heterocyclic structure that serves as a foundation for potent anti-inflammatory agents.[1][2][3] The clinical success of the pyrazole-containing drug Celecoxib, a selective COX-2 inhibitor, underscores the therapeutic potential of this chemical family.[1][4] However, promising in vitro data, such as potent enzyme inhibition, is only the first step. To truly ascertain therapeutic potential and understand the complex biological interplay, robust in vivo validation is indispensable.[5]

This guide provides a comprehensive framework for designing and executing in vivo studies to validate the anti-inflammatory activity of novel pyrazole derivatives. We will move beyond simple protocols to explore the causality behind experimental choices, compare established models, and present data in a clear, comparative format.

The Rationale for In Vivo Validation: From Benchtop to Biological System

In vitro assays are excellent for high-throughput screening and determining direct molecular interactions, such as the inhibition of cyclooxygenase (COX) enzymes.[1][6] However, they cannot predict a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, bioavailability, potential off-target effects, or its efficacy within the intricate network of an integrated physiological system.[7] In vivo studies are essential to bridge this gap, providing critical insights into how a potential drug behaves in a living organism.[5]

Selecting the Right Battlefield: A Comparison of In Vivo Inflammatory Models

The choice of an animal model is paramount and depends entirely on the therapeutic question being asked. Are you screening for general acute anti-inflammatory activity, or are you investigating efficacy in a model that mimics a chronic human disease like rheumatoid arthritis?

ModelTypePrimary MechanismKey ReadoutsProsCons
Carrageenan-Induced Paw Edema AcuteInduction of inflammatory mediators (histamine, bradykinin, prostaglandins, cytokines) leading to fluid extravasation.[8][9][10]Paw volume/thickness, leukocyte infiltration, cytokine levels (TNF-α, IL-6).[1][11]Rapid, reproducible, well-characterized, excellent for initial screening.[10]Does not mimic chronic disease, short duration.
Adjuvant-Induced Arthritis (AIA) ChronicT-cell mediated autoimmune response leading to systemic inflammation, particularly in joints.[12]Arthritis score (visual assessment of joint swelling), paw volume, bone and cartilage degradation (histology, micro-CT), splenomegaly.[13]Mimics key pathological features of rheumatoid arthritis, including bone destruction.[13][12]More complex, longer duration, significant animal welfare considerations.
Collagen-Induced Arthritis (CIA) ChronicAutoimmune response to type II collagen, leading to synovitis and joint destruction.[14]Similar to AIA: Arthritis score, histology, cytokine profiling (IL-1β, MMP3).[14]Closely resembles the immunopathology of human rheumatoid arthritis.[14]Technically demanding, requires specific susceptible animal strains.

For a comprehensive validation strategy, a tiered approach is often most effective. A workflow might begin with a rapid acute model like the Carrageenan-Induced Paw Edema test for initial efficacy screening, followed by a more complex chronic model like Adjuvant-Induced Arthritis for promising candidates.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Advanced Validation cluster_2 Phase 3: Preclinical Development Compound Test Pyrazole Derivative AcuteModel Acute Inflammation Model (e.g., Carrageenan Paw Edema) Compound->AcuteModel Administer Test Compound & Positive Control (e.g., Celecoxib) Activity Assess Activity: - Paw Volume Reduction - Cytokine Levels AcuteModel->Activity Decision1 Active? Activity->Decision1 ChronicModel Chronic Inflammation Model (e.g., Adjuvant Arthritis) Decision1->ChronicModel Yes Stop1 Stop/Optimize Decision1->Stop1 No Efficacy Assess Efficacy: - Arthritis Score - Histopathology - Biomarkers ChronicModel->Efficacy Decision2 Efficacious? Efficacy->Decision2 Tox Toxicology & PK/PD Studies Decision2->Tox Yes Stop2 Stop/Optimize Decision2->Stop2 No Candidate Lead Candidate Tox->Candidate

Caption: In Vivo Validation Workflow for Anti-Inflammatory Compounds.

Protocol 1: Carrageenan-Induced Acute Paw Edema in Rats

This model is the workhorse for acute anti-inflammatory screening, evaluating a compound's ability to inhibit edema that develops rapidly after injection of the irritant carrageenan.[9][10] The inflammatory response is biphasic: an early phase (0-1.5 hr) involving histamine and serotonin release, and a later phase (1.5-5 hr) mediated by prostaglandins, where most NSAIDs are active.[8][15]

Experimental Protocol
  • Animal Acclimatization: House male Wistar rats (180-200g) for at least one week under standard laboratory conditions (12h light/dark cycle, 22±2°C, food and water ad libitum).

  • Grouping and Fasting: Randomly divide animals into groups (n=6 per group):

    • Group I (Control): Vehicle only (e.g., 0.5% carboxymethyl cellulose).

    • Group II (Positive Control): Standard drug, e.g., Indomethacin (10 mg/kg, p.o.) or Celecoxib (20 mg/kg, p.o.).

    • Group III, IV, etc. (Test Groups): Pyrazole derivative at various doses (e.g., 10, 25, 50 mg/kg, p.o.).

    • Fast animals overnight before the experiment but allow access to water. This standardizes drug absorption.

  • Baseline Measurement: Using a digital plethysmometer, measure the initial volume of the right hind paw of each rat. This is the 0-hour reading.

  • Drug Administration: Administer the vehicle, standard drug, or test compound orally (p.o.) via gavage, typically 60 minutes before inducing inflammation.

  • Inflammation Induction: Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw of each rat.

  • Post-Induction Measurements: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the edema volume at each time point by subtracting the baseline paw volume from the post-injection volume.

    • Calculate the percentage inhibition of edema for each group compared to the control group using the formula:

      • % Inhibition = [(Control Edema - Treated Edema) / Control Edema] * 100

    • Analyze data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to determine statistical significance (p < 0.05).

Comparative Performance Data

The following table synthesizes representative data from studies evaluating pyrazole derivatives in this model.

Compound/DrugDose (mg/kg, p.o.)Time (Post-Carrageenan)% Inhibition of EdemaReference
Celecoxib (Standard) 205 h~82.2%[16]
Indomethacin (Standard) 103 h~55%[1]
Pyrazole Derivative K-3 1004 h52.0%[8][17]
Pyrazole Derivative 2d 503 h75.9%[11][16]
Pyrazole Derivative 2g 503 h74.3%[11][16]
Pyrazole-Thiazole Hybrid 103 h75%[1]

Note: Data is compiled from multiple sources for illustrative purposes. Direct comparison requires studies to be run concurrently.

Protocol 2: Adjuvant-Induced Chronic Arthritis (AIA) in Rats

This model is used to evaluate the therapeutic potential of compounds against chronic, immune-mediated inflammation that shares pathological features with human rheumatoid arthritis, such as polyarticular inflammation and bone degradation.[13][12]

Experimental Protocol
  • Animal Acclimatization: As described in Protocol 1. Use Lewis or Wistar rats, which are susceptible to AIA.

  • Arthritis Induction (Day 0): Anesthetize rats and inject 0.1 mL of Freund's Complete Adjuvant (FCA), containing heat-killed Mycobacterium tuberculosis (e.g., 10 mg/mL) suspended in mineral oil, into the sub-plantar region of the right hind paw.

  • Grouping and Dosing Regimen:

    • Prophylactic Dosing: Begin treatment on Day 0 and continue daily until the end of the study (e.g., Day 21 or 28). This assesses the ability to prevent disease onset.

    • Therapeutic Dosing: Wait for clinical signs of arthritis to appear (typically around Day 10-12), then begin daily treatment. This assesses the ability to treat established disease.

    • Groups should include a Normal Control (no FCA), an Arthritis Control (FCA + vehicle), a Positive Control (e.g., Methotrexate or Celecoxib), and Test Groups with the pyrazole derivative.

  • Monitoring Disease Progression:

    • Arthritis Score: Score animals every 2-3 days based on a scale (e.g., 0-4 per paw) for erythema, swelling, and joint deformity.

    • Paw Volume: Measure the volume of both the injected and non-injected hind paws. The swelling in the non-injected (contralateral) paw indicates a systemic secondary immune response.

  • Terminal Analysis (e.g., Day 21):

    • Blood Collection: Collect blood for analysis of inflammatory markers (e.g., TNF-α, IL-1β, C-reactive protein) via ELISA.

    • Histopathology: Harvest ankle joints, fix in formalin, decalcify, and embed in paraffin. Stain sections with Hematoxylin and Eosin (H&E) to assess synovial inflammation, pannus formation, and cellular infiltration. Stain with Safranin-O to assess cartilage destruction.

    • Radiography/Micro-CT: Image the hind paws to assess bone erosion and joint integrity.

Expected Outcomes and Mechanistic Insights

An effective pyrazole derivative should significantly reduce the arthritis score, decrease paw swelling (both primary and secondary), lower systemic cytokine levels, and preserve joint architecture as seen in histology.[14]

Many pyrazole derivatives achieve their anti-inflammatory effects by selectively inhibiting the COX-2 enzyme.[1][2] This enzyme is induced at sites of inflammation and is responsible for producing prostaglandins that mediate pain and swelling.[2] By selectively targeting COX-2 over the constitutively expressed COX-1 (which has protective roles in the gut and kidneys), these compounds aim for improved gastrointestinal safety compared to non-selective NSAIDs.[1]

Furthermore, recent studies show that pyrazole derivatives can modulate other key inflammatory pathways. They can suppress the activation of NF-κB and p38 MAPK, which are master regulators of the transcription of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1][14]

G Stimulus Inflammatory Stimulus (e.g., Carrageenan, LPS) Membrane Cell Membrane Phospholipids Stimulus->Membrane MAPK p38 MAPK Pathway Stimulus->MAPK NFkB NF-κB Pathway Stimulus->NFkB AA Arachidonic Acid Membrane->AA PLA2 COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (PGE2) COX2->PGs Inflammation Pain, Edema, Fever PGs->Inflammation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->Cytokines Transcription NFkB->COX2 Induction NFkB->Cytokines Transcription Pyrazole Pyrazole Derivative (e.g., Celecoxib) Pyrazole->COX2 INHIBITION Pyrazole->MAPK Suppression Pyrazole->NFkB Suppression

Caption: Key Anti-Inflammatory Mechanisms of Pyrazole Derivatives.

Conclusion and Future Directions

The in vivo validation of pyrazole derivatives is a critical step in drug development that provides essential data on efficacy, safety, and mechanism of action. By employing a strategic combination of acute and chronic inflammatory models, researchers can build a comprehensive profile of their lead candidates. The carrageenan-induced paw edema model serves as a robust, high-throughput screen, while the adjuvant-induced arthritis model offers deeper insights into potential efficacy for chronic autoimmune diseases.

Future research will likely focus on developing pyrazole derivatives with multi-target activities, such as dual COX/5-LOX inhibitors or compounds that simultaneously suppress key cytokine pathways, to offer broader and more potent anti-inflammatory effects with enhanced safety profiles.[1]

References

The Discerning Chemist's Guide to Diphenyl-Pyrazole Analogs: A Structure-Activity Relationship Deep Dive

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals navigating the intricate landscape of kinase inhibitor and anticancer drug discovery, the diphenyl-pyrazole scaffold represents a "privileged" structure, a foundational blueprint for a multitude of potent therapeutic agents.[1][2] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of diphenyl-pyrazole analogs, moving beyond a mere catalog of compounds to elucidate the causal links between chemical modifications and biological outcomes. We will dissect the nuanced effects of substituent placement on biological activity, supported by experimental data and detailed protocols to empower your own research endeavors.

The Diphenyl-Pyrazole Core: A Versatile Scaffold for Targeted Therapies

The 1,3-diphenyl-pyrazole and 1,5-diphenyl-pyrazole motifs are five-membered heterocyclic structures that serve as the backbone for a wide array of pharmacologically active molecules.[3][4] Their rigid structure, coupled with the synthetic accessibility for introducing diverse functionalities on the phenyl rings and the pyrazole core, makes them ideal candidates for probing the binding pockets of various biological targets, particularly protein kinases.[1][2] Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology.[5][6] Diphenyl-pyrazole derivatives have demonstrated significant potential as inhibitors of Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Janus Kinases (JAKs), among others, leading to potent anti-proliferative and pro-apoptotic effects in cancer cells.[4][6][7]

Decoding the Structure-Activity Relationship: A Comparative Analysis

The biological activity of diphenyl-pyrazole analogs is exquisitely sensitive to the nature and position of substituents on the phenyl rings and the pyrazole core. Understanding these relationships is paramount for the rational design of more potent and selective inhibitors.

Substitutions on the Phenyl Rings (N1- and C3/C5-Positions)

The electronic and steric properties of substituents on the two phenyl rings play a critical role in modulating the potency and selectivity of these compounds.

Table 1: Comparative SAR of Phenyl Ring Substitutions in Diphenyl-Pyrazole Analogs

Compound Scaffold Substituent (Position) Target/Cell Line Activity (IC50/EC50) Key SAR Insight Reference
1,3-Diphenyl-pyrazole4-OCH3 (on N1-phenyl)MCF-7 (Breast Cancer)5.21 µMElectron-donating groups at the para position of the N1-phenyl ring can enhance anticancer activity.[8]
1,3-Diphenyl-pyrazole4-Cl (on N1-phenyl)HCT116 (Colon Cancer)2.914 µg/mLHalogen substitution can contribute to improved potency, potentially through halogen bonding interactions in the active site.[8]
1,3-Diphenyl-pyrazole4-NO2 (on C3-phenyl)Aurora A Kinase0.16 µMA strong electron-withdrawing group like a nitro group on the C3-phenyl ring can significantly increase kinase inhibitory activity.[2]
1,5-Diphenyl-pyrazole4-OH (on C5-phenyl)HepG-2 (Liver Cancer)8.58 µMThe presence of a hydroxyl group can provide a hydrogen bond donor, enhancing binding affinity.[9]
1H-Pyrazole Biaryl Sulfonamide2-F (on R3-phenyl)G2019S-LRRK2Appreciable InhibitionFluorine substitution at the ortho position of the R3-phenyl ring is well-tolerated and can improve potency.[10]
1H-Pyrazole Biaryl Sulfonamide2,6-difluoro (on R3-phenyl)G2019S-LRRK2Potent InhibitorDi-substitution with fluorine at the ortho positions can further enhance inhibitory activity.[10]
Modifications of the Pyrazole Core

Functionalization of the pyrazole ring itself offers another avenue for optimizing biological activity.

Table 2: Comparative SAR of Pyrazole Core Modifications

Compound Scaffold Modification (Position) Target/Cell Line Activity (IC50) Key SAR Insight Reference
4-Amino-(1H)-pyrazole-NH2 (at C4)JAK1, JAK2, JAK33.4 nM, 2.2 nM, 3.5 nMAn amino group at the C4 position is crucial for potent pan-JAK inhibition.[4]
Pyrazole-basedFused Pyrazolo[4,3-c]pyridineMCF-7 (Breast Cancer)1.937 µg/mLFusing a pyridine ring to the pyrazole core can lead to potent antiproliferative agents.[8]
1H-Pyrazole Biaryl Sulfonamide-CH3 (at R1)G2019S-LRRK215 nMMethylation at the R1 position of the pyrazole can improve both biochemical and cellular potency.[10]

Visualizing the Mechanism: The BRAF/MEK/ERK Signaling Pathway

Many diphenyl-pyrazole analogs exert their anticancer effects by inhibiting key kinases in critical signaling pathways that drive cell proliferation and survival. The BRAF/MEK/ERK (MAPK) pathway is a prime example, being frequently mutated in various cancers.

BRAF_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Diphenyl-Pyrazole Analog (Kinase Inhibitor) Inhibitor->BRAF Inhibitor->MEK

Caption: The BRAF/MEK/ERK signaling cascade and points of inhibition.

This diagram illustrates how diphenyl-pyrazole analogs can act as inhibitors of kinases like BRAF or MEK, thereby blocking the downstream signaling that leads to uncontrolled cell growth.[1][11][12][13][14]

Experimental Protocols for SAR Validation

To ensure the trustworthiness and reproducibility of SAR data, standardized and well-documented experimental protocols are essential. Below are detailed, step-by-step methodologies for two key assays used in the evaluation of diphenyl-pyrazole analogs.

In Vitro Kinase Inhibition Assay (Example: CDK2)

This protocol describes a luminescence-based assay to determine the in vitro IC50 value of a test compound against a specific kinase.

Objective: To quantify the concentration of a diphenyl-pyrazole analog required to inhibit 50% of the activity of a target kinase (e.g., CDK2/Cyclin E).

Materials:

  • Recombinant human CDK2/Cyclin E enzyme

  • CDK2 substrate (e.g., Histone H1-derived peptide)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Test diphenyl-pyrazole analog (serially diluted)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in the kinase assay buffer. A common starting concentration is 10 µM, with 10-point, 3-fold serial dilutions. Include a vehicle control (e.g., DMSO).[15]

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • 1 µL of the serially diluted inhibitor or vehicle control.

    • 2 µL of the CDK2/Cyclin E enzyme solution.

    • 2 µL of the substrate/ATP mixture.[15]

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • Stopping the Reaction and ATP Depletion: Add 5 µL of the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of the Kinase Detection Reagent to each well. This converts the ADP generated during the kinase reaction to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.[16]

  • Data Acquisition: Read the luminescence signal using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Normalize the data by setting the vehicle control (no inhibitor) as 100% activity and a control with a high concentration of a known potent inhibitor as 0% activity.

    • Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[15]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18]

Objective: To determine the cytotoxic effect of a diphenyl-pyrazole analog on a cancer cell line and calculate its IC50 value.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Diphenyl-pyrazole analog stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[19]

  • Drug Treatment: Prepare serial dilutions of the diphenyl-pyrazole analog in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and an untreated control (medium only). Incubate for 48-72 hours.[3][20]

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[21]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[17]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the drug concentration.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curve.

Conclusion and Future Perspectives

The diphenyl-pyrazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The SAR insights presented in this guide underscore the importance of systematic structural modifications in optimizing the potency and selectivity of these analogs. By leveraging the provided experimental protocols, researchers can rigorously validate their own SAR hypotheses and contribute to the development of the next generation of targeted therapies. Future research will likely focus on exploring novel substitutions, developing more selective kinase inhibitors, and investigating the potential of these compounds in combination therapies to overcome drug resistance.

References

A Researcher's Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for (3,5-Diphenyl-pyrazol-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development, establishing a predictive relationship between in vitro properties and in vivo performance is a cornerstone of efficient and ethical pharmaceutical research. This guide provides a comprehensive framework for developing an In Vitro-In Vivo Correlation (IVIVC) for the novel anti-inflammatory candidate, (3,5-Diphenyl-pyrazol-1-yl)-acetic acid. We will delve into the scientific rationale behind experimental choices, provide detailed protocols, and present hypothetical data to illustrate the principles of a successful IVIVC.

The Strategic Importance of IVIVC in Drug Development

An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and an in vivo response.[1][2] The primary goal of establishing a robust IVIVC is to use in vitro data, such as dissolution rates, as a surrogate for in vivo bioequivalence studies.[1][3] This approach can significantly reduce the number of human studies required during formulation development and for post-approval changes, thereby accelerating the drug development timeline and reducing costs.[1][4] A well-established IVIVC enhances our understanding of a drug's dosage form and serves as a powerful predictive tool.[4]

For a compound like this compound, which belongs to the pyrazole class of compounds known for their diverse pharmacological activities, including anti-inflammatory effects, a robust IVIVC is critical.[5][6][7] Pyrazole derivatives have demonstrated a wide range of biological activities, and understanding their pharmacokinetic and pharmacodynamic profiles early in development is key to their success.[8][9]

Characterizing this compound: The In Vitro Landscape

The anti-inflammatory potential of this compound is hypothesized to stem from its inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[10] Therefore, the initial in vitro characterization will focus on quantifying its inhibitory activity against COX-1 and COX-2.

In Vitro Cyclooxygenase (COX) Inhibition Assay

The objective of this assay is to determine the half-maximal inhibitory concentration (IC50) of this compound for both COX-1 and COX-2 isoforms. This provides a measure of the compound's potency and selectivity.

Experimental Protocol: Fluorometric COX Inhibition Assay

  • Reagent Preparation:

    • Prepare a 100 mM Tris-HCl buffer (pH 8.0).

    • Reconstitute ovine COX-1 and human recombinant COX-2 enzymes in the assay buffer.

    • Prepare a stock solution of this compound in DMSO. Create a serial dilution to achieve a range of test concentrations.

    • Prepare a solution of arachidonic acid (substrate) and a fluorometric probe (e.g., ADHP) in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, heme cofactor, and the test compound at various concentrations.

    • Add the COX-1 or COX-2 enzyme to the respective wells and incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding the arachidonic acid and fluorometric probe mixture.

    • Measure the fluorescence kinetically at an excitation/emission of 535/587 nm for 10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Hypothetical In Vitro Data

ParameterThis compoundIndomethacin (Control)
COX-1 IC50 (µM) 15.20.1
COX-2 IC50 (µM) 1.81.5
COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50) 8.40.07

This hypothetical data suggests that this compound is a selective COX-2 inhibitor, which is a desirable profile for an anti-inflammatory drug as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

Assessing In Vivo Efficacy: The Carrageenan-Induced Paw Edema Model

To evaluate the in vivo anti-inflammatory activity of this compound, the carrageenan-induced paw edema model in rats is a well-established and highly reproducible assay.[11][12] This model mimics the acute inflammatory response.[13]

Experimental Workflow: Carrageenan-Induced Paw Edema

G cluster_pre Pre-Treatment cluster_treatment Treatment cluster_induction Inflammation Induction cluster_post Post-Treatment Monitoring acclimatization Animal Acclimatization (7 days) baseline Baseline Paw Volume Measurement (Plethysmometer) acclimatization->baseline grouping Animal Grouping (n=6 per group) baseline->grouping drug_admin Oral Administration of Test Compound, Vehicle, or Positive Control grouping->drug_admin carrageenan Subplantar Injection of 1% Carrageenan (0.1 mL) drug_admin->carrageenan 1 hour post-administration paw_measurement Paw Volume Measurement at 1, 2, 3, 4, and 5 hours post-carrageenan carrageenan->paw_measurement data_analysis Data Analysis (% Inhibition of Edema) paw_measurement->data_analysis

Caption: Workflow for the in vivo carrageenan-induced paw edema model.

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animal Handling:

    • Use male Wistar rats (180-200 g).

    • House the animals under standard laboratory conditions with free access to food and water.

    • Acclimatize the animals for at least one week before the experiment.

  • Experimental Groups:

    • Group I: Vehicle control (e.g., 0.5% carboxymethyl cellulose).

    • Group II: this compound (e.g., 10 mg/kg, p.o.).

    • Group III: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).

  • Procedure:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Administer the respective treatments orally.

    • One hour after drug administration, inject 0.1 mL of 1% w/v carrageenan solution in saline into the subplantar region of the right hind paw.[12]

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[11]

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point.

    • Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Hypothetical In Vivo Data

Treatment GroupDose (mg/kg)Peak Paw Edema Inhibition (%) at 3 hours
Vehicle Control-0
This compound1055.8
Indomethacin1062.5

This hypothetical data indicates that this compound exhibits significant anti-inflammatory activity in vivo, comparable to the standard drug Indomethacin.

Bridging the Gap: Establishing the In Vitro-In Vivo Correlation

The core of the IVIVC lies in developing a mathematical model that correlates the in vitro data (COX-2 inhibition) with the in vivo response (inhibition of paw edema).[2] While a direct correlation between IC50 and percentage edema inhibition is a simplified approach, it serves as a foundational step. A more comprehensive IVIVC would involve pharmacokinetic data.

Conceptual IVIVC Framework

G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_pk Pharmacokinetics cluster_ivivc IVIVC Model invitro_data COX-2 Inhibition (IC50) ivivc_model Predictive Mathematical Model invitro_data->ivivc_model invivo_data Anti-inflammatory Activity (% Edema Inhibition) pk_data Plasma Concentration-Time Profile pk_data->ivivc_model ivivc_model->invivo_data Predicts

Caption: Conceptual framework for establishing an IVIVC.

For a Level A correlation, which is the most informative, a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate is established.[3] In the context of pharmacodynamics, a correlation between the in vitro potency (IC50) and the in vivo efficacy, when combined with pharmacokinetic data, can provide a powerful predictive tool.

Discussion and Future Directions

The hypothetical data presented for this compound demonstrates a promising profile as a selective COX-2 inhibitor with significant in vivo anti-inflammatory activity. The next logical step in establishing a robust IVIVC would be to conduct pharmacokinetic studies to determine the plasma concentration-time profile of the compound after oral administration. This would allow for the development of a more sophisticated model correlating drug exposure at the site of action with the observed pharmacological effect.

Furthermore, exploring different formulations of this compound with varying release rates would be crucial for developing a comprehensive IVIVC model that can serve as a surrogate for future bioequivalence studies.[14]

Conclusion

This guide has outlined a systematic approach to establishing an in vitro-in vivo correlation for this compound. By integrating scientifically sound in vitro and in vivo experimental designs, researchers can build a predictive model that enhances the efficiency of the drug development process. The principles and protocols described herein provide a solid foundation for the preclinical evaluation of this and other novel anti-inflammatory drug candidates.

References

Navigating the Selectivity Labyrinth: A Comparative Cross-Reactivity Profiling Guide for (3,5-Diphenyl-pyrazol-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrazole scaffold represents a privileged structure, forming the core of numerous approved therapeutics.[1][2][3][4] Its synthetic tractability and ability to engage a wide array of biological targets have made it a cornerstone in medicinal chemistry. However, this versatility also presents a significant challenge: the potential for off-target interactions, leading to unforeseen toxicities or diminished efficacy. This guide provides a comprehensive framework for the cross-reactivity profiling of a novel pyrazole-containing compound, exemplified by (3,5-Diphenyl-pyrazol-1-yl)-acetic acid. We will explore a multi-tiered strategy, comparing broad panel screens with cell-based target engagement assays, to construct a detailed selectivity profile, thereby ensuring a higher probability of success in downstream clinical development.

The Imperative of Early Selectivity Profiling

The journey of a drug candidate from bench to bedside is fraught with attrition. A significant contributor to late-stage failures is unanticipated off-target activity.[5] For compounds containing promiscuous scaffolds like pyrazole, which is present in drugs targeting everything from kinases to G-protein coupled receptors (GPCRs), a thorough understanding of selectivity is not just advantageous—it is critical.[1][6] Early, systematic cross-reactivity profiling allows researchers to:

  • Identify potential safety liabilities: Unintended interactions with receptors, enzymes, or ion channels can lead to adverse effects.

  • Deconvolute mechanism of action: Confirming that the observed phenotype is a result of on-target activity is paramount.

  • Discover opportunities for polypharmacology: In some instances, off-target effects can be therapeutically beneficial.[7]

  • Guide lead optimization: Structure-activity relationship (SAR) studies can be tailored to enhance selectivity and reduce off-target binding.[3]

This guide will compare three orthogonal, industry-standard approaches to build a robust selectivity profile for this compound: broad kinase panel screening, GPCR off-target profiling, and the Cellular Thermal Shift Assay (CETSA) for target engagement validation.

Tier 1: Broad Panel Screening - Casting a Wide Net

The initial step in profiling a novel compound is to screen it against large panels of known drug targets. This provides a broad overview of its potential interaction landscape. Given the chemical features of this compound, two target classes are of immediate interest: protein kinases and GPCRs.

Kinase Selectivity Profiling

Protein kinases are a major class of drug targets, and many pyrazole-containing molecules have been developed as kinase inhibitors.[6][8] Therefore, assessing the interaction of our compound with the human kinome is a logical starting point.

A competitive binding assay, such as Eurofins' KINOMEscan™ or Reaction Biology's HotSpot™ platform, is an excellent choice for initial kinase screening.[9][10] These assays are typically run at a single, high concentration of the test compound (e.g., 1-10 µM) against a large panel of kinases (often >400). The readout is typically percent inhibition relative to a control, which allows for the rapid identification of potential "hits." This approach is favored for its high throughput, broad coverage, and ability to detect inhibitors with different binding modes.[8][9]

For this compound, a hypothetical screen at 10 µM might yield the following results for a subset of kinases:

Kinase TargetPercent Inhibition (%) at 10 µMPutative "Hit"
EGFR8No
VEGFR292Yes
CDK212No
p38α88Yes
SRC45Borderline
ABL19No

Data is hypothetical and for illustrative purposes only.

This initial screen flags VEGFR2 and p38α as potential primary targets or significant off-targets. The borderline activity against SRC warrants further investigation. The next logical step is to determine the potency (IC50 or Kd) for these initial hits to understand the strength of the interaction.

GPCR Off-Target Profiling

GPCRs represent the largest family of cell surface receptors and are common off-targets for many drugs, leading to a range of side effects.[5][11] A comprehensive safety screen should, therefore, include a panel of GPCRs known to be associated with adverse events.

Functional assays are generally preferred over simple binding assays for GPCR profiling, as they provide information on the compound's effect on receptor signaling (agonist, antagonist, or allosteric modulator).[5] Services like the Eurofins Discovery SafetyScreen44™ or Multispan's 32-GPCR Safety Panel offer functional readouts, such as calcium flux or cAMP modulation, for a curated list of GPCRs implicated in adverse drug reactions.[5][12]

Screening this compound at 10 µM against a GPCR safety panel might produce the following hypothetical data:

GPCR TargetAssay Type% Activity/Inhibition at 10 µMPotential Liability
Adrenergic α1ACalcium Flux75% InhibitionYes (Hypotension)
Dopamine D2cAMP5% AgonismNo
Serotonin 5-HT2BCalcium Flux68% AgonismYes (Valvulopathy)
Muscarinic M1Calcium Flux12% InhibitionNo
Histamine H1Calcium Flux4% InhibitionNo

Data is hypothetical and for illustrative purposes only.

These hypothetical results highlight potential liabilities at the α1A adrenergic and 5-HT2B serotonin receptors. The observed activities would necessitate follow-up dose-response studies to determine potency and guide medicinal chemistry efforts to mitigate these interactions.

Tier 2: Cellular Target Engagement - Confirming Intracellular Binding

While in vitro panel screens are invaluable for identifying potential interactions, they do not confirm that the compound engages its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify intracellular target engagement.[13][14][15][16][17]

Rationale and Experimental Choice

CETSA operates on the principle that a protein's thermal stability is altered upon ligand binding.[17] By heating intact cells treated with a compound to various temperatures, and then quantifying the amount of soluble target protein remaining, a "melting curve" can be generated. A shift in this curve in the presence of the compound is direct evidence of target engagement.[15] This assay is label-free and can be performed in unmodified cells, providing a physiologically relevant assessment of target binding.[16]

The workflow for a CETSA experiment is outlined below:

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis A 1. Culture Cells B 2. Treat with This compound or Vehicle (DMSO) A->B C 3. Aliquot cell suspension B->C D 4. Heat aliquots to a range of temperatures C->D E 5. Lyse cells and separate soluble vs. precipitated proteins D->E F 6. Quantify soluble target protein (e.g., Western Blot, MS) E->F G 7. Plot thermal curves and determine Tm shift F->G

Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).

Let's assume our initial kinase screen pointed towards VEGFR2 as a primary target. A CETSA experiment could be performed in a VEGFR2-expressing cell line (e.g., HUVECs).

TreatmentApparent Melting Temp (Tm)Thermal Shift (ΔTm)Conclusion
Vehicle (DMSO)52.5 °C-Baseline
This compound (10 µM)56.0 °C+3.5 °CConfirmed Target Engagement

Data is hypothetical and for illustrative purposes only.

A positive thermal shift, as shown in the hypothetical data, provides strong evidence that this compound enters the cell and directly binds to VEGFR2. Conversely, if no shift is observed for a putative off-target like p38α in a relevant cell line, it might indicate that the interaction observed in the biochemical assay does not translate to a cellular context, or that the compound has poor cell permeability.

Synthesizing the Data: A Holistic View of Selectivity

By integrating the data from these orthogonal approaches, a comprehensive selectivity profile for this compound begins to emerge.

Selectivity_Profile cluster_compound Test Compound cluster_assays Profiling Assays cluster_results Integrated Selectivity Profile Compound This compound Kinase Kinase Panel (>400 kinases) Compound->Kinase Biochemical Screen GPCR GPCR Safety Panel (~40-80 targets) Compound->GPCR Functional Screen CETSA Cellular Thermal Shift Assay Compound->CETSA Cellular Validation OnTarget On-Target Activity: VEGFR2 (Potent Inhibition, Confirmed by CETSA) Kinase->OnTarget OffTarget Off-Target Liabilities: p38α (Potent Inhibition) 5-HT2B (Agonism) Adrenergic α1A (Antagonism) Kinase->OffTarget NoActivity No Significant Activity: >95% of Kinome >95% of GPCR Panel Kinase->NoActivity GPCR->OffTarget GPCR->NoActivity CETSA->OnTarget

Caption: A logical diagram illustrating the integration of different profiling assays.

Our hypothetical compound is a potent inhibitor of VEGFR2 with confirmed cellular target engagement. However, it also displays potent activity against p38α and has potential safety liabilities related to 5-HT2B and α1A adrenergic receptors. This detailed profile allows the drug development team to make an informed decision: proceed with the current compound while monitoring for specific toxicities, or initiate a medicinal chemistry campaign to improve selectivity by designing out the off-target activities.

Conclusion

The cross-reactivity profiling of a novel chemical entity is a cornerstone of modern, safety-conscious drug discovery. For a compound built on a versatile scaffold like pyrazole, such as this compound, a multi-pronged approach is essential. By combining broad, in vitro panel screens for kinases and GPCRs with cellular target engagement assays like CETSA, researchers can build a high-resolution map of a compound's biological interactions. This comparative, data-driven strategy not only de-risks clinical development by identifying potential liabilities early but also provides a deeper, more mechanistic understanding of the compound's activity, ultimately paving the way for safer and more effective medicines.

References

A Comparative Analysis of Pyrazole Inhibitors for Cyclooxygenase-2 (COX-2) Selectivity: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of pyrazole-based inhibitors, focusing on the structural and mechanistic determinants of their selectivity for cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1). We will delve into the key pharmacophoric features, present comparative experimental data, and provide a detailed protocol for assessing inhibitor selectivity.

The Rationale for COX-2 Selectivity: A Tale of Two Isoforms

The cyclooxygenase (COX) enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins (PGs).[1] However, the two primary isoforms, COX-1 and COX-2, play distinct physiological roles.

  • COX-1 is a constitutively expressed enzyme found in most tissues. It is responsible for producing prostaglandins that are crucial for homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow.[2]

  • COX-2 , on the other hand, is an inducible enzyme. Its expression is upregulated at sites of inflammation by cytokines and other inflammatory stimuli, leading to the production of prostaglandins that mediate pain and inflammation.[2]

The therapeutic goal of non-steroidal anti-inflammatory drugs (NSAIDs) is to inhibit COX-2, while minimizing the inhibition of COX-1 to avoid common side effects like gastrointestinal ulceration and renal toxicity.[1][2] This has driven the development of COX-2 selective inhibitors, with the pyrazole scaffold emerging as a particularly successful framework.[3][4]

The Pyrazole Scaffold: A Privileged Structure for COX-2 Inhibition

The 1,2-diarylpyrazole scaffold is a cornerstone of many selective COX-2 inhibitors, most notably Celecoxib.[3] The key to their selectivity lies in specific structural features that exploit the differences in the active sites of the two COX isoforms.

The Structural Basis of Selectivity

The active site of COX-2 is approximately 25% larger than that of COX-1, primarily due to a key amino acid substitution: Isoleucine (Ile) 523 in COX-1 is replaced by a smaller Valine (Val) 523 in COX-2 . This substitution creates a sizable, hydrophobic side pocket in the COX-2 active site that is absent in COX-1.

Pyrazole-based inhibitors are designed to capitalize on this difference. A critical pharmacophoric element is a sulfonamide (-SO2NH2) or a similar functional group on one of the aryl rings.[5] This group is small enough to fit into the selective side pocket of COX-2, where it can form crucial hydrogen bonds with residues like Gln192, His90, and Arg513.[6][7] This interaction anchors the inhibitor firmly within the COX-2 active site, leading to potent and selective inhibition. In contrast, the bulkier Ile523 in COX-1 sterically hinders the entry of this side group, preventing high-affinity binding.

The general pharmacophore for many diarylheterocyclic COX-2 inhibitors includes:

  • A central heterocyclic ring system (e.g., pyrazole).[4]

  • Vicinal (1,2-) diaryl substitutions on this central ring.[1]

  • A specific pharmacophore, such as a sulfonamide or methanesulfonyl group, on one of the aryl rings, which is essential for COX-2 selectivity.[1][5]

Visualizing the Mechanism of Action

To better understand the enzymatic pathway and the role of these inhibitors, the following diagram illustrates the arachidonic acid cascade.

cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Inhibitors Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandin H2 Prostaglandin H2 COX-1 (Constitutive)->Prostaglandin H2 COX-2 (Inducible)->Prostaglandin H2 Prostaglandins (Homeostatic) Prostaglandins (Homeostatic) Prostaglandin H2->Prostaglandins (Homeostatic) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) Prostaglandin H2->Prostaglandins (Inflammatory) Pyrazole Inhibitors Pyrazole Inhibitors Pyrazole Inhibitors->COX-2 (Inducible) Selective Inhibition

Caption: The Arachidonic Acid Cascade and Site of COX-2 Inhibition.

Comparative Performance of Pyrazole Inhibitors

The efficacy and selectivity of COX-2 inhibitors are quantified by their IC50 values (the concentration required to inhibit 50% of enzyme activity) against both COX-1 and COX-2. The selectivity index (SI) is then calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.

Below is a table comparing the performance of Celecoxib with other reported pyrazole-based inhibitors.

InhibitorCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (SI)Reference
Celecoxib 2.160.094 - 2.162.51 - 294[3][6]
Compound 5f 14.341.509.56[3]
Compound 6f 9.561.158.31[3]
Compound 5u 130.151.7972.73[7]
Compound 5s 165.022.5165.75[7]

Note: IC50 values can vary between different assay conditions and experimental setups.

This data clearly demonstrates the high degree of selectivity that can be achieved with the pyrazole scaffold. While Celecoxib remains a benchmark, novel derivatives continue to be developed with comparable or even superior selectivity profiles.[3][7]

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

To ensure the trustworthiness and reproducibility of selectivity data, a robust experimental protocol is essential. The following is a generalized, step-by-step methodology for an in vitro enzyme immunoassay (EIA) to determine COX-1 and COX-2 inhibition.

Materials:
  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test inhibitors and reference compounds (e.g., Celecoxib)

  • EIA buffer, reaction buffer (e.g., Tris-HCl)

  • Heme cofactor

  • Stannous chloride (to terminate the reaction)

  • Prostaglandin E2 (PGE2) EIA kit

Workflow Diagram:

cluster_assay In Vitro COX Inhibition Assay A Prepare Reagents: Enzymes (COX-1, COX-2) Inhibitors (Test, Control) Substrate (Arachidonic Acid) B Incubate Enzyme with Inhibitor: - Add enzyme to wells - Add varying concentrations of inhibitor - Incubate at 37°C A->B C Initiate Reaction: - Add arachidonic acid - Incubate to allow PG synthesis B->C D Terminate Reaction: - Add stannous chloride C->D E Quantify PGE2 Production: - Use competitive EIA kit - Measure absorbance D->E F Data Analysis: - Plot % inhibition vs. inhibitor concentration - Calculate IC50 values - Determine Selectivity Index (SI) E->F

Caption: Workflow for Determining COX Inhibitor Potency and Selectivity.

Step-by-Step Procedure:
  • Enzyme Preparation: Reconstitute the COX-1 and COX-2 enzymes in the appropriate reaction buffer containing a heme cofactor.

  • Inhibitor Preparation: Prepare serial dilutions of the test pyrazole inhibitors and a reference inhibitor (e.g., Celecoxib) in the assay buffer.

  • Incubation: In a 96-well plate, add the enzyme solution to each well. Then, add the various concentrations of the test inhibitors or vehicle control. Allow the plate to incubate for a predetermined time (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to each well. Incubate for a short period (e.g., 2 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a solution of stannous chloride. This reduces the prostaglandin product (PGH2) to the more stable PGE2.

  • Quantification of PGE2: Use a commercial Prostaglandin E2 (PGE2) EIA kit to quantify the amount of PGE2 produced in each well. This is typically a competitive assay where the colorimetric signal is inversely proportional to the amount of PGE2.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each inhibitor concentration compared to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Use non-linear regression analysis to fit a dose-response curve and determine the IC50 value for both COX-1 and COX-2.

    • Calculate the Selectivity Index (SI) by dividing the IC50 of COX-1 by the IC50 of COX-2.

Conclusion and Future Directions

The pyrazole scaffold has proven to be an exceptionally valuable framework for the design of selective COX-2 inhibitors. The key to this selectivity is the exploitation of the structural differences between the COX-1 and COX-2 active sites, particularly the presence of the hydrophobic side pocket in COX-2. By incorporating a sulfonamide or a similar moiety, pyrazole derivatives can achieve high-affinity binding to COX-2 while sparing COX-1, thereby reducing the risk of gastrointestinal and renal side effects.

The ongoing research into novel pyrazole-based compounds continues to yield inhibitors with impressive potency and selectivity.[3][7] Future work will likely focus on further optimizing these properties, as well as exploring the potential of these compounds in other therapeutic areas where COX-2 is implicated, such as in certain cancers.[6][8] The robust and validated in vitro assays described herein will remain a critical tool for the evaluation and comparison of these next-generation inhibitors.

References

A Researcher's Guide to Confirming Target Engagement: Interrogating the Interaction of (3,5-Diphenyl-pyrazol-1-yl)-acetic acid with the Putative Target FEZ1

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the definitive confirmation of a compound's interaction with its intended biological target within a cellular context is a cornerstone of preclinical research. This guide provides a comprehensive framework for establishing target engagement for the novel investigational compound, (3,5-Diphenyl-pyrazol-1-yl)-acetic acid, with its putative intracellular target, Fasciculation and Elongation Protein Zeta-1 (FEZ1).

This document moves beyond a simple recitation of protocols. It delves into the strategic rationale behind the selection of orthogonal assays, emphasizing the importance of building a self-validating body of evidence to confidently ascertain the mechanism of action. The methodologies described herein are designed to provide a multi-faceted view of target engagement, from direct biophysical binding to functional cellular outcomes.

The Scientific Imperative: Why Target Engagement is Paramount

In the landscape of drug discovery, a molecule's therapeutic efficacy is fundamentally linked to its ability to modulate the function of its intended target. The journey from a promising hit compound to a clinical candidate is paved with rigorous validation steps, of which target engagement is arguably the most critical. Failure to unequivocally demonstrate that a compound binds to its target in a relevant cellular environment can lead to the misinterpretation of phenotypic data and the costly advancement of non-viable candidates.

This guide will use the hypothetical scenario of investigating this compound as a potential modulator of FEZ1. FEZ1 is a protein implicated in a range of cellular processes, including neuronal development and axonal transport.[1][2][3][4] Its role in various pathologies makes it an attractive, albeit challenging, therapeutic target.

A Multi-Modal Approach to Target Validation

A robust confirmation of target engagement relies on a confluence of evidence from conceptually distinct experimental approaches. We will explore a tiered strategy, beginning with direct biophysical assessments and culminating in cellular assays that probe the functional consequences of compound binding.

Workflow for Target Engagement Confirmation

Target Engagement Workflow cluster_0 In Vitro Validation cluster_1 Cellular Confirmation Biophysical Assays Biophysical Assays In-Cell Target Engagement In-Cell Target Engagement Biophysical Assays->In-Cell Target Engagement Confirms Direct Binding Downstream Functional Assays Downstream Functional Assays In-Cell Target Engagement->Downstream Functional Assays Links Binding to Cellular Activity

Caption: A tiered approach to confirming target engagement.

Tier 1: Foundational Biophysical Confirmation

The initial step is to ascertain a direct, physical interaction between this compound and purified FEZ1 protein. These in vitro methods provide quantitative measures of binding affinity and kinetics, forming the bedrock of the target engagement dossier.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor surface in real-time.[3] This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated.

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Protein Immobilization: Covalently immobilize purified recombinant human FEZ1 protein onto a CM5 sensor chip via amine coupling.

  • Compound Preparation: Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+).

  • Binding Analysis: Inject the compound dilutions over the FEZ1-immobilized and a reference flow cell.

  • Data Analysis: Subtract the reference sensorgram from the active surface sensorgram and fit the data to a suitable binding model (e.g., 1:1 Langmuir) to determine ka, kd, and KD.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a ligand to a protein. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation: Dialyze purified FEZ1 and dissolve this compound in the same buffer to minimize buffer mismatch effects.

  • Titration: Fill the sample cell with the FEZ1 solution and the injection syringe with the compound solution.

  • Data Acquisition: Perform a series of injections of the compound into the protein solution and measure the heat evolved or absorbed.

  • Data Analysis: Integrate the heat-change peaks and fit the data to a binding isotherm to determine the thermodynamic parameters.

Biophysical Method Key Outputs Advantages Considerations
Surface Plasmon Resonance (SPR) KD, ka, kdReal-time kinetics, label-freeRequires protein immobilization, potential for mass transport limitations
Isothermal Titration Calorimetry (ITC) KD, ΔH, ΔS, nThermodynamic profile, solution-basedRequires larger amounts of protein and compound, sensitive to buffer composition

Tier 2: In-Cell Target Engagement Confirmation

While biophysical assays confirm a direct interaction, they do not demonstrate that the compound can penetrate the cell membrane and engage its target in the complex intracellular milieu. The following cellular assays are designed to address this critical question.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for assessing target engagement in intact cells and tissues.[5][6][7][8] The principle is based on the ligand-induced thermal stabilization of the target protein.[5][6]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Treatment: Treat cultured cells (e.g., a neuronal cell line expressing endogenous FEZ1) with varying concentrations of this compound or a vehicle control.

  • Thermal Challenge: Heat the treated cells to a range of temperatures to induce protein denaturation and precipitation.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Protein Detection: Quantify the amount of soluble FEZ1 in the supernatant using an antibody-based method such as Western blotting or an immunoassay.

  • Data Analysis: Plot the amount of soluble FEZ1 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

CETSA Workflow

CETSA Workflow Cell Treatment Cell Treatment Thermal Challenge Thermal Challenge Cell Treatment->Thermal Challenge Lysis & Fractionation Lysis & Fractionation Thermal Challenge->Lysis & Fractionation Protein Detection Protein Detection Lysis & Fractionation->Protein Detection Data Analysis Data Analysis Protein Detection->Data Analysis

Caption: Key steps in the Cellular Thermal Shift Assay.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding to a target protein in living cells.[1][2][9][10][11] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a cell-permeable fluorescent tracer that binds to the same target (acceptor).[9]

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Cell Line Generation: Create a stable cell line expressing FEZ1 fused to NanoLuc® luciferase.

  • Assay Setup: Plate the cells and treat them with a specific NanoBRET™ tracer for FEZ1 and a dilution series of this compound.

  • Signal Detection: Add the NanoLuc® substrate and measure the donor and acceptor emission signals.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio with increasing compound concentration indicates displacement of the tracer and target engagement.

In-Cell Method Key Outputs Advantages Considerations
Cellular Thermal Shift Assay (CETSA®) Target stabilization, intracellular EC50Label-free, works with endogenous proteinsIndirect measure of binding, requires specific antibodies
NanoBRET™ Target Engagement Assay Intracellular IC50/EC50Live-cell, quantitative, high-throughputRequires genetic modification of the target protein, need for a specific tracer

Tier 3: Correlating Target Engagement with Cellular Function

The final and most compelling piece of evidence is to demonstrate that the engagement of FEZ1 by this compound leads to a measurable change in a relevant cellular function. Given FEZ1's role in axonal transport, a potential functional assay could involve monitoring mitochondrial trafficking in neurons.

Live-Cell Imaging of Mitochondrial Transport

FEZ1 has been shown to be involved in the transport of mitochondria along microtubules.[12] A functional consequence of modulating FEZ1 activity could be an alteration in this process.

Experimental Protocol: Mitochondrial Transport Assay

  • Cell Culture and Labeling: Culture primary neurons or a neuronal cell line and transfect them with a fluorescent mitochondrial marker (e.g., Mito-DsRed).

  • Compound Treatment: Treat the cells with this compound or a vehicle control.

  • Live-Cell Imaging: Acquire time-lapse images of mitochondrial movement in the axons of the treated neurons using a fluorescence microscope.

  • Data Analysis: Quantify the velocity, processivity, and directionality of mitochondrial transport. A significant change in these parameters upon compound treatment would provide strong evidence for functional target engagement.

FEZ1 Signaling Pathway

FEZ1 Signaling Pathway FEZ1 FEZ1 Kinesin1 Kinesin1 FEZ1->Kinesin1 activates Microtubule Microtubule Kinesin1->Microtubule moves along Cargo Mitochondria Kinesin1->Cargo transports

Caption: Simplified schematic of FEZ1's role in cargo transport.

Comparison of Methodologies

Assay Tier Methodology Primary Question Answered Alternative Approaches
Tier 1: In Vitro SPR, ITCDoes the compound bind directly to the purified target protein?Microscale Thermophoresis (MST), Differential Scanning Fluorimetry (DSF)
Tier 2: In-Cell CETSA®, NanoBRET™Does the compound engage the target in a cellular environment?In-Cell Hunter™, In-Cell Pulse™[12][13]
Tier 3: Functional Mitochondrial Transport AssayDoes target engagement lead to a functional cellular outcome?Reporter gene assays, analysis of post-translational modifications

Conclusion: A Weight-of-Evidence Approach

The confirmation of target engagement for a novel compound like this compound is not a linear process but rather the construction of a compelling, data-driven narrative. By employing a combination of biophysical, in-cell, and functional assays, researchers can build a robust "weight-of-evidence" case for their compound's mechanism of action. This multi-pronged strategy, grounded in sound scientific principles, is essential for mitigating risks and making informed decisions in the complex and challenging endeavor of drug discovery.

References

A Senior Application Scientist's Guide to Evaluating Off-Target Effects of Novel Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and the Selectivity Challenge

The pyrazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to serve as a versatile framework in designing potent inhibitors against a multitude of biological targets, particularly protein kinases.[1][2][3][4][5][6] Its unique chemical properties, including the capacity for hydrogen bonding and its role as a bioisostere, have led to the development of numerous FDA-approved drugs for conditions ranging from cancer to inflammatory diseases.[6][7][8]

However, this therapeutic versatility comes with a significant challenge: ensuring target selectivity. Most small molecule drugs interact with multiple, often unintended, biological targets.[9][10] These "off-target" interactions are a primary cause of adverse drug reactions and can lead to preclinical and clinical toxicity, contributing to the high attrition rates in drug development.[9][10][11][12][13] For kinase inhibitors, this challenge is amplified due to the highly conserved nature of the ATP-binding pocket across the human kinome.

This guide provides a comprehensive, multi-tiered strategy for rigorously evaluating the off-target effects of novel pyrazole-based compounds. We will move beyond simple checklists to explain the causality behind experimental choices, ensuring a self-validating system for generating trustworthy and actionable data.

The Multi-Tiered Strategy for Off-Target Profiling

A robust assessment of off-target effects is not a single experiment but a phased approach, moving from broad, predictive methods to highly specific, functional assays. This tiered strategy allows for early identification of liabilities, saving time and resources.

Off_Target_Strategy T1 Tier 1: In Silico Profiling (Early Prediction) Decision1 Promising Profile? T1->Decision1 Predictive Data T2 Tier 2: In Vitro Biochemical Profiling (Broad Screening) Decision2 Acceptable Selectivity? T2->Decision2 Biochemical Data T3 Tier 3: Cell-Based Functional Assays (Biological Context) Decision3 On-Target Phenotype? T3->Decision3 Cellular Data T4 Tier 4: In Vivo Confirmation (Physiological Relevance) Proceed Advance to Next Tier T4->Proceed Decision1->T2 Yes Optimize Redesign / Optimize Scaffold Decision1->Optimize No Decision2->T3 Yes Decision2->Optimize No Stop Terminate Compound Decision2->Stop High Promiscuity Decision3->T4 Yes Decision3->Optimize No Decision3->Stop Off-Target Toxicity Optimize->T1 Iterate

Caption: A multi-tiered workflow for evaluating off-target effects.

Tier 1: In Silico & Computational Prediction

Expertise & Experience: Before committing to expensive and time-consuming wet lab experiments, computational methods provide a crucial first pass to predict potential off-target liabilities. These approaches leverage vast databases of known compound-target interactions and protein structures to forecast a compound's promiscuity.[9][10]

Causality: The logic here is simple: if a novel pyrazole's structure is similar to known promiscuous compounds, or if its predicted binding pose fits well into the binding pockets of known off-targets, it warrants closer scrutiny. This step helps prioritize which compounds to advance and can inform the design of focused screening panels in the next tier.

Key Methodologies:

  • Ligand-Based Similarity Searching: Compares the 2D and 3D structure of the novel compound against databases of molecules with known off-target activities (e.g., Similarity Ensemble Approach - SEA).[10]

  • Structure-Based Docking: Involves docking the compound into the crystal structures of a wide array of proteins (kinases, GPCRs, ion channels) to predict binding affinity.[14][15]

  • Machine Learning & QSAR: Utilizes quantitative structure-activity relationship (QSAR) models and machine learning algorithms trained on large datasets to predict interactions with a wide range of proteins.[10][16]

Trustworthiness: While predictive, these models are not definitive. Their accuracy is dependent on the quality and size of the training datasets.[9] Therefore, in silico results should be treated as hypotheses to be tested experimentally, not as ground truth.

Tier 2: In Vitro Biochemical Profiling

Expertise & Experience: This is the cornerstone of off-target evaluation. Large-scale panel screening directly measures the interaction of a compound with hundreds of purified proteins. For pyrazole-based kinase inhibitors, a kinome-wide scan is the industry standard.[17][18]

Causality: The goal is to quantify the compound's inhibitory activity against a broad, unbiased panel of targets. This reveals the compound's selectivity profile and identifies specific off-targets that could lead to toxicity. Choosing a single, fixed concentration for the initial screen is a cost-effective way to identify primary "hits."[18] Follow-up dose-response curves (IC50 determination) are then essential for the most potent off-targets to understand the therapeutic window.

Key Methodologies:

  • Large-Scale Kinase Panels: Screening against a panel of 300-400+ kinases is now routine.[18] These assays typically measure the inhibition of substrate phosphorylation.[17][19]

  • Safety Pharmacology Panels: Beyond kinases, it's crucial to assess other common sources of toxicity. This includes panels for G-Protein Coupled Receptors (GPCRs), ion channels (especially hERG for cardiotoxicity), and nuclear receptors.[20][21][22]

Data Presentation: Comparing Pyrazole Selectivity

To illustrate, let's compare three hypothetical kinase inhibitors targeting Janus Kinase 2 (JAK2):

  • Novel Pyrazole A: A newly synthesized compound.

  • Ruxolitinib: An established pyrazole-based JAK1/2 inhibitor.

  • Non-Pyrazole B: An alternative scaffold targeting JAK2.

The data below is a synthesized representation from published literature to provide a comparative overview.[2][19]

Target KinaseNovel Pyrazole A (% Inhibition @ 1µM)Ruxolitinib (% Inhibition @ 1µM)Non-Pyrazole B (% Inhibition @ 1µM)
JAK2 (On-Target) 98% 99% 95%
JAK195%98%65%
JAK375%45%20%
TYK260%40%15%
SRC (Off-Target) 85% 15% 5%
FLT3 (Off-Target) 70% 55% 10%
VEGFR2 (Off-Target) 65% 20% 8%
ABL110%5%2%
CDK25%2%1%
p38α12%8%3%

Interpretation:

  • Novel Pyrazole A shows high potency against the intended target (JAK2) but also significant inhibition of SRC, FLT3, and VEGFR2, suggesting a promiscuous profile that could lead to off-target toxicities.[2]

  • Ruxolitinib demonstrates potent JAK1/2 inhibition with a known off-target activity on FLT3.

  • Non-Pyrazole B exhibits the most selective profile, with significantly less off-target activity compared to the pyrazole-based compounds in this panel.

Tier 3: Cell-Based Functional Assays

Expertise & Experience: Biochemical assays use purified proteins. Cell-based assays provide a more biologically relevant context by evaluating a compound's effect on signaling pathways within a living cell. This step is critical to confirm if the off-target interactions observed biochemically translate into a functional cellular response.

Causality: A compound might inhibit a purified kinase in vitro but fail to engage it in a cell due to poor permeability or high intracellular ATP concentrations. Cellular assays validate on-target engagement and reveal the true phenotypic consequences of off-target inhibition.

Signaling_Pathway Receptor Receptor OnTarget On-Target Kinase (e.g., JAK2) Receptor->OnTarget OffTarget Off-Target Kinase (e.g., SRC) Receptor->OffTarget Substrate1 Downstream Substrate 1 OnTarget->Substrate1 Substrate2 Downstream Substrate 2 OffTarget->Substrate2 DesiredEffect Desired Therapeutic Effect Substrate1->DesiredEffect AdverseEffect Adverse Off-Target Effect Substrate2->AdverseEffect Pyrazole Novel Pyrazole Compound Pyrazole->OnTarget Pyrazole->OffTarget

Caption: On-target vs. off-target inhibition in a cellular context.

Key Methodologies:

  • Target Engagement Assays: Techniques like NanoBRET™ or Cellular Thermal Shift Assay (CETSA) directly measure whether the compound binds to its intended (and unintended) targets inside the cell.

  • Phospho-protein Western Blots/ELISA: Measure the phosphorylation status of downstream substrates to confirm inhibition of a specific signaling pathway. For our example, one would measure levels of phosphorylated STAT3 (a JAK2 substrate) and a known SRC substrate.

  • Cell Viability/Cytotoxicity Assays: Broadly assess the compound's impact on cell health (e.g., MTT, CellTiter-Glo®). Comparing cytotoxicity in cell lines that are dependent on the on-target versus those that are not can help de-risk off-target toxicity.[11][23]

  • Phenotypic Screening: High-content imaging or other phenotypic assays can uncover unexpected cellular effects caused by off-target activity.

Tier 4: In Vivo Confirmation

Expertise & Experience: The final preclinical step is to evaluate safety and off-target effects in a whole-organism model. This is the domain of safety pharmacology, a regulatory requirement before human trials.[24][25][26][27]

Causality: In vivo studies reveal the integrated physiological response to a drug, accounting for metabolism, distribution, and complex interactions between organ systems that cannot be modeled in vitro.[24]

Key Methodologies:

  • Core Battery Safety Studies (ICH S7A/S7B): These guidelines mandate the evaluation of a compound's effects on the central nervous, cardiovascular, and respiratory systems.[24][27][28]

  • Toxicology Studies: Dose-ranging studies in relevant animal models to identify a maximum tolerated dose and characterize any organ-specific toxicities.[25]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlating drug exposure levels with on-target and off-target effects in vivo.

Experimental Protocols

Protocol 1: Large-Scale In Vitro Kinase Profiling

Objective: To determine the selectivity of a novel pyrazole compound by measuring its inhibitory activity against a broad panel of human kinases.

Methodology:

  • Compound Preparation: The test pyrazole compound is dissolved in 100% DMSO to create a 10 mM stock solution. A series of dilutions are prepared for dose-response analysis, while a single concentration (e.g., 1 µM) is used for initial screening.[19]

  • Reaction Mixture: For each kinase in the panel, a reaction mixture is prepared in an appropriate buffer containing the purified kinase enzyme, a specific peptide substrate, and cofactors (e.g., MgCl2).

  • Assay Initiation: The kinase reaction is initiated by adding ATP (often radiolabeled [γ-³³P]ATP or in a system where consumption can be measured by luminescence). The test compound is added simultaneously.

  • Incubation: The reaction plates are incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Reaction Termination & Detection: The reaction is stopped. The amount of phosphorylated substrate is quantified. In radiometric assays, this involves capturing the phosphorylated substrate on a filter membrane and measuring radioactivity.[17] In luminescence-based assays (e.g., Kinase-Glo®), the amount of remaining ATP is measured, which is inversely proportional to kinase activity.[19]

  • Data Analysis: Kinase activity is calculated relative to controls (0% inhibition for DMSO vehicle, 100% inhibition for a potent, broad-spectrum inhibitor like Staurosporine). For dose-response experiments, IC50 values are determined by fitting the data to a four-parameter logistic curve.[19]

Protocol 2: Cell-Based Cytotoxicity Assay (MTT)

Objective: To assess the general toxicity of a novel pyrazole compound on cultured human cells.

Methodology:

  • Cell Plating: Seed human cells (e.g., HEK293 or a relevant cancer cell line) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the pyrazole compound in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (DMSO) and a positive control for cell death (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours in a standard cell culture incubator (37°C, 5% CO₂).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the purple solution using a microplate reader at ~570 nm.

  • Data Analysis: Normalize the absorbance values to the vehicle control wells (representing 100% viability). Plot the results as percent viability versus compound concentration and calculate the GI50 (concentration for 50% growth inhibition).

Conclusion

The pyrazole scaffold will undoubtedly continue to be a valuable tool in drug discovery. However, its privileged status necessitates a heightened sense of diligence. By systematically applying this multi-tiered evaluation strategy—from predictive in silico modeling to rigorous in vitro profiling and contextual cell-based assays—researchers can effectively identify and mitigate off-target liabilities. This approach not only enhances the safety and potential for clinical success of novel pyrazole compounds but also upholds the principles of scientific integrity by building a self-validating dataset that can be trusted by drug development professionals.

References

Safety Operating Guide

Definitive Guide to the Safe Disposal of (3,5-Diphenyl-pyrazol-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Regulatory Compliance

For researchers engaged in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. (3,5-Diphenyl-pyrazol-1-yl)-acetic acid, a compound with a pyrazole core, represents a class of molecules with significant therapeutic potential.[1][2] However, with innovation comes the profound responsibility of ensuring safety and environmental stewardship. The proper disposal of such specialized chemical waste is not merely a regulatory hurdle but a cornerstone of a robust safety culture.

This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound. As a definitive source for laboratory personnel, it moves beyond simple instructions to explain the rationale behind each procedural step, ensuring a deep understanding of the principles of chemical waste management.

I. Hazard Profile and Preliminary Assessment
  • Pyrazole Derivatives: This class of compounds can exhibit a range of biological activities, and as a precaution, should be handled with care.[5] Some pyrazole derivatives are known to be harmful if swallowed and can cause serious eye irritation or damage.[6][7]

  • Acetic Acid Moiety: The presence of the acetic acid group classifies the compound as acidic. Concentrated or glacial acetic acid is corrosive and can cause severe burns.[8][9] While the overall properties of the target compound are influenced by its entire structure, the acidic nature necessitates specific handling and segregation protocols.[10]

  • Environmental Hazards: Some related pyrazole compounds may be harmful to aquatic life with long-lasting effects.[11] Therefore, drain disposal is strictly prohibited to prevent environmental contamination.[12][13]

Based on this assessment, This compound must be treated as hazardous chemical waste. [5][12]

II. Essential Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure the following PPE is worn:

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles (ANSI Z87.1 certified)Protects against splashes of solutions and contact with solid particles, which may cause eye irritation.
Hand Protection Nitrile or neoprene gloves (check manufacturer's compatibility chart)Provides a barrier against skin contact. Double gloving is recommended for added protection.[10]
Body Protection Fully buttoned laboratory coatProtects skin and personal clothing from contamination.
Footwear Closed-toe shoesPrevents injury from spills or dropped items.
Respiratory Protection Use within a certified chemical fume hoodMinimizes inhalation of any dusts or aerosols.
III. Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the disposal of this compound and associated contaminated materials.

Proper segregation is the first and most critical step in safe chemical waste management.[14]

  • Solid Waste: Collect unused or expired solid this compound in a dedicated solid waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate liquid waste container. Given its acidic nature, this waste stream should be classified as Acidic Organic Waste . Do not mix with basic, oxidizing, or non-halogenated/halogenated solvent waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[15][16]

  • Contaminated Lab Debris: Any materials with trace or gross contamination, such as weighing paper, pipette tips, gloves, and absorbent pads from spill cleanups, must be disposed of as hazardous waste.[3][17] These items should be placed in the designated solid waste container for this compound.[3]

All hazardous waste must be collected in appropriate, well-maintained containers.[18][19]

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or other chemically resistant plastic container.[19] If possible, using the original manufacturer's container is a good option, provided it is in good condition.[20]

  • Label the Container Immediately: Affix a hazardous waste label to the container before adding the first drop of waste.[14][21] The label must be fully completed and include:

    • The words "Hazardous Waste" [18][21]

    • The full chemical name: "this compound" [12][14]

    • An accurate list of all constituents and their approximate concentrations.

    • Appropriate hazard warnings (e.g., "Irritant," "Corrosive - Acid").[21]

    • The accumulation start date (the date the first waste is added).

    • The name of the principal investigator and the laboratory location.

  • Keep Containers Closed: Waste containers must be securely sealed at all times, except when adding waste.[15][19] This prevents the release of vapors and protects against spills.

Laboratories must have a designated Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.[14][18]

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[14][18]

  • Secondary Containment: Place all liquid waste containers in a secondary containment tray or bin.[14][15] The secondary container must be chemically compatible and large enough to hold the entire volume of the largest container within it.

  • Segregation within SAA: Store the container for this compound waste away from incompatible materials, particularly bases and strong oxidizing agents.[15]

Hazardous waste must be disposed of through your institution's official channels.

  • Request Pickup: Once the waste container is full (do not overfill; leave at least 10% headspace), or as per your institution's guidelines, submit a waste pickup request to your EHS department.[15][20]

  • Professional Disposal: The EHS department will arrange for a licensed hazardous waste vendor to collect and transport the waste for final disposal.[14] High-temperature incineration is a common and effective disposal method for this type of organic compound.[3]

IV. Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Assess the Spill: For a small, manageable spill (that can be cleaned up in under 10 minutes by trained personnel), proceed with cleanup.[10] For large spills, evacuate the area, restrict access, and contact your institution's EHS department immediately.[9]

  • Don Appropriate PPE: Before addressing the spill, ensure you are wearing the correct PPE as outlined in Section II.

  • Contain the Spill: Use an inert absorbent material, such as sand, vermiculite, or a commercial spill kit, to contain the spill.[22] Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Collect and Dispose: Carefully sweep or scoop the absorbent material and place it into a designated hazardous waste container.[8] Label the container as "Spill Debris containing this compound" and dispose of it according to the protocol in Section III.

  • Decontaminate: Clean the spill area with soap and water.[9]

V. Procedural Workflows and Diagrams

To provide at-a-glance guidance, the following diagrams illustrate the key decision-making processes for the disposal of this compound.

DisposalDecisionWorkflow cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Containerization & Labeling cluster_3 Storage & Disposal Waste Generate this compound waste Solid Solid Waste (Pure compound, contaminated solids) Waste->Solid Liquid Liquid Waste (Solutions) Waste->Liquid Sharps Contaminated Sharps (Needles, broken glass) Waste->Sharps SolidContainer Sealable, Labeled Solid Waste Container Solid->SolidContainer LiquidContainer Sealable, Labeled Acidic Organic Liquid Waste Container Liquid->LiquidContainer SharpsContainer Puncture-proof, Labeled Sharps Container Sharps->SharpsContainer SAA Store in designated SAA with Secondary Containment SolidContainer->SAA LiquidContainer->SAA SharpsContainer->SAA Pickup Request EHS Pickup SAA->Pickup FinalDisposal Professional Disposal (e.g., Incineration) Pickup->FinalDisposal

Caption: Waste Segregation and Disposal Workflow.

SpillResponse Spill Spill Occurs Alert Alert others & Secure Area Spill->Alert Assess Assess Spill Size Alert->Assess SmallSpill Small Spill (<1L, manageable) Assess->SmallSpill Small LargeSpill Large Spill (>1L, unmanageable) Assess->LargeSpill Large PPE Don Appropriate PPE SmallSpill->PPE Evacuate Evacuate Area LargeSpill->Evacuate Contain Contain with Inert Absorbent PPE->Contain Collect Collect Waste Contain->Collect Dispose Dispose as Hazardous Waste Collect->Dispose CallEHS Call EHS/ Emergency Response Evacuate->CallEHS

Caption: Spill Response Decision Tree.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Comprehensive Safety and Handling Guide for (3,5-Diphenyl-pyrazol-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling of (3,5-Diphenyl-pyrazol-1-yl)-acetic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with field-proven safety practices to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Assessment and Risk Mitigation

This compound is a solid, likely a powder, which presents a risk of airborne dust generation.[2] The primary hazards associated with this compound are:

  • Skin Irritation: Direct contact can cause redness, pain, and inflammation.[1][3]

  • Serious Eye Irritation: Contact with eyes can lead to significant damage.[1][3][4]

  • Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.[1][3]

Given these hazards, a multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and stringent handling procedures, is imperative.

Engineering Controls: The First Line of Defense

Engineering controls are the most effective means of minimizing exposure to hazardous substances. They are designed to remove the hazard at the source, before it can come into contact with the researcher.

  • Chemical Fume Hood: All handling of this compound, especially weighing and transferring of the solid, must be conducted in a certified chemical fume hood.[2][5] This is crucial to prevent the inhalation of any dust generated.[2][3]

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.[3][6]

Personal Protective Equipment (PPE): Your Essential Barrier

The appropriate selection and use of PPE is critical for preventing direct contact with this compound.

Hand Protection

Chemical-resistant gloves are mandatory.[2] Due to the compound's organic acid nature, gloves made of nitrile or neoprene are recommended.[2][7]

  • Glove Selection: Always consult the glove manufacturer's compatibility chart for the specific chemicals being used.[5][7]

  • Proper Technique: Inspect gloves for any signs of damage before use. Employ the proper glove removal technique to avoid skin contact with a contaminated outer surface. Dispose of contaminated gloves as hazardous waste.

Eye and Face Protection

Given the risk of serious eye irritation, robust eye and face protection is non-negotiable.[1][4]

  • Safety Goggles: Chemical splash goggles that comply with ANSI Z87.1 or EN 166 standards are required.[6][8][9]

  • Face Shield: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.[7][9][10]

Protective Clothing
  • Laboratory Coat: A fully buttoned, long-sleeved laboratory coat must be worn to protect the skin and personal clothing.[3][6][9]

  • Additional Protection: For tasks with a higher risk of spillage, a chemical-resistant apron may be necessary.[7][11]

  • Footwear: Closed-toe shoes are required at all times in the laboratory.[5][9]

Respiratory Protection

In most instances, handling this compound within a certified chemical fume hood will provide adequate respiratory protection.[2] However, in situations where engineering controls are insufficient to maintain airborne concentrations below acceptable limits, or during emergency situations such as a large spill, respiratory protection will be necessary.[10][12]

  • Respirator Type: A NIOSH-approved respirator with a cartridge suitable for acid gases and organic vapors should be used.[10]

  • Program Requirements: The use of respirators requires enrollment in a respiratory protection program that includes medical clearance and fit testing.[7]

The following flowchart illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Hazard & Task Assessment cluster_controls Engineering & Administrative Controls cluster_ppe Personal Protective Equipment (PPE) cluster_disposal Waste Management start Start: Handling This compound fume_hood Work in a Certified Chemical Fume Hood start->fume_hood weighing Weighing or Transferring Solid Compound? base_ppe Standard PPE: - Nitrile/Neoprene Gloves - Safety Goggles - Lab Coat weighing->base_ppe Yes respirator Respiratory Protection: - NIOSH-approved respirator (if fume hood is inadequate or during spills) weighing->respirator No (and risk of aerosolization) large_quantity Handling Large Quantities or Splash Risk? enhanced_ppe Enhanced PPE: - Add Face Shield - Consider Chemical Apron large_quantity->enhanced_ppe Yes dispose Dispose of Contaminated PPE and Chemical Waste in Labeled Hazardous Waste Containers large_quantity->dispose No fume_hood->weighing base_ppe->large_quantity enhanced_ppe->dispose respirator->dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3,5-Diphenyl-pyrazol-1-yl)-acetic acid
Reactant of Route 2
Reactant of Route 2
(3,5-Diphenyl-pyrazol-1-yl)-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.